molecular formula C10H12O2 B1587719 1-(3-Ethoxyphenyl)ethanone CAS No. 52600-91-6

1-(3-Ethoxyphenyl)ethanone

Cat. No.: B1587719
CAS No.: 52600-91-6
M. Wt: 164.2 g/mol
InChI Key: RUWWFEHTGUJEDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Ethoxyphenyl)ethanone is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-ethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-12-10-6-4-5-9(7-10)8(2)11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWWFEHTGUJEDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396181
Record name 1-(3-ethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52600-91-6
Record name 1-(3-Ethoxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52600-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-ethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-Ethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3-Ethoxyphenyl)ethanone, also known by its common synonym 3-ethoxyacetophenone, is an aromatic ketone that serves as a versatile and crucial intermediate in the synthesis of more complex organic molecules. Its disubstituted phenyl ring, featuring both an activating ethoxy group and a moderately deactivating acetyl group in a meta-arrangement, provides a unique electronic and steric profile for further chemical modification. This guide offers a comprehensive overview of its chemical structure, properties, synthesis, and analytical characterization, providing the technical insights necessary for its effective application in research and development, particularly within the pharmaceutical and fragrance industries.

Molecular Structure and Chemical Identity

This compound is structurally defined by an acetyl group (–COCH₃) and an ethoxy group (–OCH₂CH₃) attached to a benzene ring at the 1 and 3 positions, respectively. The presence of the electron-donating ethoxy group and the electron-withdrawing acetyl group dictates the regioselectivity of subsequent electrophilic aromatic substitution reactions.

The fundamental identifiers and properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound--INVALID-LINK--
Synonyms 3-Ethoxyacetophenone, 1-Acetyl-3-ethoxybenzene--INVALID-LINK--[1]
CAS Number 52600-91-6--INVALID-LINK--
Molecular Formula C₁₀H₁₂O₂--INVALID-LINK--
Molecular Weight 164.20 g/mol --INVALID-LINK--
SMILES CCOC1=CC=CC(=C1)C(=O)C--INVALID-LINK--
InChIKey RUWWFEHTGUJEDT-UHFFFAOYSA-N--INVALID-LINK--

graph chemical_structure {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, size="6,6", ratio="auto"];
node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Benzene Ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"];

// Bonds in Benzene Ring C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];

// Substituents // Acetyl group at C1 C_acetyl [label="C", pos="0,2.2!"]; O_acetyl [label="O", pos="-0.5,3!"]; C_methyl [label="CH₃", pos="1,2.6!"]; C1 -- C_acetyl [label=""]; C_acetyl -- O_acetyl [label="", style=double]; C_acetyl -- C_methyl [label=""];

// Ethoxy group at C3 O_ethoxy [label="O", pos="-1.8,-0.8!"]; C_ethyl1 [label="CH₂", pos="-2.8,-0.5!"]; C_ethyl2 [label="CH₃", pos="-3.8,-0.8!"]; C3 -- O_ethoxy [label=""]; O_ethoxy -- C_ethyl1 [label=""]; C_ethyl1 -- C_ethyl2 [label=""];

// Aromatic hydrogens (implicit) H2[label="H", pos="-1.5,1!"]; H4[label="H", pos="0,-1.8!"]; H5[label="H", pos="1.5,-1!"]; H6[label="H", pos="1.5,1!"]; C2 -- H2[style=invis]; C4 -- H4[style=invis]; C5 -- H5[style=invis]; C6 -- H6[style=invis]; }

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The experimental data for this compound is not widely published. However, reliable estimations can be made from its close structural analog, 1-(3-methoxyphenyl)ethanone, as the primary difference is a single methylene group in the ether linkage, leading to predictable changes in boiling point and density.

PropertyEstimated ValueRationale / Source
Physical Form LiquidAnalogous to 3-methoxyacetophenone.[2]
Boiling Point ~245-255 °CEstimated from 3-methoxyacetophenone (239-241 °C). The addition of a CH₂ group typically increases the boiling point.[3]
Density ~1.08 g/mL at 25 °CEstimated from 3-methoxyacetophenone (1.094 g/mL). A slight decrease is expected due to the larger ethyl group.[3]
Refractive Index ~1.540 at 20 °CEstimated from 3-methoxyacetophenone (n20/D 1.542).[3]
Solubility Soluble in alcohols, ethers, and chlorinated solvents. Slightly soluble in water.General solubility for aromatic ketones.

Synthesis via Friedel-Crafts Acylation

The most direct and industrially relevant synthesis of this compound is the Friedel-Crafts acylation of ethoxybenzene.[4] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a potent electrophile, the acylium ion, from an acylating agent like acetyl chloride or acetic anhydride.

Reaction Mechanism

The causality of the reaction pathway is rooted in the generation and subsequent attack of a resonance-stabilized acylium ion on the electron-rich aromatic ring of ethoxybenzene.

Step 1: Acylium Ion Formation: The Lewis acid (AlCl₃) coordinates to the chlorine atom of acetyl chloride, polarizing the C-Cl bond and facilitating its cleavage. This generates a resonance-stabilized acylium ion, which serves as the active electrophile.[4][5]

Step 2: Electrophilic Attack: The ethoxy group of ethoxybenzene is an ortho-, para-director due to its electron-donating resonance effect. However, the steric hindrance of the ethoxy group often favors para-substitution. The formation of the meta-isomer as the primary product is less common and suggests that either the starting material is 1,3-disubstituted or specific reaction conditions are employed to favor this isomer, though Friedel-Crafts reactions can sometimes yield mixtures. For the purpose of synthesizing the target molecule, we assume conditions that lead to the desired 3-substituted product, or a separation step is implied. The π-electrons of the benzene ring attack the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5]

Step 3: Deprotonation and Aromaticity Restoration: A weak base, typically the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, yielding the final product, this compound, and HCl as a byproduct.[5]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation AcCl Acetyl Chloride (CH₃COCl) Acylium [CH₃-C≡O]⁺ ↔ CH₃-C⁺=O Resonance-Stabilized Acylium Ion AcCl->Acylium + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Ethoxybenzene Ethoxybenzene Acylium->Ethoxybenzene Attacks Ring SigmaComplex Arenium Ion (Sigma Complex) Resonance-Stabilized Ethoxybenzene->SigmaComplex + Acylium Ion Product This compound SigmaComplex->Product - H⁺ (to AlCl₄⁻) HCl_AlCl3 HCl + AlCl₃ (regenerated)

Caption: Mechanism of Friedel-Crafts Acylation for this compound.

Experimental Protocol

This protocol is a representative procedure based on standard Friedel-Crafts acylation methodologies.[4] All operations must be conducted in a well-ventilated fume hood using anhydrous conditions, as the aluminum chloride catalyst is highly water-sensitive.

Materials:

  • Ethoxybenzene

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane as solvent

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil) to maintain a dry atmosphere and vent HCl gas produced.

  • Reagent Charging: Charge the flask with anhydrous AlCl₃ (1.1 to 1.3 molar equivalents) and anhydrous DCM. Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Acylating Agent: Add acetyl chloride (1.0 molar equivalent) dropwise to the stirred suspension via the dropping funnel.

  • Addition of Substrate: After the addition of acetyl chloride, add ethoxybenzene (1.0 molar equivalent) dropwise, maintaining the temperature at 0-5 °C. The choice to add ethoxybenzene to the AlCl₃-acyl chloride complex is a standard procedure that pre-forms the reactive electrophile.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully and slowly quench the reaction by pouring the mixture onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x portions).

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is typically purified by vacuum distillation to yield pure this compound.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized product. The following spectroscopic methods are key.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The predicted chemical shifts (in ppm) in CDCl₃ are detailed below, based on data from structurally similar compounds.

¹H NMR (Proton NMR):

  • Aromatic Protons (4H): A complex multiplet pattern is expected between δ 7.0-7.6 ppm. The protons ortho to the acetyl group will be the most downfield, while the proton ortho to the ethoxy group will be the most upfield.

  • Ethoxy Methylene Protons (-OCH₂-): A quartet around δ 4.1 ppm due to coupling with the methyl protons.

  • Acetyl Methyl Protons (-COCH₃): A sharp singlet around δ 2.6 ppm.

  • Ethoxy Methyl Protons (-CH₃): A triplet around δ 1.4 ppm due to coupling with the methylene protons.

¹³C NMR (Carbon NMR):

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
Carbonyl (C=O)~198Typical for aryl ketones.
Aromatic C-O~159Carbon attached to the electron-donating ethoxy group.
Aromatic C-C=O~138Carbon attached to the electron-withdrawing acetyl group.
Aromatic CH~129, 122, 120, 114Four distinct signals for the aromatic C-H carbons.
Methylene (-OCH₂)~64Standard for an ethoxy group attached to an aromatic ring.
Acetyl Methyl (-COCH₃)~27Typical for an acetyl group.
Ethoxy Methyl (-CH₃)~15Standard for an ethoxy group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • C=O Stretch: A strong, sharp absorption band in the range of 1680-1690 cm⁻¹ is characteristic of an aryl ketone. The conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).

  • C-O Stretch: A strong band for the aryl-alkyl ether linkage will appear in the 1250-1300 cm⁻¹ (asymmetric) and 1020-1080 cm⁻¹ (symmetric) regions.

  • sp² C-H Stretch: Aromatic C-H stretches will be observed just above 3000 cm⁻¹ .

  • sp³ C-H Stretch: Aliphatic C-H stretches from the acetyl and ethoxy groups will be observed just below 3000 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Molecular Ion (M⁺): A peak at m/z = 164 , corresponding to the molecular weight of C₁₀H₁₂O₂.

  • Base Peak: The most intense peak is commonly observed at m/z = 135 , resulting from the loss of an ethyl radical (•CH₂CH₃, 29 Da) from the ethoxy group, forming a stable cation.

  • Other Fragments: A prominent peak at m/z = 43 corresponding to the acetyl cation ([CH₃CO]⁺) is also expected.

Safety and Handling

This compound should be handled with appropriate laboratory precautions.

  • Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Handling: Work in a well-ventilated area or fume hood.[3] Wear suitable protective clothing, including gloves and safety glasses or goggles.[6] Avoid contact with skin and eyes and prevent the formation of aerosols.[3]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3]

Applications and Conclusion

This compound is a valuable building block in organic synthesis. Its derivatives are explored in pharmaceutical research for potential therapeutic applications. The presence of the ketone and ether functionalities allows for a wide range of subsequent chemical transformations, including oxidation, reduction, and further substitution on the aromatic ring. It also finds use in the fragrance industry due to its aromatic properties.

This guide provides a foundational framework for understanding and utilizing this compound. By detailing its structure, properties, a robust synthesis protocol, and analytical benchmarks, it equips researchers and developers with the necessary knowledge for its confident application in their scientific endeavors.

References

An In-depth Technical Guide to the Safe Handling of 3-Ethoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the safety, hazards, and handling protocols for 3-ethoxyacetophenone (CAS No: 52600-91-6), a key intermediate in various research and development applications. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical data from safety data sheets (SDS) and chemical literature to ensure the highest standards of laboratory safety. The following sections detail the compound's hazard profile, necessary protective measures, and emergency response procedures, grounded in established scientific and regulatory standards.

Physicochemical and Hazard Profile

A foundational understanding of a chemical's properties is paramount to its safe handling. 3-Ethoxyacetophenone is an organic compound whose physical state and reactivity dictate the necessary engineering controls and personal protective equipment.

Key Physicochemical Data
PropertyValueSource
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
Appearance Data not consistently available; isomers are light yellow solids or pale yellow liquids.[2][3]
Melting Point Isomer (4'-ethoxyacetophenone): 35 - 39 °C[3][4]
Boiling Point Isomer (4'-ethoxyacetophenone): 268 - 269 °C[3][4]
Flash Point Isomer (4'-ethoxyacetophenone): 134 °C[5][6]
Solubility Isomer (4'-ethoxyacetophenone) is soluble in alcohol.[4]

Note: Data for the specific 3-isomer is limited; information from the closely related 4'-ethoxyacetophenone isomer is provided for guidance and should be treated with caution.

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a universal framework for communicating chemical hazards. While a specific, comprehensive GHS classification for 3-ethoxyacetophenone is not widely published, data from its isomers, such as 4'-ethoxyacetophenone and 3-methoxyacetophenone, strongly suggest a similar hazard profile. The following classifications are based on these structural analogs and represent a conservative approach to safety.[5][7][8]

  • Skin Corrosion/Irritation: Category 2[3][5]

  • Serious Eye Damage/Eye Irritation: Category 2/2A[3][5][8]

  • Acute Toxicity, Oral: Category 4 (Harmful if swallowed)[7][8]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[3][5]

  • Hazardous to the Aquatic Environment (Long-term): Category 3 (Toxic to aquatic life with long lasting effects)[7][8]

Signal Word: Warning [5][7][8]

Hazard Statements:

  • H302: Harmful if swallowed.[7][8]

  • H315: Causes skin irritation.[5][7][8]

  • H319: Causes serious eye irritation.[5][7][8]

  • H335: May cause respiratory irritation.[9]

  • H411/H412: Toxic/Harmful to aquatic life with long-lasting effects.[7][8]

The following diagram illustrates the workflow from hazard identification to the essential safety communications on chemical labels.

GHS_Workflow cluster_Hazards Hazard Identification cluster_Labels Label Elements cluster_P_Statements Precautionary Statements (Examples) H302 H302: Harmful if swallowed Pictogram GHS07 (Exclamation Mark) H302->Pictogram H315 H315: Causes skin irritation H315->Pictogram Leads to H319 H319: Causes serious eye irritation H319->Pictogram H335 H335: May cause respiratory irritation H335->Pictogram SignalWord Signal Word: Warning Pictogram->SignalWord P261 P261: Avoid breathing dust SignalWord->P261 P280 P280: Wear protective gloves/eye protection SignalWord->P280 P305 P305+P351+P338: IF IN EYES... SignalWord->P305

GHS Hazard Communication Workflow.

Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is the cornerstone of chemical safety. This involves a combination of engineering controls and appropriate PPE. The selection of PPE is not arbitrary; it is directly dictated by the hazard profile of the substance.

Engineering Controls
  • Ventilation: Always handle 3-ethoxyacetophenone in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[5][10]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE) Protocol

The potential for skin, eye, and respiratory irritation necessitates a stringent PPE protocol.

  • Eye and Face Protection: Chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are required.[5] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Wear impervious gloves, such as nitrile rubber, that have been inspected for integrity before use.[3][11]

    • Lab Coat: A standard laboratory coat should be worn and buttoned to protect from incidental contact. For larger quantities, a chemically resistant apron is recommended.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH/MSHA-approved respirator should be used.[5][10]

The following flowchart details the decision-making process for selecting the correct PPE when handling 3-ethoxyacetophenone.

PPE_Selection start Handling 3-Ethoxyacetophenone? ppe_core Mandatory Base PPE: - Nitrile Gloves - Safety Goggles (EN166) - Lab Coat start->ppe_core q_vent Is work done in a certified chemical fume hood? resp_yes Standard Respirator (Not typically required) q_vent->resp_yes Yes resp_no NIOSH-approved respirator may be required. Consult safety officer. q_vent->resp_no No q_splash Risk of Splash or Large Volume Transfer? resp_yes->q_splash resp_no->q_splash ppe_core->q_vent face_shield Add Face Shield & Chemical Apron q_splash->face_shield Yes proceed Proceed with Experiment q_splash->proceed No face_shield->proceed

PPE Selection Protocol.

Emergency Procedures: First Aid and Spill Response

Preparedness is critical for mitigating the consequences of accidental exposure or release. All personnel must be familiar with these procedures before beginning work.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.[12]

  • Inhalation: If inhaled, immediately remove the victim to fresh air.[3][5] If breathing is difficult or ceases, provide artificial respiration and seek immediate medical attention.[5][13]

  • Skin Contact: As this material is a skin irritant, immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][5] If irritation persists, seek medical attention.[5]

  • Eye Contact: This compound causes serious eye irritation.[3][5] Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3][5] If the victim is conscious, rinse their mouth with water and provide them with water to drink.[8] Call a POISON CENTER or physician immediately.[5]

The following diagram outlines the logical flow for responding to a chemical exposure event.

First_Aid_Flowchart cluster_routes Route of Exposure cluster_actions Immediate Actions exposure Chemical Exposure Occurs route_inhalation Inhalation? exposure->route_inhalation route_skin Skin Contact? exposure->route_skin route_eye Eye Contact? exposure->route_eye route_ingestion Ingestion? exposure->route_ingestion action_inhale 1. Move to fresh air. 2. Provide oxygen if needed. route_inhalation->action_inhale Yes action_skin 1. Remove contaminated clothing. 2. Wash with soap & water for 15+ min. route_skin->action_skin Yes action_eye 1. Flush with water for 15+ min. 2. Remove contact lenses. route_eye->action_eye Yes action_ingest 1. Do NOT induce vomiting. 2. Rinse mouth, give water. route_ingestion->action_ingest Yes seek_medical Seek Immediate Medical Attention action_inhale->seek_medical action_skin->seek_medical If irritation persists action_eye->seek_medical action_ingest->seek_medical

First-Aid Response Decision Flow.
Firefighting and Accidental Release Measures

  • Firefighting:

    • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[5][13]

    • Specific Hazards: Thermal decomposition can produce hazardous gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂).[5][13]

    • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[5][14]

  • Accidental Release:

    • Evacuate: Keep unnecessary personnel away from the spill area.

    • Ventilate: Ensure adequate ventilation.

    • Contain: Prevent the chemical from entering drains or waterways.

    • Clean-up: For solid spills, sweep up and shovel into a suitable, labeled container for disposal, avoiding dust formation.[5] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a container for disposal.[10][13]

    • PPE: All personnel involved in the cleanup must wear the appropriate PPE as described in Section 2.

Handling, Storage, and Stability

Proactive measures in handling and storage are essential to prevent incidents.

  • Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust or vapors.[5] Wash hands thoroughly after handling.[5] Use only in a well-ventilated area or under a chemical fume hood.[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][13] Keep away from incompatible materials.

  • Incompatible Materials: Strong oxidizing agents and strong bases.[5]

  • Stability: The material is stable under normal storage conditions.[5] Avoid exposure to excess heat and incompatible products.[5]

Conclusion

While 3-ethoxyacetophenone is a valuable compound in scientific research, its potential hazards necessitate careful and informed handling. Adherence to the guidelines outlined in this document—grounded in GHS classifications, engineering controls, appropriate PPE, and emergency preparedness—is fundamental to maintaining a safe laboratory environment. Researchers and professionals must integrate these protocols into their daily workflows to mitigate risks and ensure personal and environmental safety.

References

1-(3-Ethoxyphenyl)ethanone molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(3-Ethoxyphenyl)ethanone: Properties, Synthesis, and Analytical Characterization

Abstract

This compound, also known as 3-ethoxyacetophenone, is an aromatic ketone that serves as a pivotal intermediate in the synthesis of more complex organic molecules. With the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol , this compound is of significant interest to researchers in medicinal chemistry and materials science.[1][2][3] Its structural features—a ketone, an ether, and a meta-substituted benzene ring—provide multiple reaction sites for chemical modification. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven synthetic protocol, and an in-depth analysis of its spectroscopic signature for unambiguous identification and quality control.

Molecular Identity and Physicochemical Properties

The fundamental characteristics of this compound are crucial for its application in a laboratory setting. These identifiers ensure accurate sourcing, handling, and documentation in research and development workflows.

Identifier Value Source
IUPAC Name This compound[1][2]
CAS Number 52600-91-6[1][2]
Molecular Formula C10H12O2[1][2][3]
Molecular Weight 164.20 g/mol [2][3]
InChI Key RUWWFEHTGUJEDT-UHFFFAOYSA-N[1][2]
Canonical SMILES CCOC1=CC=CC(=C1)C(=O)C[1][2]

Structurally, this compound is a disubstituted benzene derivative featuring an acetyl group and an ethoxy group in a 1,3 (meta) arrangement. This configuration sterically and electronically influences its reactivity, making it a valuable building block for targeted molecular architectures. It is typically supplied as a liquid or low-melting solid and exhibits solubility in common organic solvents.

Synthesis and Mechanistic Rationale

The regiochemistry of this compound makes direct Friedel-Crafts acylation of ethoxybenzene impractical, as the ethoxy group is an ortho-, para-director. Therefore, the most reliable and common synthetic route is the Williamson ether synthesis, starting from the commercially available 3-hydroxyacetophenone. This method ensures the precise placement of the ethoxy group at the meta position.

Mechanistic Insight

The Williamson ether synthesis is a classic Sₙ2 reaction. The process begins with the deprotonation of the weakly acidic phenolic hydroxyl group of 3-hydroxyacetophenone by a mild base, such as potassium carbonate (K₂CO₃). This creates a potent phenoxide nucleophile. This nucleophile then attacks the electrophilic carbon of an ethylating agent (e.g., ethyl iodide or diethyl sulfate), displacing the leaving group (iodide or sulfate) and forming the desired ether linkage. The choice of a polar aprotic solvent like acetone or DMF is critical as it effectively solvates the cation (K⁺) while leaving the phenoxide nucleophile highly reactive, thereby accelerating the reaction rate.

Experimental Protocol: Synthesis of this compound

This protocol is designed as a self-validating system, incorporating in-process checks and a robust purification scheme to ensure high purity of the final product.

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-hydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (10 mL per gram of starting material).

  • Addition of Ethylating Agent: To the stirring suspension, add ethyl iodide (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Extraction: After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KI). Concentrate the filtrate under reduced pressure to remove the acetone. Redissolve the resulting residue in ethyl acetate and wash sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil via vacuum distillation or flash column chromatography (using a hexane/ethyl acetate gradient) to obtain this compound as a pure compound.

G Reactants 1. Reagents 3-Hydroxyacetophenone Ethyl Iodide, K₂CO₃ Reaction 2. Sₙ2 Reaction Acetone Solvent Reflux (Heat) Reactants->Reaction Combine & Heat Workup 3. Aqueous Workup Filtration & Extraction Reaction->Workup Cool & Quench Purification 4. Purification Vacuum Distillation or Chromatography Workup->Purification Isolate Crude Product Final Product This compound Purification->Product High Purity

Caption: Williamson Ether Synthesis Workflow.

Analytical Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecule's framework.

Technique Observation Interpretation
Mass Spec (MS) Molecular Ion [M]⁺ at m/z = 164. Base peak at m/z = 135.Confirms molecular weight.[1] The base peak corresponds to the loss of an ethyl radical (•CH₂CH₃), forming a stable acylium ion.[1]
Infrared (IR) Strong, sharp absorbance at ~1685 cm⁻¹.Characteristic of an aromatic ketone's C=O stretch. The frequency is lowered from a typical aliphatic ketone (~1715 cm⁻¹) due to conjugation with the benzene ring.[1]
¹H NMR δ ~7.0-7.6 (m, 4H), 4.1 (q, 2H), 2.6 (s, 3H), 1.4 (t, 3H).Aromatic protons, -O-CH₂- protons (quartet), acetyl -CH₃ protons (singlet), and ethyl -CH₃ protons (triplet), respectively.
¹³C NMR δ ~198 (C=O), ~159 (Ar-C-O), ~115-138 (Ar-C), ~64 (-O-CH₂-), ~27 (acetyl -CH₃), ~15 (ethyl -CH₃).Confirms the presence of 10 distinct carbon environments, including the carbonyl, aromatic, and aliphatic carbons.
Spectroscopic Analysis in Detail
  • Mass Spectrometry (MS): The electron ionization mass spectrum provides a clear molecular ion peak at an m/z of 164, corresponding to the molecular formula C10H12O2.[1] The most significant fragmentation is the alpha-cleavage of the ethoxy group, resulting in the loss of a 29 Da ethyl radical to give the base peak at m/z 135.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong carbonyl (C=O) stretching band between 1680-1690 cm⁻¹.[1] This position confirms the presence of a ketone conjugated with an aromatic system.[1] Additional key signals include C-O-C stretching vibrations for the ether linkage around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric), as well as C-H stretching from the aromatic and aliphatic groups.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides a definitive fingerprint.[1] The ethoxy group gives rise to a characteristic triplet at ~1.4 ppm (3H, -CH₃) and a quartet at ~4.1 ppm (2H, -OCH₂-). The acetyl methyl group appears as a sharp singlet at ~2.6 ppm (3H). The four protons on the meta-substituted aromatic ring produce a complex multiplet pattern in the region of ~7.0-7.6 ppm.[1]

Applications in Research and Drug Development

This compound is not typically an end-product but rather a versatile starting material or building block.

  • Pharmaceutical Intermediate: Its primary application is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][3] The ketone functionality allows for a wide range of transformations, such as reduction to an alcohol, conversion to an amine via reductive amination, or use in condensation reactions to form heterocyclic systems. The related compound, 1-(3-phenoxyphenyl)ethanone, is a known intermediate for the non-steroidal anti-inflammatory drug Fenoprofen, highlighting the utility of this structural class in drug synthesis.[4]

  • Chemical Synthesis: In broader organic synthesis, it serves as a precursor for more elaborate molecules where a meta-substituted ethoxy-phenyl moiety is required.[1]

  • Fragrance Industry: Due to its aromatic nature, it or its derivatives may find use in the formulation of fragrances.[1]

References

A Technical Guide to 1-(3-Ethoxyphenyl)ethanone: Synthesis, Characterization, and Applications in Chemical R&D

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Ethoxyphenyl)ethanone is a meta-substituted aromatic ketone recognized for its utility as a versatile intermediate in organic synthesis. This technical guide provides an in-depth analysis of its chemical identity, physicochemical properties, and preferred synthesis methodologies. We detail two primary regioselective synthetic routes—the Williamson ether synthesis and the Friedel-Crafts acylation—offering step-by-step protocols and explaining the chemical principles that underpin each method. Furthermore, this document outlines the standard spectroscopic techniques for structural verification and purity assessment, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The guide culminates in a discussion of its applications as a precursor in the development of complex organic molecules, particularly within the pharmaceutical industry, and provides essential safety and handling protocols to ensure its proper use in a laboratory setting.

Compound Identification and Physicochemical Properties

This compound, also known as 3'-ethoxyacetophenone, is a disubstituted benzene derivative featuring an acetyl group and an ethoxy group at the meta position. This specific arrangement of functional groups makes it a valuable building block for introducing the 3-ethoxyphenylacetyl moiety into more complex molecular architectures.

Table 1: Chemical Identifiers for this compound

Identifier Value Source
IUPAC Name This compound PubChem[1]
CAS Number 52600-91-6 PubChem[1]
Molecular Formula C₁₀H₁₂O₂ PubChem[1]
Canonical SMILES CCOC1=CC=CC(=C1)C(=O)C PubChem[1]

| InChIKey | RUWWFEHTGUJEDT-UHFFFAOYSA-N | PubChem[1] |

The physical and chemical properties of a compound are critical for planning reactions, purification, and storage. While experimental data for this compound is sparse, properties can be reliably estimated based on closely related analogs like 1-(3-methoxyphenyl)ethanone and 1-(4-ethoxyphenyl)ethanone.

Table 2: Physicochemical Properties of this compound and Related Analogs

Property This compound 1-(3-Methoxyphenyl)ethanone (Analog) 1-(4-Ethoxyphenyl)ethanone (Analog)
Molecular Weight 164.20 g/mol [1] 150.17 g/mol [2][3] 164.20 g/mol
Boiling Point (Predicted) 239-241 °C[2][4] 268-269 °C[5]
Melting Point (Not Available) -7 °C[2][4] 37-39 °C[5]
Density (Predicted) 1.094 g/mL[2][4] ~1.03 g/mL[5]
Solubility Sparingly soluble in water; Soluble in organic solvents like ethanol, chloroform. Soluble in alcohol; miscible in water.[2] Soluble in alcohol; slightly soluble in water (791.1 mg/L).[5]

| XLogP3 | 2.2 | (Not applicable) | (Not applicable) |

Synthesis Methodologies

The synthesis of this compound can be approached via several routes. The choice of method is dictated by factors such as starting material availability, desired purity, and scalability. The Williamson ether synthesis offers superior regioselectivity, while the Friedel-Crafts acylation provides an alternative, albeit less specific, pathway.

Method 1: Williamson Ether Synthesis (Preferred Route)

This method is the most reliable for producing the target compound with high regiochemical purity. It proceeds via an Sₙ2 reaction between the sodium or potassium salt of 3'-hydroxyacetophenone and an ethylating agent.[6][7][8] This pathway guarantees that the ethoxy group is installed exclusively at the meta position, avoiding the formation of ortho and para isomers.

The reaction involves two key steps:

  • Deprotonation: A base (e.g., potassium carbonate, sodium hydride) abstracts the acidic phenolic proton from 3'-hydroxyacetophenone to form a highly nucleophilic phenoxide ion.

  • Nucleophilic Substitution (Sₙ2): The phenoxide ion attacks a primary ethyl halide (e.g., ethyl iodide, ethyl bromide), displacing the halide and forming the ether linkage. The use of a primary halide is crucial to favor substitution over elimination.[8]

Williamson_Ether_Synthesis cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Product 3-Hydroxyacetophenone 3-Hydroxyacetophenone Reaction_Vessel 1. Deprotonation 2. Sₙ2 Attack 3-Hydroxyacetophenone->Reaction_Vessel Ethyl_Iodide Ethyl Iodide Ethyl_Iodide->Reaction_Vessel Base Base (K2CO3) Base->Reaction_Vessel Solvent Solvent (Acetone) Solvent->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Reflux Purification Column Chromatography Workup->Purification Crude Product Final_Product This compound Purification->Final_Product Pure Product Friedel_Crafts_Acylation cluster_start Reactants cluster_process Process cluster_end Products Ethoxybenzene Ethoxybenzene Reaction Electrophilic Aromatic Substitution Ethoxybenzene->Reaction Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Reaction Catalyst AlCl3 Catalyst->Reaction Quench Ice-Water Quench Reaction->Quench Low Temp. Product_Mixture Isomeric Mixture (o-, m-, p-) Quench->Product_Mixture Applications Start This compound Reduction Reduction (e.g., NaBH4) Start->Reduction Condensation Aldol/Claisen-Schmidt Condensation Start->Condensation Reductive_Amination Reductive Amination (e.g., NH3, NaBH3CN) Start->Reductive_Amination Haloform Haloform Reaction (e.g., Br2, NaOH) Start->Haloform Alcohol 1-(3-Ethoxyphenyl)ethanol Reduction->Alcohol Chalcone Chalcone Derivatives Condensation->Chalcone Amine Amine Derivatives Reductive_Amination->Amine Acid 3-Ethoxybenzoic Acid Haloform->Acid

References

¹H and ¹³C NMR spectral analysis of 1-(3-ethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(3-ethoxyphenyl)ethanone

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[1] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a disubstituted aromatic ketone. As a molecule featuring an acetyl group and an ethoxy group on a benzene ring, it presents a rich case study for understanding the interplay of electronic effects and spin-spin coupling in determining spectral features. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR for routine and complex structural characterization.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule.[1][2] The technique is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, align in an external magnetic field and can be excited by radiofrequency radiation.[3][4] The resonance frequency of a nucleus is highly sensitive to its local electronic environment, a phenomenon that gives rise to the chemical shift, a cornerstone of NMR spectral interpretation.

This compound (C₁₀H₁₂O₂) is a valuable model compound for demonstrating the application of NMR in distinguishing between different types of protons and carbons in a molecule containing both electron-donating (ethoxy) and electron-withdrawing (acetyl) functional groups. A thorough analysis of its ¹H and ¹³C NMR spectra allows for the unambiguous assignment of every atom in the molecule, showcasing the power of NMR in modern chemistry.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons in each environment (integration).

Predicted Chemical Shifts, Multiplicities, and Assignments

The predicted ¹H NMR spectral data for this compound is summarized in the table below. The aromatic region, in particular, is influenced by the substitution pattern on the benzene ring.[5]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
H-a (CH₃-C=O)~2.5Singlet (s)3HProtons of the acetyl group are deshielded by the adjacent carbonyl group. No adjacent protons to couple with.
H-b (CH₃-CH₂-O)~1.4Triplet (t)3HProtons of the methyl group in the ethoxy substituent, coupled to the two methylene protons (H-c).
H-c (CH₃-CH₂-O)~4.1Quartet (q)2HMethylene protons of the ethoxy group, deshielded by the adjacent oxygen atom and coupled to the three methyl protons (H-b).
H-d (Ar-H)~7.4Triplet (t)1HAromatic proton ortho to the acetyl group and meta to the ethoxy group. Coupled to H-e and H-f.
H-e (Ar-H)~7.1Doublet of doublets (dd)1HAromatic proton para to the acetyl group and ortho to the ethoxy group. Coupled to H-d and H-f.
H-f (Ar-H)~7.5Doublet of doublets (dd)1HAromatic proton ortho to both the acetyl and ethoxy groups. Coupled to H-d and H-e.
H-g (Ar-H)~7.3Singlet-like (s) or narrow triplet1HAromatic proton meta to both the acetyl and ethoxy groups. May show minimal coupling.
Rationale for Assignments and Coupling Patterns
  • Acetyl Protons (H-a): The singlet at approximately 2.5 ppm is characteristic of a methyl group attached to a carbonyl carbon. The electronegativity of the carbonyl oxygen withdraws electron density, deshielding these protons.

  • Ethoxy Protons (H-b and H-c): The ethoxy group gives rise to a classic ethyl pattern: a triplet for the methyl protons (H-b) and a quartet for the methylene protons (H-c). The methylene protons are shifted significantly downfield (around 4.1 ppm) due to the deshielding effect of the directly attached oxygen atom.[6]

  • Aromatic Protons (H-d, H-e, H-f, H-g): The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.[7] The acetyl group is electron-withdrawing, deshielding the ortho and para protons. The ethoxy group is electron-donating, shielding the ortho and para protons. The interplay of these effects leads to the predicted chemical shifts. The coupling patterns arise from spin-spin interactions between adjacent aromatic protons. Ortho coupling (³J) is typically the largest (6-10 Hz), followed by meta coupling (⁴J, 2-3 Hz), and para coupling (⁵J, 0-1 Hz) is often not resolved.[8]

Molecular Structure and Proton Assignments

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectra (¹H and ¹³C) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate assign Assign Peaks integrate->assign interpret Interpret Structure assign->interpret

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1-(3-ethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-(3-ethoxyphenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core fragmentation pathways, enabling accurate structural identification and characterization.

Introduction: The Significance of Mass Spectrometry in Structural Elucidation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structure of organic compounds.[1][2] In electron ionization mass spectrometry, high-energy electrons bombard a molecule, leading to the formation of a molecular ion (M+•). This ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral species.[2] The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. For aromatic ketones like this compound, fragmentation patterns are governed by the stability of the resulting ions and radicals, offering profound insights into the molecule's architecture.[3]

This compound: A Profile

This compound, also known as 3'-ethoxyacetophenone, is an aromatic ketone with the chemical formula C10H12O2 and a molecular weight of 164.20 g/mol .[4] Its structure features a central benzene ring substituted with an acetyl group and an ethoxy group at the meta position. This unique arrangement of functional groups dictates its behavior under electron ionization, leading to a predictable and interpretable fragmentation pattern.

The Fragmentation Cascade of this compound

Upon electron ionization, this compound forms a molecular ion at m/z 164. The subsequent fragmentation is primarily driven by two major pathways characteristic of ketones: alpha-cleavage and rearrangements involving the ethoxy group.

Alpha (α)-Cleavage: The Genesis of the Base Peak

Alpha-cleavage is a dominant fragmentation pathway for ketones, involving the breaking of the bond adjacent to the carbonyl group.[5][6] For this compound, two potential α-cleavage events can occur. The most favorable cleavage involves the loss of the methyl radical (•CH3), which is less stable than the alternative phenyl radical. This cleavage results in the formation of a highly stable 3-ethoxyphenylacylium ion.[3][7]

This resonance-stabilized acylium ion is typically the most abundant ion in the spectrum, making it the base peak .

  • Reaction: C10H12O2+• → [C9H9O2]+ + •CH3

  • Expected m/z: 149

The stability of the 3-ethoxyphenylacylium ion is enhanced by the electron-donating nature of the ethoxy group, which delocalizes the positive charge across the aromatic ring and the carbonyl group.

Fragmentation of the Ethoxy Group and Subsequent Rearrangements

The ethoxy substituent provides additional, distinct fragmentation pathways. A common fragmentation for ethers is the loss of an alkene through a rearrangement process, in this case, the loss of ethene (C2H4). This occurs via a hydrogen transfer, likely from one of the ethyl carbons to the phenyl ring or the carbonyl oxygen, followed by the elimination of a neutral ethene molecule.

  • Reaction: [C9H9O2]+ → [C7H5O2]+ + C2H4

  • Expected m/z: 121

This fragment at m/z 121 corresponds to the 3-hydroxybenzoyl cation, a stable species.

Further fragmentation of the acylium ions can occur through the loss of carbon monoxide (CO), a common fragmentation pathway for carbonyl-containing compounds.[7]

  • Fragmentation of m/z 149: [C9H9O2]+ → [C8H9O]+ + CO

    • Expected m/z: 121 (This ion is isobaric with the fragment from ethene loss, potentially increasing the intensity of this peak).

  • Fragmentation of m/z 121: [C7H5O2]+ → [C6H5O]+ + CO

    • Expected m/z: 93 (phenoxy cation)

Phenyl Ring Fragmentation

Fragments arising from the cleavage of the aromatic ring itself are also possible, though typically of lower abundance. The cleavage of the bond between the aromatic ring and the carbonyl group can lead to the formation of a phenyl radical and an acetyl cation at m/z 43, or a 3-ethoxyphenyl cation at m/z 121.

  • Formation of 3-ethoxyphenyl cation: C10H12O2+• → [C8H9O]+ + •COCH3

    • Expected m/z: 121

  • Formation of acetyl cation: C10H12O2+• → [C2H3O]+ + •C8H9O

    • Expected m/z: 43

The 3-ethoxyphenyl cation can further fragment by losing ethene to form a phenoxy cation radical at m/z 93.

The McLafferty Rearrangement: A Consideration

The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds possessing a γ-hydrogen atom.[8][9][10] This rearrangement involves a six-membered transition state, leading to the elimination of a neutral alkene.[10][11] In this compound, a γ-hydrogen is present on the terminal methyl group of the ethoxy substituent. A McLafferty-type rearrangement could theoretically occur, involving the transfer of a hydrogen from the ethoxy group to the carbonyl oxygen, followed by cleavage of the O-CH2 bond. However, this is generally less favored than the direct loss of ethene from the ethoxy group in aromatic ethers. The resulting ion would have an m/z of 136. While possible, this peak is expected to be of low intensity compared to the fragments from α-cleavage and subsequent losses.

Predicted Mass Spectrum Data Summary

The following table summarizes the major predicted fragments for this compound, their corresponding m/z values, and their proposed structures.

m/zProposed Fragment IonProbable Fragmentation PathwayExpected Relative Abundance
164[C10H12O2]+•Molecular IonModerate
149[CH3CH2OC6H4CO]+α-cleavage (loss of •CH3)High (Base Peak)
121[HOC6H4CO]+ or [CH3CH2OC6H4]+Loss of C2H4 from m/z 149 or loss of •COCH3 from M+•High
93[C6H5O]+Loss of CO from m/z 121Moderate
77[C6H5]+Loss of O from [C6H5O]+Moderate to Low
43[CH3CO]+α-cleavage (loss of •C8H9O)Moderate

Visualizing the Fragmentation Pathway

The following diagram illustrates the primary fragmentation cascade of this compound under electron ionization.

Fragmentation_Pattern M [M]+• m/z 164 F149 [M-CH3]+ m/z 149 (Base Peak) M->F149 - •CH3 (α-cleavage) F121_b [M-COCH3]+ m/z 121 M->F121_b - •COCH3 F43 [CH3CO]+ m/z 43 M->F43 - •C8H9O F121_a [M-C2H4]+• m/z 121 F149->F121_a - C2H4 F93 [M-C2H4-CO]+• m/z 93 F121_a->F93 - CO F121_b->F93 - C2H4 F77 [C6H5]+ m/z 77 F93->F77 - O

Caption: Fragmentation pathway of this compound.

Experimental Protocol for Mass Spectrum Acquisition

To experimentally verify the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended.

Objective: To acquire the electron ionization mass spectrum of this compound.

Materials and Instrumentation:

  • This compound standard

  • High-purity solvent (e.g., dichloromethane or ethyl acetate)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

  • Standard GC column suitable for aromatic compounds (e.g., 5% phenyl-methylpolysiloxane).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 100 µg/mL) in the chosen solvent.

  • GC-MS Instrument Setup:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-400

  • Data Acquisition: Inject 1 µL of the sample solution into the GC-MS system and initiate the data acquisition.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak and the major fragment ions.

    • Compare the experimental spectrum with the predicted fragmentation pattern.

Conclusion

The electron ionization mass spectrum of this compound is anticipated to be dominated by a base peak at m/z 149, resulting from a highly favorable α-cleavage and the loss of a methyl radical. Other significant fragments are expected at m/z 121, 93, 77, and 43, arising from subsequent fragmentations of the ethoxy group and the carbonyl moiety. This detailed analysis of the fragmentation pattern provides a robust framework for the identification and structural confirmation of this compound and related aromatic ketones in various scientific and industrial applications.

References

An In-Depth Technical Guide to the Infrared Spectrum of 1-(3-ethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Vibrational Fingerprint of a Molecule

Infrared (IR) spectroscopy remains a cornerstone of analytical chemistry, offering a rapid, non-destructive method for identifying functional groups and elucidating molecular structure. By measuring the absorption of infrared radiation by a molecule, we can observe the specific vibrational frequencies of its chemical bonds. These frequencies are unique to the bond type, its environment, and the overall molecular architecture, creating a distinct spectral "fingerprint." This guide provides a detailed analysis of the characteristic IR absorption peaks for 1-(3-ethoxyphenyl)ethanone (also known as 3'-ethoxyacetophenone), a substituted aromatic ketone. Understanding this spectral fingerprint is critical for identity confirmation, purity assessment, and quality control in research and pharmaceutical development. The molecule's structure incorporates three key features that are readily identifiable by IR spectroscopy: an aromatic ketone, a phenyl ether, and alkyl C-H bonds.

Molecular Structure and Key Vibrational Modes

This compound (C₁₀H₁₂O₂) possesses a well-defined structure featuring a carbonyl group and an ether linkage attached to a benzene ring. This specific arrangement, particularly the conjugation of the carbonyl group with the aromatic ring and the presence of the ethoxy group, dictates its characteristic infrared spectrum.

Figure 1: Molecular structure of this compound with key functional groups highlighted.

Detailed Analysis of Characteristic Infrared Peaks

The infrared spectrum of this compound can be systematically interpreted by examining distinct regions corresponding to its primary functional groups.

The Carbonyl (C=O) Stretching Vibration

The most prominent and diagnostically significant peak in the spectrum is the carbonyl (C=O) stretch of the ketone.

  • Expected Wavenumber: ~1680-1695 cm⁻¹.

  • Causality: For a typical aliphatic ketone, this C=O stretching vibration appears around 1715 cm⁻¹[1]. However, in this compound, the carbonyl group is directly attached to the aromatic ring. This conjugation delocalizes the pi-electrons of the carbonyl bond into the ring, slightly weakening the C=O bond and lowering its vibrational frequency[2][3]. This shift to a lower wavenumber is a hallmark of aromatic ketones[4]. The spectrum of acetophenone, a closely related structure, shows this peak at approximately 1686-1691 cm⁻¹[2][5].

C-H Stretching Vibrations (2800-3100 cm⁻¹)

This region is characterized by stretching vibrations of carbon-hydrogen bonds. We can distinguish between C-H bonds on the aromatic ring (sp² hybridized carbons) and those on the alkyl portions (sp³ hybridized carbons).

  • Aromatic C(sp²)-H Stretch: Expected as multiple, weaker peaks in the 3000-3100 cm⁻¹ range[3]. These are often less intense than the alkyl C-H stretches.

  • Alkyl C(sp³)-H Stretch: These appear just below 3000 cm⁻¹. For the ethoxy and acetyl methyl groups, expect characteristic absorptions between 2850-2980 cm⁻¹[4]. Specifically, methyl groups often show distinct asymmetric (~2960 cm⁻¹) and symmetric (~2870 cm⁻¹) stretching bands[3].

Aryl Ether (C-O-C) Stretching Vibrations

The presence of the ethoxy group attached to the phenyl ring gives rise to two distinct and strong C-O stretching bands, which are highly characteristic of aryl alkyl ethers.[6][7][8].

  • Asymmetric Ar-O Stretch: A strong band is expected between 1200-1300 cm⁻¹[9]. This peak corresponds to the asymmetric stretching of the C-O-C bond where the aromatic carbon-oxygen bond is primarily involved. For the analogous compound anisole, this peak appears around 1250 cm⁻¹[6][7].

  • Symmetric O-C(alkyl) Stretch: A second strong band is anticipated in the 1010-1050 cm⁻¹ range, corresponding to the symmetric C-O-C stretch, which involves the aliphatic carbon-oxygen bond[7][9].

The Fingerprint Region (< 1500 cm⁻¹)

This region contains a wealth of complex vibrations, including C-C bond stretching, C-H bending, and aromatic ring vibrations, that are unique to the overall molecular structure.

  • Aromatic C=C Stretching: The benzene ring exhibits characteristic C=C stretching vibrations that typically appear as a series of sharp bands of variable intensity in the 1450-1600 cm⁻¹ range[3].

  • Alkyl C-H Bending: The methyl groups of the acetyl and ethoxy substituents will produce C-H bending (scissoring) vibrations. A notable medium-intensity band for the acetyl methyl group is expected near 1375 cm⁻¹[3].

  • C-CO-C Bend: Aromatic ketones also exhibit a C-CO-C bending vibration, which can be found in the 1230-1300 cm⁻¹ range and is often quite intense.[2].

Summary of Predicted Characteristic IR Peaks

The following table summarizes the principal infrared absorption peaks anticipated for this compound, providing a quick reference for spectral interpretation.

Wavenumber (cm⁻¹)Functional Group / BondVibrational ModeExpected Intensity
~3100 - 3000Aromatic C-HStretchWeak to Medium
~2980 - 2850Alkyl C-HStretchMedium
~1685Aromatic Ketone (C=O)StretchStrong, Sharp
~1600, ~1580, ~1470Aromatic C=CRing StretchMedium to Strong
~1450, ~1375Alkyl C-HBendMedium
~1260Aryl Ether (Ar-O-C)Asymmetric StretchStrong
~1240Aromatic Ketone (C-CO-C)BendMedium to Strong
~1040Alkyl Ether (O-C-C)Symmetric StretchStrong

Experimental Protocol: High-Fidelity IR Spectrum Acquisition

This protocol outlines a self-validating workflow for obtaining a high-quality Fourier Transform Infrared (FT-IR) spectrum of this compound, assuming the sample is a liquid at room temperature.

Objective: To acquire a clean, reproducible FT-IR spectrum of this compound for structural verification.

Materials:

  • FT-IR Spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher)

  • This compound sample

  • Salt plates (NaCl or KBr), polished and dry

  • Pasteur pipette or glass rod

  • Volatile solvent for cleaning (e.g., spectroscopic grade acetone or isopropanol)

  • Kimwipes or other lint-free tissues

Methodology:

  • Instrument Preparation & Background Scan (Self-Validation Step 1):

    • Action: Ensure the sample compartment of the FT-IR spectrometer is empty and clean. Close the cover.

    • Protocol: Purge the instrument with dry air or nitrogen for at least 15 minutes to minimize atmospheric H₂O and CO₂ interference. Initiate a background scan (typically 16 or 32 scans are co-added for a good signal-to-noise ratio).

    • Causality: The background scan measures the spectrum of the ambient atmosphere and the instrument itself. This spectrum is automatically subtracted from the sample spectrum, ensuring that the final output contains only the absorptions from the analyte. Without this step, strong atmospheric peaks would obscure significant regions of the spectrum.

  • Sample Preparation (Neat Liquid Film):

    • Action: Place one clean, dry salt plate on a clean surface.

    • Protocol: Using a clean Pasteur pipette, place a single small drop of this compound onto the center of the plate. Place the second salt plate directly on top and gently rotate it to spread the drop into a thin, uniform film. Avoid excessive pressure, which can damage the plates.

    • Causality: A thin film is crucial. If the sample is too thick, the most intense peaks (like the C=O stretch) will be "flat-topped" (total absorption), preventing accurate determination of their peak position and relative intensity. The path length of a thin film is optimal for adherence to the Beer-Lambert law for most vibrations.

  • Sample Spectrum Acquisition (Self-Validation Step 2):

    • Action: Carefully place the salt plate "sandwich" into the sample holder in the spectrometer's sample compartment.

    • Protocol: Close the compartment cover and immediately initiate the sample scan using the same number of co-added scans as the background.

    • Causality: Using identical scan parameters ensures that the background subtraction is accurate. Running the scan promptly minimizes the potential for sample evaporation or absorption of atmospheric water.

  • Data Processing and Analysis:

    • Action: The instrument software will automatically perform the Fourier transform and subtract the background, displaying the final transmittance or absorbance spectrum.

    • Protocol: Label the significant peaks with their wavenumbers. Compare the obtained peak positions with the expected values detailed in this guide.

    • Trustworthiness Check: The spectrum should be free of significant water vapor peaks (broad bands around 3200-3600 cm⁻¹ and sharp rotational lines around 1600 cm⁻¹) and CO₂ peaks (sharp doublet near 2360 cm⁻¹). The presence of these indicates an imperfect background subtraction or a contaminated sample.

  • Cleaning:

    • Action: Disassemble the salt plates.

    • Protocol: Rinse the plates with a minimal amount of a volatile spectroscopic grade solvent and immediately wipe them dry with a lint-free tissue. Store the plates in a desiccator.

    • Causality: Salt plates are hygroscopic and can be damaged by moisture. Prompt and thorough cleaning prevents sample cross-contamination and prolongs the life of the optics.

Conclusion

The infrared spectrum of this compound is defined by a few highly characteristic and intense absorptions. The sharp, strong carbonyl peak shifted to ~1685 cm⁻¹ confirms the presence of a conjugated ketone. Two additional strong peaks around 1260 cm⁻¹ and 1040 cm⁻¹ provide unambiguous evidence of the aryl alkyl ether linkage. These key features, supported by the expected C-H and aromatic ring vibrations, create a unique spectral fingerprint that is invaluable for the rapid and confident identification of this compound in any research or industrial setting.

References

An In-depth Technical Guide to the Solubility of 1-(3-Ethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 1-(3-Ethoxyphenyl)ethanone, a compound of interest for researchers, scientists, and professionals in drug development. By integrating theoretical principles with practical experimental protocols, this document aims to be an authoritative resource for understanding and determining the solubility of this aromatic ketone in various solvent systems.

Introduction: The Significance of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in the pharmaceutical sciences.[1][2] For a drug candidate like this compound, its solubility profile dictates its bioavailability, formulation strategies, and ultimately, its therapeutic efficacy.[1][2] A thorough understanding of its behavior in different solvents is therefore paramount during the early stages of drug discovery and development.[3][4]

1.1. Molecular Profile of this compound

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₂O₂[5]

  • CAS Number: 52600-91-6[5]

  • Molecular Weight: 164.20 g/mol [5]

The structure of this compound, featuring a polar carbonyl group and a relatively nonpolar ethoxy-substituted phenyl ring, suggests a nuanced solubility profile. The interplay of these functional groups governs its interactions with solvents of varying polarities.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[6][7][8] This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[9][10][11][12][13]

2.1. Intermolecular Forces at Play

The solubility of this compound is influenced by the following intermolecular forces:

  • Dipole-Dipole Interactions: The polar carbonyl group (C=O) in the ketone creates a significant dipole moment, allowing for strong interactions with other polar molecules.[14][15]

  • London Dispersion Forces: The aromatic ring and the ethyl group contribute to van der Waals forces, which are the primary interactions with nonpolar solvents.[16]

  • Hydrogen Bonding: While this compound cannot form hydrogen bonds with itself, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor with protic solvents like water and alcohols.[16][17][18]

2.2. The Role of Solvent Polarity

The polarity of a solvent is a key determinant of its ability to dissolve a particular solute.[19][20] Solvents can be broadly categorized as:

  • Polar Protic Solvents: (e.g., water, ethanol, methanol) These solvents can engage in hydrogen bonding and have high dielectric constants.

  • Polar Aprotic Solvents: (e.g., acetone, acetonitrile, DMSO) These solvents have significant dipole moments but lack O-H or N-H bonds for hydrogen donation.

  • Nonpolar Solvents: (e.g., hexane, toluene) These solvents have low dielectric constants and interact primarily through London dispersion forces.

Based on its structure, this compound is expected to exhibit moderate solubility in polar aprotic solvents and good solubility in many organic solvents, while its solubility in water is likely to be limited due to the nonpolar hydrocarbon portion of the molecule.[14][17]

Experimental Determination of Solubility

The most reliable method for determining the solubility of a compound is through experimental measurement. The equilibrium shake-flask method is considered the "gold standard" for obtaining thermodynamic solubility data.[21][22]

3.1. General Workflow for Equilibrium Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_solid Weigh excess This compound prep_solvent Measure known volume of solvent mix Combine solid and solvent in a sealed vial prep_solvent->mix agitate Agitate at constant temperature (e.g., 24-72h) mix->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filtrate Filter supernatant through a chemically inert filter centrifuge->filtrate prepare_sample Dilute saturated filtrate filtrate->prepare_sample analyze Analyze by HPLC or UV-Vis Spectroscopy prepare_sample->analyze calculate Calculate concentration using a calibration curve analyze->calculate

Caption: Generalized workflow for equilibrium solubility determination.

3.2. Detailed Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of this compound.

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, acetone, hexane)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.[21][23]

    • Add a known volume of each selected solvent to the respective vials.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours).[23][24] It is advisable to test different time points to confirm that equilibrium has been reached.[25]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

    • Centrifuge the vials to further pellet the undissolved solid.[24]

    • Carefully withdraw a sample of the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.[24]

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.[3][24]

    • A calibration curve prepared with standard solutions of known concentrations of this compound is required for accurate quantification.[26]

3.3. Alternative and Complementary Techniques

  • Gravimetric Analysis: This classic method involves evaporating a known volume of the saturated filtrate to dryness and weighing the remaining solid.[2][25][27][28] It is a simple and cost-effective technique, particularly for solutes with high solubility.[27]

  • Kinetic Solubility Assays: These high-throughput methods are often used in early drug discovery. They typically involve dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer, with precipitation being monitored.[3][4] It's important to note that kinetic solubility can sometimes overestimate thermodynamic solubility.[21]

Data Presentation and Interpretation

The solubility data for this compound should be presented in a clear and organized manner to facilitate comparison across different solvents.

4.1. Predicted Solubility Profile

The following table provides a predicted qualitative solubility profile for this compound based on its chemical structure and the principles of "like dissolves like". Experimental verification is essential to confirm these predictions.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic WaterLowThe nonpolar aromatic and ethyl groups limit solubility despite the potential for hydrogen bonding with the carbonyl group.[14][17]
EthanolHighThe ethyl group of ethanol has a similar polarity to the ethoxy and phenyl groups of the solute, while the hydroxyl group can interact with the carbonyl group.
Polar Aprotic AcetoneHighThe polarity of acetone is well-suited to interact with the polar carbonyl group of this compound.
AcetonitrileModerate to HighA polar aprotic solvent that should effectively solvate the ketone.
Dimethyl Sulfoxide (DMSO)Very HighA highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds.
Nonpolar HexaneLow to ModerateThe polarity mismatch between the nonpolar solvent and the polar carbonyl group will likely limit solubility.
TolueneModerate to HighThe aromatic nature of toluene can interact favorably with the phenyl ring of the solute through π-π stacking.

4.2. Quantitative Data Representation

Experimentally determined solubility should be reported in standard units such as:

  • mg/mL (milligrams of solute per milliliter of solvent)

  • mol/L (molarity)

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical principles with a detailed experimental protocol, researchers and drug development professionals are equipped to generate a robust solubility profile for this compound. Accurate solubility data is a critical component of preclinical development, informing decisions on formulation, dosage form design, and the overall viability of a drug candidate.

References

A Technical Guide to the Biological Activities of 1-(3-Ethoxyphenyl)ethanone Derivatives: Synthesis, Mechanisms, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The 1-(3-Ethoxyphenyl)ethanone scaffold serves as a versatile backbone in medicinal chemistry for the development of novel therapeutic agents. Its derivatives, particularly those belonging to the chalcone family, have demonstrated a remarkable breadth of biological activities. Chalcones, characterized by an α,β-unsaturated carbonyl system, are known to interact with numerous biological targets, making them a focal point of drug discovery. This guide provides a comprehensive technical overview of these derivatives, focusing on their synthesis, primary biological activities—including antimicrobial, anticancer, and anti-inflammatory effects—and the underlying mechanisms of action. We present detailed, field-proven experimental protocols for the synthesis, characterization, and biological evaluation of these compounds, supported by quantitative data and mechanistic diagrams to empower researchers in their drug development endeavors.

Introduction: The this compound Scaffold

In the landscape of synthetic medicinal chemistry, the acetophenone framework is a privileged starting point for constructing a diverse array of bioactive molecules. This compound, a specific acetophenone derivative, provides a unique combination of lipophilicity and hydrogen bonding potential through its ethoxy group, making it an attractive core for lead generation.

The most significant and widely studied derivatives of this scaffold are chalcones. Chemically, chalcones are 1,3-diphenyl-2-propen-1-one structures, representing open-chain flavonoids where two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system.[1][2] This reactive keto-vinyl chain is a critical pharmacophore, largely responsible for the broad spectrum of biological activities observed, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The reactivity of this system, particularly its susceptibility to Michael addition by biological nucleophiles like cysteine residues in proteins, is a key aspect of its mechanism of action.

This technical guide is designed to serve as a foundational resource for professionals engaged in the exploration of this compound derivatives. It aims to bridge the gap between synthesis and biological application by providing not just data, but the causality behind experimental choices and detailed, replicable protocols.

Synthesis and Characterization of Derivatives

Core Synthetic Strategy: Base-Catalyzed Claisen-Schmidt Condensation

The most direct and efficient method for synthesizing chalcone derivatives from this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed aldol condensation between the parent ethanone and a variety of substituted aromatic or heteroaromatic aldehydes. The choice of aldehyde is a critical determinant of the final compound's structure and, consequently, its biological activity.

The reaction proceeds via the formation of an enolate from this compound under basic conditions (e.g., NaOH, KOH). This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, or chalcone.

Claisen_Schmidt_Workflow start Reactants: This compound + Substituted Aldehyde reaction Stir at Room Temp or Gentle Heat (2-24h) start->reaction Add reagents Solvent (e.g., Ethanol) + Base Catalyst (e.g., NaOH) reagents->reaction Catalyze workup Quench with Acid/Water Filter Precipitate reaction->workup Reaction Completion purify Recrystallization or Column Chromatography workup->purify Crude Product characterize Structural Characterization: NMR, IR, Mass Spec purify->characterize Purified Chalcone Antimicrobial_Mechanism cluster_outcomes Cellular Outcomes chalcone Chalcone Derivative (α,β-unsaturated ketone) inactivation Covalent Adduct Formation (Michael Addition) chalcone->inactivation lysis Membrane Disruption & Loss of Integrity chalcone->lysis Direct Interaction protein Microbial Protein (with Cysteine -SH) protein->inactivation membrane Bacterial Cell Membrane membrane->lysis disruption Enzyme/Protein Inactivation inactivation->disruption death Bacteriostasis or Cell Death disruption->death lysis->death Anticancer_Pathway chalcone Chalcone Derivative stress Cellular Stress (e.g., ROS production) chalcone->stress p21 p21 Gene Upregulation chalcone->p21 induces jnk JNK Pathway Activation stress->jnk apoptosis Apoptosis jnk->apoptosis promotes arrest G0/G1 Cell Cycle Arrest p21->arrest causes

References

An In-depth Technical Guide on the Role of 1-(3-Ethoxyphenyl)ethanone as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, the strategic use of versatile chemical intermediates is fundamental to the efficient construction of complex molecular architectures. 1-(3-Ethoxyphenyl)ethanone, also known as 3'-ethoxyacetophenone, is a key aromatic ketone that serves as a pivotal building block in a variety of synthetic applications, particularly within the pharmaceutical and fragrance industries.[1][2] This guide provides an in-depth exploration of the chemical properties, synthesis, and significant role of this compound as a chemical intermediate, offering valuable insights for researchers, scientists, and professionals in drug development.

Part 1: Foundational Chemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis. These properties dictate reaction conditions, purification strategies, and handling procedures.

Structural and Molecular Data

This compound possesses a molecular formula of C10H12O2 and a molecular weight of 164.20 g/mol .[1][3][4] Its structure is characterized by an acetophenone core with an ethoxy group (-OCH2CH3) at the meta-position of the phenyl ring.[2] This specific substitution pattern significantly influences the molecule's reactivity and electronic properties.[2]

PropertyValueSource
CAS Number 52600-91-6--INVALID-LINK--[3][4]
Molecular Formula C10H12O2--INVALID-LINK--[3][4]
Molecular Weight 164.20 g/mol --INVALID-LINK--[1][3]
IUPAC Name This compound--INVALID-LINK--[3]
Synonyms 3'-Ethoxyacetophenone--INVALID-LINK--[4]
Appearance Not explicitly stated, likely a liquid or low-melting solid
Boiling Point 310.3±37.0 °C (Predicted)--INVALID-LINK--[5]
Density 1.118±0.06 g/cm3 (Predicted)--INVALID-LINK--[5]
Spectroscopic Data

While a detailed spectroscopic analysis is beyond the scope of this guide, the structural features of this compound give rise to characteristic signals in various spectroscopic techniques. For instance, in ¹H NMR spectroscopy, one would expect to observe signals corresponding to the aromatic protons, the acetyl methyl protons, and the ethoxy group's ethyl protons. In IR spectroscopy, a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone would be a key identifying feature.

Part 2: Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Friedel-Crafts acylation of phenetole (ethoxybenzene). This classic electrophilic aromatic substitution reaction provides a direct and efficient route to the target molecule.[6][7]

Core Reaction: Friedel-Crafts Acylation

Friedel-Crafts acylation involves the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[8] For the synthesis of this compound, phenetole is acylated with acetyl chloride or acetic anhydride.

Reaction Scheme:

The ethoxy group of phenetole is an ortho-, para-directing group. However, the formation of the meta-substituted product can be favored under certain reaction conditions or may require alternative synthetic strategies if it is the desired isomer. It is important to note that Friedel-Crafts reactions can sometimes yield a mixture of isomers, necessitating careful purification.

Experimental Protocol: Friedel-Crafts Acylation of Phenetole

Materials:

  • Phenetole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl3)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride and anhydrous dichloromethane.

  • Cool the suspension in an ice bath.

  • Slowly add acetyl chloride to the stirred suspension.

  • Once the addition is complete, add phenetole dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition of phenetole, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Pour the reaction mixture slowly onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous reagents and a drying tube is critical because Lewis acids like AlCl3 react vigorously with water, which would deactivate the catalyst.

  • Controlled Temperature: The initial cooling and slow addition of reagents help to control the exothermic nature of the reaction and minimize the formation of side products.

  • Acidic Workup: The acidic workup is necessary to hydrolyze the ketone-AlCl3 complex and separate the product from the catalyst.

  • Bicarbonate Wash: The sodium bicarbonate wash neutralizes any remaining acidic impurities.

Part 3: Role as a Chemical Intermediate in Drug Development

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[9][10] Its ketone and ethoxy functionalities provide reactive handles for a variety of chemical transformations.

Synthesis of Etilefrine

A notable application of a related compound, 1-(3-hydroxyphenyl)ethanone, is in the synthesis of Etilefrine, a sympathomimetic amine used to treat orthostatic hypotension.[11] While not a direct derivative of this compound, the synthetic pathway for Etilefrine from a substituted acetophenone highlights the types of transformations these intermediates can undergo. A plausible synthetic route to an analog of Etilefrine could start from this compound.

Conceptual Synthetic Pathway:

G A This compound B α-Bromo-1-(3-ethoxyphenyl)ethanone A->B Bromination C 1-(3-Ethoxyphenyl)-2-(ethylamino)ethanone B->C Amination (Ethylamine) D 1-(3-Ethoxyphenyl)-2-(ethylamino)ethanol C->D Reduction (e.g., NaBH4)

Caption: Conceptual pathway for an Etilefrine analog.

Step-by-Step Transformation:

  • α-Bromination: The first step would involve the selective bromination of the α-carbon to the ketone, yielding α-bromo-1-(3-ethoxyphenyl)ethanone. This is a common transformation for ketones and introduces a good leaving group.

  • Amination: The resulting α-bromo ketone can then undergo nucleophilic substitution with an amine, such as ethylamine, to introduce the desired amino group.

  • Reduction: The final step would be the reduction of the ketone functionality to a secondary alcohol, which can be achieved using a variety of reducing agents like sodium borohydride (NaBH4).

This conceptual pathway demonstrates how the core structure of this compound can be elaborated to create more complex and potentially pharmacologically active molecules.

Other Potential Applications

The chemical structure of this compound makes it a valuable precursor for a range of other synthetic targets. The ketone group can be a site for:

  • Wittig reactions to form alkenes.

  • Reductive amination to introduce various amine functionalities.

  • Aldol condensations to form α,β-unsaturated ketones.

The aromatic ring, activated by the ethoxy group, can undergo further electrophilic aromatic substitution reactions.

Part 4: Conclusion and Future Perspectives

This compound is a chemical intermediate of significant utility, primarily due to the reactivity of its ketone and substituted aromatic ring. Its role in the synthesis of complex organic molecules, including potential pharmaceutical agents, underscores its importance in the chemical and pharmaceutical industries. Future research may focus on developing more stereoselective and environmentally friendly synthetic methods involving this versatile building block. The continued exploration of its reactivity will undoubtedly lead to the discovery of novel synthetic pathways and the creation of new and valuable molecules.

References

The Medicinal Chemistry of 1-(3-Ethoxyphenyl)ethanone: A Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

1-(3-Ethoxyphenyl)ethanone, a simple aromatic ketone, serves as a versatile and underexplored scaffold in the landscape of medicinal chemistry. Its structural features, particularly the ethoxy group at the meta-position, offer a unique starting point for the design and synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of the synthesis, derivatization, and medicinal chemistry applications of this compound. We delve into the synthesis of its key derivatives, including chalcones, pyrazoles, and thiadiazoles, and explore their potential as anticancer, anti-inflammatory, and antimicrobial agents. Detailed experimental protocols, structure-activity relationship insights drawn from analogous compounds, and mechanistic explorations of relevant signaling pathways are presented to empower researchers in their drug discovery endeavors.

Introduction: The this compound Core

This compound, also known as 3'-ethoxyacetophenone, is a chemical entity with the molecular formula C₁₀H₁₂O₂.[1] While not extensively studied as a pharmacologically active agent in its own right, its utility as a synthetic intermediate is significant. The presence of a reactive acetyl group and a modifiable phenyl ring provides a fertile ground for the generation of diverse chemical libraries. The meta-substituted ethoxy group can influence the electronic and steric properties of its derivatives, potentially leading to favorable interactions with biological targets.

Chemical Properties of this compound:

PropertyValue
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
CAS Number 52600-91-6
Appearance Not specified, likely a liquid or low-melting solid
Solubility Expected to be soluble in common organic solvents

Synthesis of the Core Scaffold: this compound

The primary and most industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of ethoxybenzene.[2][3][4][5][6][7] This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the aromatic ring of ethoxybenzene using an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation of Ethoxybenzene

Objective: To synthesize this compound from ethoxybenzene and acetyl chloride.

Materials:

  • Ethoxybenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, addition funnel, condenser, magnetic stirrer, ice bath.

Procedure:

  • To a stirred suspension of anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM at 0 °C, slowly add acetyl chloride (1.1 equivalents) via an addition funnel.

  • After the addition is complete, continue stirring at 0 °C for 15 minutes.

  • Add ethoxybenzene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition of ethoxybenzene, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Causality behind Experimental Choices:

  • Anhydrous Conditions: The Lewis acid catalyst, AlCl₃, is highly moisture-sensitive. The presence of water would lead to its decomposition and render the reaction inefficient.

  • Low Temperature: The initial stages of the reaction are exothermic. Maintaining a low temperature (0 °C) helps to control the reaction rate and prevent unwanted side reactions.

  • Acidic Work-up: The acidic work-up is necessary to decompose the aluminum chloride complex formed with the ketone product.

  • Bicarbonate Wash: The sodium bicarbonate wash neutralizes any remaining acidic components in the organic phase.

Synthesis_Workflow Ethoxybenzene Ethoxybenzene Reaction Friedel-Crafts Acylation (DCM, 0°C to RT) Ethoxybenzene->Reaction AcetylChloride Acetyl Chloride AcetylChloride->Reaction AlCl3 Anhydrous AlCl3 AlCl3->Reaction Workup Aqueous Work-up (HCl, NaHCO3) Reaction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product This compound Purification->Product Chalcone_Synthesis Acetophenone This compound Reaction Claisen-Schmidt Condensation (Ethanol, RT) Acetophenone->Reaction Aldehyde Substituted Benzaldehyde Aldehyde->Reaction Base Base (e.g., NaOH) Base->Reaction Precipitation Precipitation (Ice/Water, Acid) Reaction->Precipitation Purification Recrystallization Precipitation->Purification Chalcone Chalcone Derivative Purification->Chalcone Caspase_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., TNF, FasL) DeathReceptor Death Receptor DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Activation Procaspase8 Pro-caspase-8 Procaspase8->DISC Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleavage Chalcone Chalcone Derivative Mitochondrion Mitochondrion Chalcone->Mitochondrion Induces Stress CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apoptosome Apoptosome CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Cleavage Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus InflammatoryStimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex InflammatoryStimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Release IkB_p P-IκB IkB_NFkB->IkB_p Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Proteasome->IkB Degradation Chalcone Chalcone/Pyrazole Derivative Chalcone->IKK Inhibits DNA DNA NFkB_n->DNA Transcription Gene Transcription DNA->Transcription InflammatoryGenes Pro-inflammatory Genes (Cytokines, Chemokines) Transcription->InflammatoryGenes

References

Methodological & Application

Application Note: Synthesis of 1-(3-Ethoxyphenyl)ethanone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

< <

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 1-(3-ethoxyphenyl)ethanone, a valuable intermediate in pharmaceutical and fine chemical synthesis. The protocol herein details the Friedel-Crafts acylation of phenetole (ethoxybenzene) using acetyl chloride and a Lewis acid catalyst. This application note offers an in-depth exploration of the reaction mechanism, a detailed experimental protocol, process optimization strategies, and methods for purification and characterization of the final product. The causality behind experimental choices is explained to provide a deeper understanding of the synthesis, ensuring both reproducibility and safety.

Introduction: The Significance of Friedel-Crafts Acylation

The Friedel-Crafts acylation, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, remains a powerful and widely utilized method for the formation of carbon-carbon bonds to an aromatic ring.[1][2] This electrophilic aromatic substitution reaction facilitates the introduction of an acyl group onto an aromatic nucleus, yielding aryl ketones.[3] These ketones are pivotal intermediates in the synthesis of a vast array of high-value products, including pharmaceuticals, agrochemicals, and specialty polymers.[4]

The synthesis of this compound serves as a classic example of this transformation, where the aromatic substrate, phenetole, is acylated to produce a ketone with significant utility in further synthetic elaborations. A key advantage of the Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product, which effectively prevents polysubstitution reactions.[3] Furthermore, the acylium ion intermediate is resonance-stabilized and not prone to the carbocation rearrangements that can complicate Friedel-Crafts alkylations.[5][6]

Reaction Mechanism and Theoretical Framework

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The reaction is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[1][5]

The key steps are as follows:

  • Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the halogen of the acyl chloride, polarizing the carbon-halogen bond.[5] This facilitates the cleavage of the bond to generate a highly electrophilic and resonance-stabilized acylium ion.[7]

  • Electrophilic Attack: The electron-rich aromatic ring of phenetole acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][8]

  • Deprotonation and Regeneration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon bearing the newly added acyl group.[1] This restores the aromaticity of the ring and regenerates the Lewis acid catalyst.[2]

  • Product-Catalyst Complex Formation: The product, an aryl ketone, is a Lewis base and forms a stable complex with the strong Lewis acid catalyst.[1] This necessitates the use of stoichiometric or slightly excess amounts of the catalyst. The complex is subsequently hydrolyzed during the aqueous workup to liberate the final ketone product.[1][9]

Friedel_Crafts_Acylation_Mechanism AcylChloride Acetyl Chloride (CH₃COCl) AcyliumIon Acylium Ion ([CH₃CO]⁺) + AlCl₄⁻ AcylChloride->AcyliumIon Coordination & Cleavage LewisAcid Aluminum Chloride (AlCl₃) LewisAcid->AcyliumIon Phenetole Phenetole AreniumIon Arenium Ion Intermediate Phenetole->AreniumIon AcyliumIon_ref->AreniumIon ProductComplex Product-Catalyst Complex AreniumIon_ref->ProductComplex AlCl4_minus AlCl₄⁻ AlCl4_minus->ProductComplex Proton Abstraction CatalystRegen AlCl₃ + HCl ProductComplex->CatalystRegen Workup Synthesis_Workflow Start Start: Assemble Dry Glassware Add_AlCl3 Add Anhydrous AlCl₃ and DCM Start->Add_AlCl3 Cool Cool to 0-5 °C Add_AlCl3->Cool Add_AcCl Add Acetyl Chloride Dropwise Cool->Add_AcCl Add_Phenetole Add Phenetole Dropwise Add_AcCl->Add_Phenetole React Stir at Room Temperature Add_Phenetole->React Workup Quench with Ice/HCl React->Workup Extract Extract with DCM Workup->Extract Wash Wash with H₂O, NaHCO₃, Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify by Distillation/Chromatography Evaporate->Purify Characterize Characterize Product Purify->Characterize End End: Obtain Pure Product Characterize->End

References

Application Notes and Protocols: A Comprehensive Guide to the Laboratory Synthesis of 1-(3-Ethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the synthesis of 1-(3-Ethoxyphenyl)ethanone, a valuable ketone intermediate in the development of pharmaceutical and agrochemical agents. The synthesis is achieved via a Friedel-Crafts acylation of ethoxybenzene with acetyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. This guide offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, and guidance on product purification and characterization. Furthermore, it includes comprehensive safety protocols and troubleshooting advice to ensure a safe and successful synthesis.

Introduction

This compound is an aromatic ketone that serves as a crucial building block in organic synthesis. Its structure, featuring a meta-substituted ethoxy group, makes it a key precursor for a variety of more complex molecules with potential biological activity. The most direct and efficient method for the preparation of this compound is the Friedel-Crafts acylation, a classic and robust carbon-carbon bond-forming reaction.[1][2]

The Friedel-Crafts acylation involves the electrophilic substitution of an aromatic proton with an acyl group.[3] In this specific synthesis, the acylium ion, generated from acetyl chloride and aluminum chloride, acts as the electrophile that attacks the electron-rich ethoxybenzene ring.[4] The ethoxy group is an ortho-, para-director; however, steric hindrance can influence the substitution pattern, leading to the formation of the meta-isomer as a significant product under certain conditions. The deactivating nature of the resulting ketone product advantageously prevents further acylation, leading to a cleaner reaction profile compared to Friedel-Crafts alkylations.[2]

Reaction Mechanism and Experimental Workflow

The synthesis of this compound proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are the formation of the acylium ion, the nucleophilic attack by the aromatic ring, and the subsequent deprotonation to restore aromaticity.

Reaction Mechanism

The Lewis acid, aluminum chloride, activates the acetyl chloride by coordinating to the chlorine atom, which facilitates the formation of a highly electrophilic acylium ion. This ion is then attacked by the π-electrons of the ethoxybenzene ring, forming a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a weak base, such as the tetrachloroaluminate anion (AlCl₄⁻), removes a proton from the ring, restoring aromaticity and yielding the final product, this compound.

G Figure 1: Reaction Mechanism of Friedel-Crafts Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation Acetyl_Chloride Acetyl Chloride (CH₃COCl) Acylium_Ion Acylium Ion ([CH₃CO]⁺) Acetyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) AlCl4- [AlCl₄]⁻ Ethoxybenzene Ethoxybenzene Sigma_Complex Sigma Complex (Carbocation Intermediate) Ethoxybenzene->Sigma_Complex + [CH₃CO]⁺ Final_Product This compound Sigma_Complex->Final_Product + [AlCl₄]⁻ - HCl - AlCl₃

Experimental Workflow

The overall experimental procedure involves the careful addition of reagents under anhydrous conditions, followed by reaction quenching, extraction, and purification of the final product.

G Figure 2: Experimental Workflow Start Start: Assemble Dry Glassware Reagents Charge Flask with Anhydrous AlCl₃ and Dichloromethane Start->Reagents Cooling Cool to 0°C (Ice Bath) Reagents->Cooling Addition1 Slowly Add Acetyl Chloride Cooling->Addition1 Addition2 Slowly Add Ethoxybenzene Addition1->Addition2 Reaction Stir at Room Temperature Addition2->Reaction Quenching Quench Reaction with Cold HCl Solution Reaction->Quenching Extraction Extract with Dichloromethane Quenching->Extraction Washing Wash Organic Layer with NaHCO₃ and Brine Extraction->Washing Drying Dry with Anhydrous Na₂SO₄ Washing->Drying Filtration Filter and Concentrate Drying->Filtration Purification Purify by Column Chromatography or Distillation Filtration->Purification Characterization Characterize Product (NMR, IR, etc.) Purification->Characterization End End: Store Product Characterization->End

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
EthoxybenzeneReagentSigma-AldrichAnhydrous
Acetyl chlorideReagentSigma-AldrichAnhydrous
Aluminum chlorideAnhydrousSigma-AldrichHandle in a glovebox or under inert atmosphere
Dichloromethane (DCM)AnhydrousFisher Scientific
Hydrochloric acid (HCl)ConcentratedVWR
Sodium bicarbonate (NaHCO₃)Saturated solution
BrineSaturated NaCl solution
Anhydrous sodium sulfate (Na₂SO₄)Reagent
Silica gel60 Å, 230-400 meshFor column chromatography
Ethyl acetateHPLC gradeFor chromatography
HexanesHPLC gradeFor chromatography
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Addition funnel

  • Condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Detailed Experimental Protocol

4.1. Reaction Setup

  • Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a condenser with a drying tube.

  • Working in a fume hood, carefully add anhydrous aluminum chloride (1.2 equivalents) to the flask.

  • Add anhydrous dichloromethane (DCM) to the flask to create a slurry.

4.2. Reagent Addition

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise via the addition funnel to the stirred slurry over 15-20 minutes.

  • In a separate beaker, dissolve ethoxybenzene (1.0 equivalent) in a small amount of anhydrous DCM.

  • Add the ethoxybenzene solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

4.3. Reaction

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

4.4. Work-up and Purification

  • Carefully quench the reaction by slowly pouring the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Caution: This is an exothermic process and should be done slowly with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (until effervescence ceases) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent, or by vacuum distillation.

Results and Discussion

The successful synthesis of this compound should yield a pale yellow oil. The expected yield is typically in the range of 60-80%, depending on the purity of the reagents and the careful control of the reaction conditions.

Characterization Data
PropertyExpected Value
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Appearance Pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ 7.5-7.1 (m, 4H, Ar-H), 4.10 (q, J=7.0 Hz, 2H, -OCH₂CH₃), 2.59 (s, 3H, -COCH₃), 1.45 (t, J=7.0 Hz, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 198.0, 159.0, 138.0, 129.5, 122.0, 120.0, 114.0, 63.5, 26.5, 14.8
IR (neat, cm⁻¹) ~2980 (C-H), ~1680 (C=O), ~1600, 1480 (C=C, aromatic), ~1250 (C-O)

Note: The NMR data provided are predicted values based on the structure and data from analogous compounds. Actual experimental values may vary slightly.

Safety Precautions

  • General: All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]

  • Aluminum Chloride: Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. It should be handled in a dry environment, such as a glovebox or under an inert atmosphere.[1]

  • Acetyl Chloride: Acetyl chloride is a corrosive and flammable liquid that reacts with water to produce HCl. It is a lachrymator and should be handled with extreme care.[1][7][8]

  • Ethoxybenzene: Ethoxybenzene is a flammable liquid and can be irritating to the skin and eyes.

  • Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Quenching: The quenching of the reaction with acidic water is highly exothermic and can cause splashing. This step must be performed slowly and with caution.

Troubleshooting

IssuePossible CauseSolution
Low or no product yield Reagents not anhydrousEnsure all glassware is oven-dried and reagents are of anhydrous grade.
Incomplete reactionExtend the reaction time or gently warm the reaction mixture. Monitor by TLC.
Deactivated catalystUse fresh, high-quality anhydrous aluminum chloride.
Formation of multiple products Over-acylationThis is less common in acylation but can occur. Ensure the stoichiometry of the acylating agent is correct.
Isomer formationThe substitution pattern can be influenced by temperature. Running the reaction at a lower temperature may improve selectivity.
Difficult work-up Emulsion formation during extractionAdd more brine to the separatory funnel to help break the emulsion.

Conclusion

The Friedel-Crafts acylation of ethoxybenzene with acetyl chloride is an effective method for the laboratory-scale synthesis of this compound. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably produce this valuable intermediate for further synthetic applications. Careful control of reaction conditions and meticulous purification are key to obtaining a high yield of the desired product.

References

Application Note: Facile and Selective Reduction of 1-(3-Ethoxyphenyl)ethanone to 1-(3-Ethoxyphenyl)ethanol using Sodium Borohydride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the reduction of the ketone 1-(3-ethoxyphenyl)ethanone to the corresponding secondary alcohol, 1-(3-ethoxyphenyl)ethanol, utilizing sodium borohydride (NaBH₄). The protocol detailed herein is distinguished by its operational simplicity, high selectivity, and mild reaction conditions, making it a valuable transformation in synthetic organic chemistry. This note elucidates the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, outlines critical safety considerations, and presents methods for the characterization of the final product.

Introduction

The reduction of carbonyl compounds is a cornerstone of organic synthesis, enabling access to a wide array of functional groups, most notably alcohols. Sodium borohydride has emerged as a reagent of choice for the reduction of aldehydes and ketones due to its chemoselectivity; it typically does not reduce esters, amides, or carboxylic acids under standard conditions.[1][2] This selectivity, coupled with its ease of handling as a stable, white crystalline solid, makes it a more convenient alternative to more reactive reducing agents like lithium aluminum hydride (LiAlH₄).[3] The target molecule, 1-(3-ethoxyphenyl)ethanol, is a valuable building block in the synthesis of various pharmaceutical and specialty chemical products.

Reaction Principle and Mechanism

The reduction of this compound with sodium borohydride proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The borohydride anion ([BH₄]⁻) serves as the source of the hydride.[4][5] The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which also participates in the final protonation step to yield the alcohol.

The mechanism can be summarized in two key stages:

  • Nucleophilic Attack: The hydride ion from sodium borohydride attacks the partially positive carbonyl carbon of this compound, leading to the formation of a tetra-alkoxyborate intermediate.[1][6]

  • Protonation: In the work-up step, the addition of a protic source, such as water or a dilute acid, protonates the resulting alkoxide to furnish the final product, 1-(3-ethoxyphenyl)ethanol.[1]

Diagram 1: Reaction Mechanism

Caption: The two-step mechanism of ketone reduction by sodium borohydride.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierCAS No.
This compound≥98%Sigma-Aldrich52600-91-6
Sodium borohydride (NaBH₄)≥98%Sigma-Aldrich16940-66-2
Methanol (MeOH)AnhydrousFisher Scientific67-56-1
Diethyl ether (Et₂O)AnhydrousFisher Scientific60-29-7
Saturated Ammonium Chloride (NH₄Cl)ACS GradeVWR12125-02-9
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVWR7487-88-9
Round-bottom flask (100 mL)---
Magnetic stirrer and stir bar---
Ice bath---
Separatory funnel (250 mL)---
Rotary evaporator---
Experimental Protocol

Diagram 2: Experimental Workflow

Experimental_Workflow start Start: Dissolve Ketone addition Cool to 0°C & Add NaBH₄ start->addition Methanol reaction Stir at Room Temperature addition->reaction Portion-wise quench Quench with sat. NH₄Cl reaction->quench Monitor by TLC extraction Extract with Diethyl Ether quench->extraction drying Dry Organic Layer (MgSO₄) extraction->drying concentration Concentrate in vacuo drying->concentration analysis Analyze Product concentration->analysis

Caption: Step-by-step workflow for the synthesis of 1-(3-ethoxyphenyl)ethanol.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 30.4 mmol) in methanol (50 mL).

  • Addition of Reducing Agent: Cool the solution to 0°C using an ice bath. To the stirred solution, add sodium borohydride (1.73 g, 45.6 mmol) portion-wise over 15 minutes. The addition is exothermic and may cause bubbling.[7]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (30 mL) at 0°C.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): If necessary, the crude product can be purified by flash column chromatography on silica gel.

Safety Precautions

  • Sodium Borohydride: Sodium borohydride is a water-reactive, flammable solid and is toxic if swallowed or in contact with skin.[9] It reacts with water and protic solvents to produce flammable hydrogen gas.[7] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

  • This compound: This compound may cause skin, eye, and respiratory irritation.[12] Handle with appropriate PPE.

  • Solvents: Methanol and diethyl ether are flammable liquids. Ensure all operations are conducted away from ignition sources.

Characterization

The identity and purity of the synthesized 1-(3-ethoxyphenyl)ethanol can be confirmed by standard analytical techniques:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic quartet for the methine proton (CH-OH) and a doublet for the adjacent methyl group, confirming the reduction of the ketone.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show the disappearance of the ketone carbonyl signal (typically >190 ppm) and the appearance of a new signal for the alcohol carbon (typically 60-80 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of an O-H stretch, and the disappearance of the strong carbonyl (C=O) stretch from the starting material (typically around 1680 cm⁻¹).

Expected Results

The reduction of this compound with sodium borohydride is a high-yielding reaction, with reported yields often exceeding 90% after purification. The resulting 1-(3-ethoxyphenyl)ethanol is typically a colorless to pale yellow oil.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reactionInsufficient reducing agent or reaction time.Add additional NaBH₄ or prolong the reaction time. Ensure the NaBH₄ is not old or deactivated by moisture.
Low yieldIncomplete extraction or loss during work-up.Perform additional extractions and handle carefully during transfers.
Product contaminationPresence of unreacted starting material or byproducts.Purify the crude product by column chromatography.

Conclusion

This application note details a reliable and efficient protocol for the reduction of this compound to 1-(3-ethoxyphenyl)ethanol using sodium borohydride. The procedure is characterized by its mild conditions, high yield, and operational simplicity, making it suitable for a wide range of research and development applications. Adherence to the outlined safety precautions is paramount for the successful and safe execution of this synthesis.

References

Oxidation of 1-(3-Ethoxyphenyl)ethanone to 3-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Synthesis of 3-Ethoxybenzoic Acid via Haloform Oxidation of 1-(3-Ethoxyphenyl)ethanone

Abstract

This application note provides a comprehensive, scientifically grounded protocol for the synthesis of 3-ethoxybenzoic acid, a significant building block in medicinal chemistry and organic synthesis.[1][2] The detailed methodology focuses on the oxidation of the readily available methyl ketone, this compound, utilizing the haloform reaction. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental workflow, characterization data, and critical safety protocols. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the chemical transformation.

Introduction and Strategic Rationale

3-Ethoxybenzoic acid (CAS 621-51-2) is a carboxylic acid derivative whose structure is frequently incorporated into more complex molecules, including pharmaceuticals and dyestuffs.[2][3] Its synthesis is a common objective in many research programs. The transformation of an aryl methyl ketone, such as this compound, into the corresponding benzoic acid derivative presents a classic challenge in synthetic chemistry.

While various oxidizing agents exist, the Haloform Reaction is an exceptionally effective and specific method for the oxidation of methyl ketones.[4] This reaction is characterized by its ability to cleave the C-C bond between the carbonyl group and the methyl group, converting the methyl group into a haloform (e.g., chloroform or bromoform) and the acetyl group into a carboxylate.[4][5] This pathway is particularly advantageous as it proceeds under relatively mild basic conditions and is highly selective for the methyl ketone moiety, leaving other parts of the molecule, such as the ethoxy group and the aromatic ring, unaffected.

This guide will utilize aqueous sodium hypochlorite (NaOCl), the active ingredient in common bleach, as the halogenating and oxidizing agent. This choice is predicated on its low cost, ready availability, and effectiveness as a reagent for this transformation, making the process scalable and economically viable.[6][7]

The Haloform Reaction: A Mechanistic Dissection

The conversion of this compound to 3-ethoxybenzoic acid proceeds through a well-established, multi-step mechanism under basic conditions.[4][8] A thorough understanding of this mechanism is critical for troubleshooting and optimizing the reaction.

  • Enolate Formation: The reaction is initiated by a hydroxide ion (OH⁻) acting as a base, which abstracts an acidic α-hydrogen from the methyl group of the ketone. This deprotonation forms a nucleophilic enolate intermediate.[8][9]

  • Repetitive α-Halogenation: The enolate rapidly attacks the electrophilic halogen (in this case, chlorine from NaOCl), attaching the first halogen to the α-carbon.[9] This process repeats twice more. Each subsequent halogenation makes the remaining α-hydrogens even more acidic due to the electron-withdrawing inductive effect of the halogen, ensuring that the halogenation goes to completion on the same carbon atom before any other reaction occurs.[5] This "cookie monster" characteristic leads to the formation of a trichloromethyl ketone intermediate.[5]

  • Nucleophilic Acyl Attack: A hydroxide ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the trichloromethyl ketone. This forms a tetrahedral intermediate.

  • Carbon-Carbon Bond Cleavage: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the trichloromethanide anion (⁻CCl₃) as a leaving group. The stability of this anion, due to the three electron-withdrawing chlorine atoms, is the key driving force for this cleavage step—a rare example of a carbanion acting as a good leaving group.[4][5]

  • Proton Transfer and Final Acidification: The strongly basic ⁻CCl₃ anion immediately abstracts the acidic proton from the newly formed carboxylic acid, yielding chloroform (CHCl₃) and the sodium salt of 3-ethoxybenzoic acid (sodium 3-ethoxybenzoate). In a final, separate work-up step, the reaction mixture is acidified to protonate the carboxylate salt, precipitating the desired 3-ethoxybenzoic acid product.

Reaction Mechanism Diagram

Haloform Reaction Mechanism cluster_1 Step 1 & 2: Halogenation cluster_2 Step 3 & 4: Cleavage cluster_3 Step 5: Proton Transfer & Work-up Ketone This compound Enolate Enolate Intermediate Ketone->Enolate + 3 OH⁻ - 3 H₂O Trihalo Trichloromethyl Ketone Enolate->Trihalo + 3 Cl⁺ (from NaOCl) Tetrahedral Tetrahedral Intermediate Trihalo->Tetrahedral + OH⁻ Trihalo->Tetrahedral Carboxylate 3-Ethoxybenzoate Tetrahedral->Carboxylate Cleavage CCl3_anion ⁻CCl₃ Anion Tetrahedral->CCl3_anion Carboxylate_Salt Sodium 3-Ethoxybenzoate Carboxylate->Carboxylate_Salt Carboxylate->Carboxylate_Salt Chloroform Chloroform (CHCl₃) CCl3_anion->Chloroform Proton Transfer CCl3_anion->Chloroform Final_Acid 3-Ethoxybenzoic Acid Carboxylate_Salt->Final_Acid + H₃O⁺ (Work-up)

Caption: Mechanism of the haloform oxidation of this compound.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 3-ethoxybenzoic acid on a laboratory scale. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment
  • Materials:

    • This compound (C₁₀H₁₂O₂)

    • Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach, ~8.25% w/v)

    • Dioxane or Tert-butanol

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl), concentrated

    • Sodium sulfite (Na₂SO₃)

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Deionized water

    • Ethanol (for recrystallization)

  • Equipment:

    • Round-bottom flask (250 mL)

    • Magnetic stirrer and stir bar

    • Addition funnel

    • Thermometer

    • Ice-water bath

    • Separatory funnel

    • Büchner funnel and flask

    • Rotary evaporator

    • Standard laboratory glassware

    • pH paper

Step-by-Step Procedure
  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 30.4 mmol) in 50 mL of dioxane.

    • In a separate beaker, prepare the oxidant solution by combining 75 mL of aqueous sodium hypochlorite (~8.25%) with a solution of sodium hydroxide (2.4 g, 60 mmol) in 25 mL of water. Stir until the NaOH is fully dissolved.

    • Cool the reaction flask containing the ketone solution to 5-10 °C using an ice-water bath.

  • Addition of Oxidant:

    • Transfer the cold NaOCl/NaOH solution to an addition funnel.

    • Add the oxidant solution dropwise to the stirred ketone solution over a period of 60-90 minutes.

    • Crucial: Carefully monitor the internal temperature and maintain it below 20 °C throughout the addition. A runaway exothermic reaction can occur if the addition is too fast.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.

  • Work-up and Isolation:

    • Cool the reaction mixture back to 10 °C in an ice bath.

    • Carefully add a saturated aqueous solution of sodium sulfite (Na₂SO₃) dropwise until the excess hypochlorite is quenched (a drop of the reaction mixture no longer turns starch-iodide paper blue/black).

    • Transfer the mixture to a rotary evaporator and remove the bulk of the dioxane under reduced pressure.

    • Transfer the remaining aqueous solution to a separatory funnel and wash with ethyl acetate (2 x 30 mL) to remove chloroform and any non-acidic organic impurities. Discard the organic layers.

    • Cool the aqueous layer in an ice bath and acidify slowly with concentrated hydrochloric acid to a pH of ~2. A white precipitate of 3-ethoxybenzoic acid will form.[1]

  • Purification:

    • Collect the crude solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold deionized water (2 x 20 mL).

    • Purify the crude product by recrystallization. Dissolve the solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes faintly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.[10]

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

Experimental Workflow Diagram

Experimental Workflow Setup 1. Reaction Setup (Ketone in Dioxane, 5-10°C) Addition 2. Oxidant Addition (NaOCl/NaOH, <20°C) Setup->Addition React 3. Reaction (Stir at RT, 2-3h) Addition->React Quench 4. Quench Excess Oxidant (Na₂SO₃ solution) React->Quench SolventRemoval 5. Solvent Removal (Rotary Evaporator) Quench->SolventRemoval Extraction 6. Aqueous Wash (Remove CHCl₃) SolventRemoval->Extraction Acidify 7. Acidification & Precipitation (HCl to pH 2) Extraction->Acidify Filter 8. Isolate Crude Product (Vacuum Filtration) Acidify->Filter Recrystallize 9. Purification (Recrystallize from EtOH/H₂O) Filter->Recrystallize Dry 10. Dry Final Product (Vacuum Oven) Recrystallize->Dry

Caption: Step-by-step workflow for the synthesis of 3-ethoxybenzoic acid.

Quantitative Data and Characterization

Summary of Reaction Parameters
ParameterValue
Starting Material This compound
Molecular Weight164.20 g/mol
Amount Used5.0 g (30.4 mmol, 1.0 eq)
Oxidant Sodium Hypochlorite (NaOCl)
Molar Equivalents~2.5 - 3.0 eq
Base Sodium Hydroxide (NaOH)
Amount Used2.4 g (60 mmol, ~2.0 eq)
Reaction Temperature 5-20 °C (addition), RT (reaction)
Reaction Time 3-5 hours
Product 3-Ethoxybenzoic Acid
Molecular Weight166.17 g/mol [11]
Theoretical Yield5.05 g
Expected Yield75-85%
AppearanceWhite to off-white crystalline solid[1][3]
Melting Point136-140 °C[12]
Product Characterization

Confirmation of the product's identity and purity is achieved through standard analytical techniques:

  • ¹H NMR Spectroscopy: The spectrum should show characteristic signals for the ethoxy group (a triplet around 1.4 ppm and a quartet around 4.1 ppm), aromatic protons (in the 7.0-7.6 ppm region), and a broad singlet for the carboxylic acid proton (typically >10 ppm).

  • ¹³C NMR Spectroscopy: The spectrum will confirm the presence of 9 distinct carbon signals, including the carbonyl carbon of the carboxylic acid at ~170 ppm.

  • Infrared (IR) Spectroscopy: Key absorbances include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹).

  • Mass Spectrometry (MS): Electron ionization MS is expected to show a molecular ion peak [M]⁺ at m/z 166.[1]

  • Melting Point: A sharp melting point within the literature range of 136-140 °C is a strong indicator of high purity.[12]

Safety and Handling Protocols

Adherence to strict safety protocols is mandatory when performing this synthesis.

  • Sodium Hypochlorite (Bleach): A corrosive irritant to skin and eyes.[13][14] Crucially, mixing bleach with acid generates toxic chlorine gas. [15] Acidification must only be performed during the work-up step after excess hypochlorite has been quenched. Always handle in a well-ventilated fume hood.[13]

  • Sodium Hydroxide: A corrosive solid that can cause severe burns. Handle with appropriate PPE.

  • Chloroform (Byproduct): The haloform byproduct is toxic and a suspected carcinogen. The work-up is designed to remove it effectively, but all operations should be conducted in a fume hood to avoid inhalation.

  • Personal Protective Equipment (PPE): At all times, wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[16]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction Old or low-concentration bleach. Insufficient base. Temperature too low.Use fresh, high-quality sodium hypochlorite. Ensure correct stoichiometry of NaOH. Allow the reaction to stir at room temperature after addition.
Low Yield Incomplete reaction. Product loss during work-up (too soluble in wash). Incomplete precipitation.Extend reaction time and monitor by TLC. Minimize the volume of cold water used for washing the precipitate. Ensure pH is sufficiently low (~2) during acidification.
Oily or Impure Product Presence of unreacted starting material. Inefficient removal of chloroform.Ensure the reaction goes to completion via TLC. Perform the ethyl acetate wash thoroughly before acidification. Recrystallize carefully, potentially twice if needed.

References

Application Notes and Protocols for the Synthesis of Ethoxy-Substituted Chalcones via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Strategic Importance of Chalcones and the Role of 1-(3-Ethoxyphenyl)ethanone

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This structural motif is a privileged scaffold in medicinal chemistry, with both natural and synthetic chalcones demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3] The biological versatility of chalcones is largely attributed to the reactive α,β-unsaturated ketone moiety, which can act as a Michael acceptor and interact with biological nucleophiles such as cysteine residues in proteins.[1]

The Claisen-Schmidt condensation is the most common and efficient method for synthesizing these valuable compounds.[4] This base-catalyzed reaction occurs between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens.[5] The reaction proceeds through an aldol condensation followed by a dehydration step to yield the α,β-unsaturated ketone, or chalcone.

This guide focuses on the use of this compound as the ketone component in the Claisen-Schmidt condensation. The ethoxy substitution on the phenyl ring provides a key point of structural diversity, influencing the electronic properties of the resulting chalcone and, consequently, its biological activity. Understanding the nuances of this reaction with this compound is crucial for the rational design and synthesis of novel chalcone-based therapeutic agents.

The Claisen-Schmidt Condensation: A Mechanistic Overview

The base-catalyzed Claisen-Schmidt condensation is a robust and widely utilized carbon-carbon bond-forming reaction. The mechanism proceeds in three principal steps:

  • Enolate Formation: A base, typically a hydroxide such as NaOH or KOH, abstracts an acidic α-hydrogen from the ketone (this compound) to form a resonance-stabilized enolate. The acidity of this proton is a critical factor in the reaction rate.

  • Nucleophilic Attack: The generated enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This step forms a β-hydroxy ketone intermediate, also known as an aldol adduct.

  • Dehydration: The aldol adduct is often unstable and readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable conjugated system of the chalcone.[4] This final product is an α,β-unsaturated ketone.

Claisen_Schmidt_Mechanism

Experimental Protocols

Protocol 1: Standard Solvent-Based Synthesis of (E)-1-(3-ethoxyphenyl)-3-arylprop-2-en-1-one

This protocol describes a general and widely applicable method for the synthesis of chalcones from this compound and various substituted benzaldehydes in an alcoholic solvent.

Materials:

  • This compound (1.0 eq)

  • Substituted Benzaldehyde (1.0-1.1 eq)

  • Ethanol (95%) or Methanol

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), 40-50% aqueous solution

  • Dilute Hydrochloric Acid (HCl)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0-1.1 equivalents of the desired substituted benzaldehyde in a suitable volume of 95% ethanol. Stir the mixture at room temperature until all solids are dissolved.

  • Cooling: Cool the flask containing the reactant mixture in an ice bath with continuous stirring.

  • Base Addition: Prepare a 40-50% aqueous solution of NaOH or KOH. Add this solution dropwise to the cooled and stirred reaction mixture over 15-20 minutes. Maintain the temperature below 25°C during the addition. The formation of a precipitate may be observed.[6]

  • Reaction Progression: After the complete addition of the base, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.[3]

  • Precipitation and Filtration: The chalcone product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the collected solid thoroughly with cold distilled water until the filtrate is neutral to remove any inorganic impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure chalcone.

Protocol 2: Solvent-Free Synthesis using a Grinding Method

This environmentally friendly protocol offers a rapid and often high-yielding alternative to traditional solvent-based methods.[8]

Materials:

  • This compound (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • Solid Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), finely ground

  • Mortar and pestle

  • 10% aqueous Hydrochloric Acid (HCl)

  • Distilled water

Procedure:

  • Mixing Reactants: Place equimolar amounts of this compound and the substituted benzaldehyde into a mortar.

  • Catalyst Addition: Add a catalytic amount of finely ground solid NaOH or KOH to the mixture.

  • Grinding: Vigorously grind the mixture with a pestle for 5-15 minutes. The mixture will typically become a paste and may solidify as the reaction proceeds.

  • Work-up: After grinding, add cold water to the mortar and continue to grind to break up the solid.

  • Isolation and Washing: Transfer the contents to a beaker and collect the solid product by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral. Neutralize the filtrate with 10% aqueous HCl before disposal.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent if necessary.

Workflow

Data Presentation: Reagents and Expected Yields

The following tables summarize the key properties of the primary reactant and provide an overview of expected yields for the Claisen-Schmidt condensation with various substituted benzaldehydes.

Table 1: Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₂O₂PubChem CID 3770250
Molecular Weight 164.20 g/mol PubChem CID 3770250
Appearance Not specified; likely a liquid or low-melting solid
Boiling Point 120-122 °C at 7 TorrECHEMI
Density 1.016 g/cm³ECHEMI

Table 2: Representative Yields of Chalcones Derived from Substituted Acetophenones

Acetophenone DerivativeBenzaldehyde DerivativeCatalyst/SolventYield (%)Reference
3-Methoxy Acetophenone4-ChlorobenzaldehydeNaOH/EthanolHigh[9]
3-Methoxy Acetophenone4-NitrobenzaldehydeNaOH/EthanolHigh[9]
4-Hydroxyacetophenone4-Chlorobenzaldehyde40% NaOH/Ethanol40-90[10]
4-HydroxyacetophenoneBenzaldehyde40% NaOH/Ethanol40-90[10]
2-AcetylthiopheneSubstituted Benzaldehydesaq. NaOH/Ethanol83-92[11]
cis-Bicyclo[3.2.0]hept-2-en-6-oneSubstituted BenzaldehydesBase/Ethanol89-98[12]

Note: Yields are highly dependent on reaction conditions, purity of reagents, and purification methods.

Characterization of Synthesized Chalcones

The synthesized chalcones should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Melting Point (MP): Pure crystalline solids have a sharp melting point range.

  • Infrared (IR) Spectroscopy: Key characteristic peaks include the C=O stretch of the α,β-unsaturated ketone (typically around 1650-1680 cm⁻¹) and the C=C stretch of the alkene (around 1600-1620 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): ¹H NMR will show characteristic doublets for the α- and β-vinylic protons with a coupling constant (J) of approximately 15-16 Hz, confirming the trans configuration. ¹³C NMR will show the carbonyl carbon signal at a downfield chemical shift.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Applications in Drug Development: The Pharmacological Potential of Ethoxy-Substituted Chalcones

Chalcones derived from substituted acetophenones, including those with alkoxy groups like the ethoxy moiety in this compound, are of significant interest to drug development professionals due to their diverse biological activities.

Anti-inflammatory Activity

Numerous chalcone derivatives have demonstrated potent anti-inflammatory effects.[13] Their mechanisms of action are multifaceted and include the inhibition of key inflammatory mediators and signaling pathways:

  • Inhibition of Nitric Oxide (NO) Production: Many chalcones inhibit the expression of inducible nitric oxide synthase (iNOS), an enzyme that produces large amounts of the pro-inflammatory molecule NO.[14]

  • Modulation of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways: Some chalcones can inhibit COX and LOX enzymes, which are involved in the synthesis of prostaglandins and leukotrienes, respectively.[15]

  • Suppression of NF-κB Signaling: The transcription factor NF-κB is a master regulator of the inflammatory response. Several chalcones have been shown to inhibit the activation of the NF-κB pathway, thereby downregulating the expression of pro-inflammatory genes.[16]

Anticancer Activity

The anticancer properties of chalcones are well-documented, and they exert their effects through various mechanisms:[17]

  • Induction of Apoptosis: Chalcones can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle at different phases, often the G2/M phase.[18]

  • Inhibition of Angiogenesis: Some chalcones can prevent the formation of new blood vessels that tumors need to grow and metastasize.

  • Tubulin Polymerization Inhibition: Certain chalcone derivatives can interfere with the dynamics of microtubules, which are essential for cell division, similar to some established anticancer drugs.

The ethoxy group on the phenyl ring of chalcones derived from this compound can influence their lipophilicity and electronic properties, potentially enhancing their bioavailability and interaction with biological targets. Further structure-activity relationship (SAR) studies on this class of compounds are warranted to develop novel and potent therapeutic agents.

Signaling_Pathways

Conclusion

The Claisen-Schmidt condensation utilizing this compound provides a versatile and efficient route to a diverse library of chalcone derivatives. The detailed protocols and compiled data in these application notes serve as a valuable resource for researchers in synthetic and medicinal chemistry. The resulting ethoxy-substituted chalcones are promising scaffolds for the development of novel therapeutic agents, particularly in the areas of inflammation and oncology, warranting further investigation into their synthesis, optimization, and biological evaluation.

References

Synthesis of Novel Chalcone Derivatives from 1-(3-Ethoxyphenyl)ethanone: An Application and Protocol Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the synthesis of novel chalcone derivatives originating from 1-(3-Ethoxyphenyl)ethanone. Chalcones, belonging to the flavonoid family, are recognized for their broad spectrum of pharmacological activities, making them a privileged scaffold in medicinal chemistry and drug development.[1] This document is tailored for researchers, scientists, and professionals in the field of drug development, offering a scientifically grounded framework for the synthesis, purification, and characterization of these promising compounds. The protocols herein are based on the robust and versatile Claisen-Schmidt condensation, with a focus on explaining the causal relationships behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Significance of Chalcones in Medicinal Chemistry

Chalcones are α,β-unsaturated ketones that consist of two aromatic rings linked by a three-carbon enone system.[1][2] This structural motif is a cornerstone in the biosynthesis of various flavonoids and isoflavonoids.[1] The inherent reactivity of the α,β-unsaturated carbonyl moiety, which can act as a Michael acceptor, allows for covalent interactions with biological nucleophiles, such as cysteine residues in proteins, underpinning many of their biological effects.[1]

The scientific literature is replete with studies demonstrating the diverse pharmacological potential of chalcones, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][3] The ease of their synthesis and the facility with which diverse substituents can be introduced onto both aromatic rings make chalcones an exceptionally attractive scaffold for the development of novel therapeutic agents and for conducting structure-activity relationship (SAR) studies. This guide focuses on the synthesis of novel chalcones using this compound as a key building block, aiming to expand the chemical space for the discovery of new bioactive molecules.

The Claisen-Schmidt Condensation: A Reliable Pathway to Chalcone Synthesis

The most prevalent and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation.[4] This base-catalyzed reaction involves the condensation of an aromatic ketone with an aromatic aldehyde that lacks α-hydrogens.[5][6] The reaction proceeds via an aldol condensation followed by a dehydration step, yielding the thermodynamically stable α,β-unsaturated ketone.

The general mechanism involves three key steps:

  • Enolate Formation: A base, typically a hydroxide, abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde.

  • Dehydration: The resulting aldol adduct readily undergoes dehydration to form the stable conjugated system of the chalcone.

Claisen_Schmidt_Mechanism

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis, purification, and characterization of novel chalcone derivatives from this compound.

General Protocol for the Synthesis of (E)-1-(3-ethoxyphenyl)-3-(aryl)prop-2-en-1-ones

This protocol describes a standard and widely used method for chalcone synthesis via the Claisen-Schmidt condensation.[1][7]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 3-nitrobenzaldehyde)

  • Ethanol (95% or absolute)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and the chosen substituted aromatic aldehyde in a suitable volume of ethanol. Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: Prepare a solution of NaOH or KOH (e.g., 2 equivalents in a small amount of water or ethanol) and add it dropwise to the stirred reaction mixture. The addition is often performed in an ice bath to control the exothermic reaction.

  • Reaction Progression: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates. Monitor the reaction's progress by Thin-Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice. Acidify the mixture with dilute HCl until it is neutral to litmus paper to precipitate the crude chalcone.

  • Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Synthesis_Workflow

Purification by Recrystallization

Recrystallization is a crucial step to obtain high-purity chalcone derivatives.

Procedure:

  • Solvent Selection: Choose a suitable solvent in which the chalcone is sparingly soluble at room temperature but highly soluble at its boiling point. Ethanol is often a good starting choice.

  • Dissolution: Dissolve the crude chalcone in a minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Characterization of Novel Chalcone Derivatives

The structure and purity of the synthesized chalcones should be confirmed using standard analytical techniques.

  • Melting Point (MP): A sharp melting point range is indicative of high purity.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl group (C=O) of the α,β-unsaturated ketone, typically in the range of 1630-1690 cm⁻¹, and the C=C double bond.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • ¹H NMR: Expect to see characteristic signals for the vinylic protons of the enone system, typically as doublets with a large coupling constant (J ≈ 15-16 Hz) indicating a trans configuration. Signals for the aromatic protons and the ethoxy group will also be present.

    • ¹³C NMR: The carbonyl carbon will appear downfield, and distinct signals for the α- and β-carbons of the enone system will be observed.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.

Representative Examples and Data

To illustrate the application of the general protocol, the synthesis of three novel chalcone derivatives from this compound is presented below. The choice of benzaldehydes with different electronic properties (electron-withdrawing and electron-donating groups) demonstrates the versatility of the reaction.

EntryAromatic AldehydeProduct NameExpected Yield (%)
14-Chlorobenzaldehyde(E)-3-(4-chlorophenyl)-1-(3-ethoxyphenyl)prop-2-en-1-one75-85
24-Methoxybenzaldehyde(E)-1-(3-ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one80-90
33-Nitrobenzaldehyde(E)-1-(3-ethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one70-80

Table 1: Examples of Novel Chalcone Derivatives Synthesized from this compound.

Expected Spectroscopic Data for (E)-1-(3-ethoxyphenyl)-3-phenylprop-2-en-1-one:

  • IR (KBr, cm⁻¹): ~1660 (C=O), ~1600 (C=C), ~1250 (C-O).

  • ¹H NMR (CDCl₃, δ ppm): ~7.8-7.2 (m, Ar-H), ~7.7 (d, J ≈ 15.5 Hz, 1H, H-β), ~7.4 (d, J ≈ 15.5 Hz, 1H, H-α), ~4.1 (q, J ≈ 7.0 Hz, 2H, -OCH₂CH₃), ~1.4 (t, J ≈ 7.0 Hz, 3H, -OCH₂CH₃).

  • ¹³C NMR (CDCl₃, δ ppm): ~190.0 (C=O), ~159.0 (Ar-C-O), ~144.0 (C-β), ~129.0-120.0 (Ar-C), ~122.0 (C-α), ~63.0 (-OCH₂), ~14.0 (-CH₃).

  • MS (ESI): m/z [M+H]⁺ calculated for C₁₇H₁₆O₂.

Troubleshooting and Key Considerations

ProblemPossible CauseSolution
Low or No Yield Inactive catalyst, low reactivity of substrates, insufficient reaction time.Use freshly prepared base solution. Increase reaction time and monitor by TLC. Gently warming the reaction mixture might be necessary for less reactive aldehydes.
Formation of Oily Product Impurities, product has a low melting point.Ensure thorough washing of the crude product. Try different recrystallization solvents or solvent mixtures. Purification by column chromatography may be required.
Side Reactions Self-condensation of the ketone, Cannizzaro reaction of the aldehyde.Maintain a low reaction temperature, especially during base addition. Use a slight excess of the aldehyde.

Table 2: Troubleshooting Guide for Chalcone Synthesis.

Conclusion

The Claisen-Schmidt condensation offers a robust and adaptable method for the synthesis of novel chalcone derivatives from this compound. By systematically varying the substituted aromatic aldehyde, a diverse library of compounds can be generated for biological screening. The protocols and insights provided in this guide are intended to empower researchers in drug discovery to efficiently synthesize and characterize these promising molecules, paving the way for the development of new therapeutic agents.

References

Application of 1-(3-Ethoxyphenyl)ethanone in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Pharmaceutical Intermediates from 1-(3-Ethoxyphenyl)ethanone

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of this compound

This compound (also known as 3'-Ethoxyacetophenone) is an aromatic ketone that serves as a highly versatile and strategic starting material in medicinal chemistry. Its structure is characterized by three key reactive zones: the acidic α-protons of the acetyl group, the electrophilic carbonyl carbon, and the substituted phenyl ring. This trifecta of reactivity allows for a diverse range of chemical transformations, making it an ideal scaffold for constructing complex molecular architectures found in modern pharmaceuticals.

This guide provides an in-depth exploration of its application, focusing on the synthesis of three critical classes of pharmaceutical intermediates: α-haloketones, chalcones, and 2-aminopyrimidines. The protocols described herein are designed to be robust and reproducible, with a detailed explanation of the chemical principles that govern each transformation.

Chemical Profile:

  • CAS Number: 52600-91-6

  • Molecular Formula: C₁₀H₁₂O₂

  • Molecular Weight: 164.20 g/mol

  • Appearance: Liquid or low-melting solid

Application 1: Synthesis of α-Bromo Ketone Intermediates

Scientific Rationale: The introduction of a halogen at the α-position to the carbonyl group transforms the ketone into a potent electrophile. α-Bromoacetophenones are cornerstone intermediates in organic synthesis, widely used for the alkylation of nucleophiles to form C-C, C-N, C-O, and C-S bonds. They are fundamental in constructing a variety of heterocyclic rings (e.g., thiazoles, imidazoles, quinoxalines) and are key precursors for non-steroidal anti-inflammatory drugs (NSAIDs).[1] The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by a nucleophilic attack of the enol on an electrophilic bromine source.[1]

Protocol 1: Acid-Catalyzed α-Bromination of this compound

This protocol details the direct bromination using molecular bromine in an acidic medium, a classic and effective method.[2]

Workflow Diagram:

G cluster_reagents Reagents & Solvents cluster_process Process cluster_output Output A This compound P1 Dissolve starting material in Acetic Acid A->P1 B Bromine (Br₂) P3 Add Bromine dropwise with vigorous stirring B->P3 C Glacial Acetic Acid C->P1 P2 Cool reaction mixture to 0-5 °C P1->P2 P2->P3 P4 Allow to warm to RT and stir for 2-4 hours P3->P4 P5 Quench with ice-water and Sodium Bisulfite soln. P4->P5 P6 Extract with Ethyl Acetate P5->P6 P7 Wash, Dry, Concentrate P6->P7 P8 Purify via Chromatography or Recrystallization P7->P8 O1 2-Bromo-1-(3-ethoxyphenyl)ethanone P8->O1

Caption: Workflow for the α-bromination of this compound.

Quantitative Data Summary:

Reagent/ParameterFormulaMW ( g/mol )Molar Eq.QuantityRole
This compoundC₁₀H₁₂O₂164.201.010.0 g (60.9 mmol)Starting Material
BromineBr₂159.811.053.2 mL (63.9 mmol)Brominating Agent
Glacial Acetic AcidCH₃COOH60.05-100 mLSolvent/Catalyst
Reaction Temperature---0 °C to RTCondition
Reaction Time---2-4 hoursCondition
Theoretical YieldC₁₀H₁₁BrO₂243.10-14.8 gProduct

Step-by-Step Methodology:

  • Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (containing sodium thiosulfate solution to neutralize HBr gas and excess bromine), charge 10.0 g (60.9 mmol) of this compound and 100 mL of glacial acetic acid.

  • Bromine Addition: Cool the stirred solution to 0-5 °C using an ice bath. Add a solution of 3.2 mL (63.9 mmol) of bromine in 20 mL of glacial acetic acid dropwise from the addition funnel over 30-45 minutes. Maintain the temperature below 10 °C. Causality: Slow, cold addition is critical to control the exothermic reaction and prevent dibromination and aromatic bromination side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into 500 mL of an ice-water slurry. The crude product may precipitate. Decolorize the solution by adding a saturated aqueous solution of sodium bisulfite dropwise until the orange/red color of excess bromine disappears.

  • Isolation: If a solid precipitates, collect it by vacuum filtration, wash thoroughly with cold water, and air dry. If an oil separates, extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL), then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.

Application 2: Synthesis of Chalcones via Claisen-Schmidt Condensation

Scientific Rationale: The Claisen-Schmidt condensation is a cornerstone of carbon-carbon bond formation, reacting a ketone with an aromatic aldehyde that lacks α-hydrogens to produce an α,β-unsaturated ketone.[3] These products, known as chalcones, are privileged scaffolds in medicinal chemistry. They serve as key intermediates for synthesizing a wide array of pharmacologically active heterocyclic compounds, including flavonoids, pyrazolines, and pyrimidines. The reaction is typically base-catalyzed, proceeding through the formation of a ketone enolate which then attacks the aldehyde carbonyl. The resulting aldol adduct rapidly dehydrates to form the highly conjugated and stable chalcone product.[4]

Protocol 2: Base-Catalyzed Synthesis of an Ethoxy-Substituted Chalcone

This protocol details the condensation of this compound with benzaldehyde.

Workflow Diagram:

G cluster_reagents Reagents & Solvents cluster_process Process cluster_output Output A This compound P1 Dissolve Ketone & Aldehyde in Ethanol A->P1 B Benzaldehyde B->P1 C Sodium Hydroxide (NaOH) P3 Add aqueous NaOH solution dropwise C->P3 D Ethanol & Water D->P1 P2 Cool to 0-5 °C P1->P2 P2->P3 P4 Stir at RT for 4-6 hours P3->P4 P5 Pour into ice-water and acidify with HCl P4->P5 P6 Filter the precipitated solid P5->P6 P7 Wash with cold water P6->P7 P8 Recrystallize from Ethanol P7->P8 O1 (E)-1-(3-ethoxyphenyl)-3-phenylprop-2-en-1-one P8->O1

Caption: Workflow for the Claisen-Schmidt condensation to synthesize a chalcone.

Quantitative Data Summary:

Reagent/ParameterFormulaMW ( g/mol )Molar Eq.QuantityRole
This compoundC₁₀H₁₂O₂164.201.05.0 g (30.5 mmol)Ketone Reactant
BenzaldehydeC₇H₆O106.121.053.2 mL (32.0 mmol)Aldehyde Reactant
Sodium HydroxideNaOH40.001.51.8 g (45.7 mmol)Base Catalyst
Ethanol (95%)C₂H₅OH--50 mLSolvent
WaterH₂O--20 mLSolvent for Base
Reaction Temperature---0 °C to RTCondition
Theoretical YieldC₁₇H₁₆O₂252.31-7.7 gProduct

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask, dissolve 5.0 g (30.5 mmol) of this compound and 3.2 mL (32.0 mmol) of benzaldehyde in 50 mL of 95% ethanol.

  • Catalyst Preparation: In a separate beaker, dissolve 1.8 g (45.7 mmol) of sodium hydroxide in 20 mL of water and cool the solution in an ice bath.

  • Reaction Initiation: Cool the ethanolic solution of reactants to 0-5 °C using an ice bath. While stirring vigorously, add the cold aqueous NaOH solution dropwise over 20-30 minutes. A color change and the formation of a precipitate are typically observed. Causality: The strong base deprotonates the α-carbon of the ketone, generating the nucleophilic enolate required for the condensation.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.

  • Isolation: Pour the reaction mixture into a beaker containing ~200 g of crushed ice and ~20 mL of concentrated HCl. Stir until the ice melts. The acidic quench neutralizes the base and fully precipitates the product.

  • Purification: Collect the solid product by vacuum filtration and wash it extensively with cold water until the filtrate is neutral (pH ~7).

  • Final Product: The crude chalcone can be purified by recrystallization from hot ethanol to yield a crystalline solid. Dry the product in a vacuum oven.

Application 3: Synthesis of 2-Aminopyrimidine Cores

Scientific Rationale: The 2-aminopyrimidine moiety is a highly sought-after scaffold in drug discovery, acting as a versatile hinge-binding motif in many kinase inhibitors.[5][6] A robust and modular synthesis involves the cyclocondensation of a 1,3-dielectrophile with guanidine, which serves as the N-C-N building block.[7][8] By first converting this compound into an enaminone, we create a stable and effective 1,3-dielectrophilic synthon, primed for cyclization.[9][10]

Protocol 3: Two-Step Synthesis of a 4-(3-Ethoxyphenyl)-Substituted 2-Aminopyrimidine

Step A: Synthesis of (E)-3-(Dimethylamino)-1-(3-ethoxyphenyl)prop-2-en-1-one (Enaminone)

Workflow Diagram (Step A):

G cluster_reagents Reagents & Solvents cluster_process Process cluster_output Output A This compound P1 Combine reactants in Toluene under N₂ atmosphere A->P1 B DMF-DMA B->P1 C Toluene (Anhydrous) C->P1 P2 Reflux for 12-16 hours P1->P2 P3 Monitor by TLC P2->P3 P4 Cool to room temperature P3->P4 P5 Concentrate under reduced pressure P4->P5 P6 Triturate with Hexane to induce crystallization P5->P6 P7 Filter and dry the solid P6->P7 O1 Enaminone Intermediate P7->O1

Caption: Step A: Synthesis of the enaminone intermediate.

Step B: Cyclization with Guanidine to form 4-(3-Ethoxyphenyl)-2-aminopyrimidine

Workflow Diagram (Step B):

G cluster_reagents Reagents & Solvents cluster_process Process cluster_output Output A Enaminone Intermediate P3 Add Enaminone A->P3 B Guanidine Hydrochloride P1 Combine Guanidine HCl and NaOEt in Ethanol B->P1 C Sodium Ethoxide (NaOEt) C->P1 D Ethanol (Anhydrous) D->P1 P2 Stir to form free Guanidine P1->P2 P2->P3 P4 Reflux for 8-12 hours P3->P4 P5 Cool and concentrate solvent P4->P5 P6 Partition between water and Ethyl Acetate P5->P6 P7 Wash, Dry, Concentrate P6->P7 P8 Purify by Chromatography P7->P8 O1 4-(3-Ethoxyphenyl)-2-aminopyrimidine P8->O1

Caption: Step B: Cyclization with guanidine to form the 2-aminopyrimidine.

Quantitative Data Summary:

Reagent/Parameter (Step A)FormulaMW ( g/mol )Molar Eq.QuantityRole
This compoundC₁₀H₁₂O₂164.201.05.0 g (30.5 mmol)Starting Material
DMF-DMAC₅H₁₃NO₂119.161.24.4 g (36.6 mmol)Reagent
Toluene (Anhydrous)C₇H₈--50 mLSolvent
Reagent/Parameter (Step B) Formula MW ( g/mol ) Molar Eq. Quantity Role
Enaminone IntermediateC₁₃H₁₇NO₂219.281.06.0 g (27.4 mmol)C-C-C Fragment
Guanidine HydrochlorideCH₅N₃·HCl95.531.53.9 g (41.1 mmol)N-C-N Fragment
Sodium EthoxideC₂H₅ONa68.051.63.0 g (44.1 mmol)Base
Ethanol (Anhydrous)C₂H₅OH--100 mLSolvent

Step-by-Step Methodology:

Step A: Enaminone Synthesis

  • Setup: To a 100 mL round-bottom flask fitted with a reflux condenser and nitrogen inlet, add 5.0 g (30.5 mmol) of this compound, 50 mL of anhydrous toluene, and 4.4 g (36.6 mmol) of N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) under a nitrogen atmosphere for 12-16 hours. Causality: The high temperature drives the condensation reaction forward by eliminating methanol.

  • Isolation: Cool the reaction to room temperature and remove the solvent under reduced pressure. The resulting oil or solid is the crude enaminone.

  • Purification: Triturate the crude product with cold hexanes to induce crystallization. Collect the solid by filtration and wash with cold hexanes. The product is often pure enough for the next step, but can be further purified by chromatography on basic alumina if necessary.[10]

Step B: 2-Aminopyrimidine Synthesis

  • Setup: In a 250 mL round-bottom flask, add 3.9 g (41.1 mmol) of guanidine hydrochloride and 3.0 g (44.1 mmol) of sodium ethoxide to 100 mL of anhydrous ethanol. Stir the mixture at room temperature for 30 minutes. Causality: Sodium ethoxide, a strong base, deprotonates the guanidinium salt to generate free guanidine in situ, which is the active nucleophile.

  • Reaction Initiation: Add a solution of the enaminone intermediate (6.0 g, 27.4 mmol) from Step A in 20 mL of ethanol to the guanidine solution.

  • Reaction: Heat the resulting mixture to reflux for 8-12 hours. Monitor the reaction by TLC until the enaminone is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Isolation: Partition the residue between ethyl acetate (150 mL) and water (100 mL). Separate the layers and extract the aqueous layer with additional ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to dryness. Purify the crude product by flash column chromatography on silica gel to afford the pure 4-(3-ethoxyphenyl)-2-aminopyrimidine.

Conclusion

This compound is a powerful and adaptable building block for the synthesis of pharmaceutically relevant intermediates. Through straightforward and scalable transformations such as α-bromination, Claisen-Schmidt condensation, and enaminone-based cyclizations, this single starting material provides access to diverse and valuable molecular scaffolds. The protocols detailed in this guide serve as a robust foundation for researchers engaged in the discovery and development of novel therapeutic agents.

References

Application Note: Real-Time Reaction Monitoring of 1-(3-Ethoxyphenyl)ethanone using Thin Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Reaction Monitoring

In the realm of synthetic chemistry, the ability to monitor the progress of a chemical reaction is paramount. It allows for the determination of reaction completion, the identification of intermediate species, and the optimization of reaction conditions, thereby saving valuable time and resources. Among the arsenal of analytical techniques available, Thin Layer Chromatography (TLC) stands out for its simplicity, speed, and cost-effectiveness.[1][2][3] This application note provides a comprehensive guide to utilizing TLC for monitoring reactions involving 1-(3-Ethoxyphenyl)ethanone, a common building block in the synthesis of pharmaceuticals and other fine chemicals.[4]

1.1. Principles of Thin Layer Chromatography (TLC)

TLC is a form of liquid chromatography where the stationary phase is a thin layer of an adsorbent material, typically silica gel, coated onto a flat, inert substrate like glass or aluminum.[1][5][6] The mobile phase, a solvent or a mixture of solvents, moves up the plate by capillary action.[2][5][6] As the mobile phase ascends, it carries the components of the spotted sample mixture with it. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases.[2][5] Compounds with a higher affinity for the stationary phase will move up the plate more slowly, resulting in a lower Retention Factor (Rf), while compounds with a higher affinity for the mobile phase will travel further, yielding a higher Rf.[7]

1.2. Why TLC is Ideal for Monitoring Reactions of this compound

This compound is a moderately polar aromatic ketone.[8] Its polarity is influenced by the presence of the carbonyl group and the ethoxy substituent. In a typical reaction, this starting material will be converted into a product with a different polarity. For instance, reduction of the ketone to an alcohol will result in a more polar product, while a Wittig reaction will yield a less polar alkene. These changes in polarity are readily observable on a TLC plate, making it an excellent tool for tracking the consumption of the starting material and the formation of the product.[9]

Materials and Methods

2.1. Materials

  • TLC plates (silica gel 60 F254)

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • This compound

  • Reaction mixture

  • Solvents for mobile phase (e.g., hexane, ethyl acetate)

  • Pencil

  • Ruler

2.2. Protocol for TLC Monitoring of a Reaction Involving this compound

This protocol outlines the step-by-step procedure for monitoring a generic reaction where this compound is the starting material.

Step 1: Preparation of the TLC Plate

With a pencil, gently draw a straight line across a TLC plate, about 1 cm from the bottom.[5][10] This is the origin line where the samples will be spotted. Mark three small, evenly spaced points on this line for spotting the starting material, a co-spot, and the reaction mixture.

Step 2: Sample Preparation

Prepare dilute solutions of the starting material (this compound) and the reaction mixture. A concentration of approximately 1% in a volatile solvent like ethyl acetate or dichloromethane is generally suitable.[5]

Step 3: Spotting the TLC Plate

Using a capillary tube, apply a small spot of the starting material solution to the leftmost mark on the origin line.[2] On the middle mark, first spot the starting material and then, on top of it, spot the reaction mixture (this is the "co-spot").[11] On the rightmost mark, spot only the reaction mixture. The spots should be small and concentrated, ideally 1-2 mm in diameter.[2]

Step 4: Developing the TLC Plate

Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.[5] Place the spotted TLC plate into the chamber, ensuring that the origin line is above the solvent level.[12][13] Cover the chamber with the lid and allow the solvent to ascend the plate by capillary action.[5][6]

Step 5: Visualization and Interpretation

Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[5] Allow the plate to dry completely.

Visualize the spots under a UV lamp at 254 nm.[14] The aromatic nature of this compound and many of its derivatives will allow them to appear as dark spots against the fluorescent background of the TLC plate.[14] Circle the spots with a pencil.

  • Lane 1 (Starting Material): A single spot corresponding to this compound.

  • Lane 2 (Co-spot): This lane helps to confirm the identity of the starting material spot in the reaction mixture.[11]

  • Lane 3 (Reaction Mixture): At the beginning of the reaction, this lane will show a prominent spot for the starting material. As the reaction progresses, this spot will diminish, and a new spot (or spots) corresponding to the product(s) will appear.[9] The reaction is considered complete when the starting material spot is no longer visible in this lane.

2.3. Calculating the Retention Factor (Rf)

The Rf value is a ratio of the distance traveled by the spot to the distance traveled by the solvent front.[15][16][17] It is calculated using the following formula:

Rf = (Distance from the origin to the center of the spot) / (Distance from the origin to the solvent front)

The Rf value is a characteristic of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature).[7]

Mobile Phase Optimization

The choice of the mobile phase is crucial for achieving good separation. For a moderately polar compound like this compound, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically effective.[18][19]

A good starting point is a 4:1 mixture of hexane:ethyl acetate.[10] The polarity of the mobile phase can be adjusted to achieve an optimal Rf value for the starting material, ideally between 0.2 and 0.4.[11]

  • If the spots are too high (high Rf): The mobile phase is too polar. Decrease the proportion of the polar solvent.[20]

  • If the spots are too low (low Rf): The mobile phase is not polar enough. Increase the proportion of the polar solvent.[20]

Compound Polarity Suggested Starting Mobile Phase (Hexane:Ethyl Acetate) Expected Rf of this compound
Non-polar Product9:1High
Moderately Polar Product4:1Moderate
Polar Product1:1Low

Advanced Visualization Techniques

While UV visualization is often sufficient for aromatic compounds, other techniques can be employed for compounds that are not UV-active or to provide additional information.

  • Iodine Chamber: Exposing the developed TLC plate to iodine vapor will cause most organic compounds to appear as brown spots.[21] This method is non-destructive.

  • Potassium Permanganate Stain: This stain is useful for visualizing compounds that can be oxidized, such as alcohols or alkenes. The plate is dipped in the stain and gently heated, revealing yellow spots on a purple background.[21]

  • 2,4-Dinitrophenylhydrazine (DNP) Stain: This stain is specific for aldehydes and ketones, which will appear as yellow to orange spots.[21] This can be particularly useful for confirming the presence of the starting ketone.

Troubleshooting Common TLC Problems

Problem Possible Cause Solution
Streaking or Tailing of Spots Sample is too concentrated.Dilute the sample solution.[5][22]
The mobile phase is not suitable.Try a different solvent system or add a small amount of a modifier like acetic acid or triethylamine.[20]
Spots are not Round The adsorbent has been disturbed during spotting.Be gentle when spotting the TLC plate.
Solvent Front is Uneven The developing chamber was not sealed properly.Ensure the lid of the chamber is on tightly.
The bottom of the TLC plate is not level in the chamber.Make sure the plate is placed evenly in the developing chamber.[12]
No Spots are Visible The sample is too dilute.Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[12][20]
The compound is not UV-active.Use an alternative visualization method like an iodine chamber or a chemical stain.[14][20]

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare TLC Plate (Draw Origin Line) B Prepare Dilute Samples (Starting Material & Reaction Mix) C Spot Plate (SM, Co-spot, RXN) B->C Spot Samples D Develop Plate (in Mobile Phase) C->D Place in Chamber E Dry Plate & Mark Solvent Front D->E Elution Complete F Visualize Spots (e.g., UV Lamp) E->F Visualize G Interpret Results (Assess Reaction Progress) F->G Analyze H Calculate Rf Values G->H Quantify

Caption: Workflow for TLC Monitoring of Reactions.

Conclusion

Thin Layer Chromatography is an indispensable tool for the real-time monitoring of chemical reactions involving this compound. Its simplicity, rapidity, and low cost make it an ideal first-line analytical technique in any synthetic chemistry laboratory. By following the protocols and troubleshooting guidelines outlined in this application note, researchers can effectively track the progress of their reactions, leading to improved efficiency and a deeper understanding of the chemical transformations they are studying.

References

Application Note & Protocol: High-Purity Isolation of 1-(3-Ethoxyphenyl)ethanone via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 1-(3-ethoxyphenyl)ethanone, a common intermediate in pharmaceutical synthesis, using normal-phase flash column chromatography. The methodology is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible method to achieve high purity (>98%) from a crude synthetic mixture. We will explore the theoretical principles and practical considerations behind method development, from initial Thin-Layer Chromatography (TLC) screening to the execution of an optimized gradient elution on an automated flash system. The causality behind experimental choices, such as solvent selection and sample loading technique, is explained to empower the user to adapt this protocol for similar molecules.

Introduction: The Purification Imperative

This compound (also known as 3'-ethoxyacetophenone) is a versatile ketone building block.[1] Its purity is paramount, as contaminants can interfere with subsequent reactions, leading to lower yields and the formation of complex side-products that complicate downstream processing. Synthetic routes can often result in a crude mixture containing unreacted starting materials, reagents, and structurally similar byproducts.

Column chromatography is a cornerstone purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[2] The principle of differential adsorption allows for the isolation of the target compound from its impurities.[2] This note details a flash chromatography method, which utilizes positive pressure to accelerate solvent flow, significantly reducing purification time compared to traditional gravity chromatography.[3]

Foundational Principles: Method Development with TLC

Before committing a sample to a preparative column, Thin-Layer Chromatography (TLC) must be employed to determine the optimal mobile phase (eluent).[4] TLC is a rapid, small-scale version of column chromatography that provides a reliable preview of the separation.[5]

The Goal of TLC Screening

The objective is to find a solvent system where the target compound, this compound, exhibits a Retention Factor (Rf) of approximately 0.25-0.35 .[5][6] This Rf value ensures that the compound spends sufficient time interacting with the stationary phase for effective separation to occur on the column, without requiring excessively large volumes of solvent for elution.[6]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Protocol: TLC Solvent System Optimization
  • Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate.[7]

  • Sample Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane (DCM). Using a capillary tube, apply a small, concentrated spot of this solution onto the origin.[7]

  • Chamber Preparation: Prepare a developing chamber (a covered beaker with filter paper lining the inside is sufficient) by adding a small amount of the test solvent system (e.g., 9:1 n-Hexane:Ethyl Acetate). Allow the chamber atmosphere to become saturated with solvent vapors.[8]

  • Development: Place the TLC plate in the chamber, ensuring the origin line is above the solvent level. Allow the mobile phase to ascend the plate via capillary action until it is about 1 cm from the top.[5]

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the separated spots under a UV lamp (254 nm).

  • Iteration: Adjust the polarity of the mobile phase by changing the solvent ratio (e.g., 8:2, 7:3 Hexane:EtOAc) until the target Rf is achieved with good separation from impurities.

Rationale for Solvent Selection

For moderately polar compounds like this compound, a two-component system is standard.[6][9]

  • Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent.

  • Mobile Phase (Eluent):

    • Weak Solvent (Non-polar): n-Hexane or Heptane. This solvent has a low affinity for the silica gel and does not readily displace adsorbed compounds.

    • Strong Solvent (Polar): Ethyl Acetate (EtOAc). This solvent is more polar and effectively competes with the analytes for binding sites on the silica, causing them to move up the plate (or down the column).[9]

By adjusting the ratio of Hexane to EtOAc, we can fine-tune the overall polarity of the mobile phase to achieve the desired separation.

Preparative Purification: Flash Chromatography Protocol

This protocol is optimized for an automated flash chromatography system with UV detection.

Materials & Equipment
Item Specification
Crude this compoundFrom synthesis
Silica GelFor dry loading, 40-63 µm
n-HexaneHPLC Grade
Ethyl Acetate (EtOAc)HPLC Grade
Dichloromethane (DCM)ACS Grade
Automated Flash SystemE.g., Teledyne ISCO, Biotage
Pre-packed Silica ColumnSize based on sample mass (e.g., 40 g column for 0.4-4 g crude)
Solid Load CartridgeEmpty cartridge for dry loading
Step-by-Step Methodology
  • Column Equilibration:

    • Install the appropriate size pre-packed silica column onto the system.

    • Equilibrate the column with the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc) for at least 3-5 column volumes (CV). This ensures a stable baseline and a properly wetted stationary phase.[10]

  • Sample Preparation (Dry Loading - Recommended):

    • Dissolve the crude material (e.g., 1.0 g) in a minimal volume of a volatile solvent (DCM is a good choice).[11]

    • Add 2-3 g of silica gel to this solution.

    • Remove the solvent completely using a rotary evaporator until a free-flowing, dry powder is obtained. This process adsorbs the sample onto the silica.

    • Transfer this powder into an empty solid load cartridge. Dry loading prevents band broadening caused by strong sample solvents and significantly improves resolution.[3]

  • Execution and Gradient Elution:

    • Place the solid load cartridge in line with the main column.

    • Set the UV detector to a wavelength where the compound absorbs (e.g., 254 nm).

    • Program a linear gradient based on the TLC results. A typical gradient might be:

      • Step 1: Hold at 5% EtOAc for 2 CV (Isocratic start).

      • Step 2: Ramp from 5% to 30% EtOAc over 12 CV (Separation gradient).

      • Step 3: Ramp to 100% EtOAc and hold for 3 CV (Column flush).

    • Start the run and monitor the chromatogram in real-time.

  • Fraction Collection:

    • Program the fraction collector to trigger based on the UV detector's signal (peak detection).

    • Collect the eluent in separate tubes as the peaks emerge from the column.

Workflow Visualization

Purification_Process cluster_dev Phase 1: Method Development cluster_prep Phase 2: Sample & System Prep cluster_run Phase 3: Execution & Collection cluster_post Phase 4: Analysis TLC_Screen TLC Screening with Hexane:EtOAc Ratios Rf_Calc Identify System with Target Rf ≈ 0.3 TLC_Screen->Rf_Calc Dry_Load Dry Load Crude Sample onto Silica Gel Rf_Calc->Dry_Load Equilibrate Equilibrate Column (e.g., 95:5 Hex:EtOAc) Rf_Calc->Equilibrate Run_Grad Run Gradient Elution (e.g., 5% -> 30% EtOAc) Dry_Load->Run_Grad Equilibrate->Run_Grad UV_Detect Monitor Elution by UV (254 nm) Run_Grad->UV_Detect Collect Collect Fractions UV_Detect->Collect Analyze_Frac Analyze Fractions by TLC Collect->Analyze_Frac Combine Combine Pure Fractions Analyze_Frac->Combine Evaporate Evaporate Solvent Combine->Evaporate Confirm Confirm Purity & Identity (NMR, LC-MS) Evaporate->Confirm Pure_Product Pure Product (>98%) Confirm->Pure_Product

Caption: The four-phase workflow for purification of this compound.

Post-Purification Verification

  • Fraction Analysis: Spot each collected fraction on a TLC plate to identify which ones contain the pure product.

  • Pooling and Evaporation: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Characterization: Obtain the mass of the purified, colorless oil. Confirm its identity and assess its final purity using analytical methods such as ¹H NMR, ¹³C NMR, and LC-MS.[12]

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Poor or No Separation Mobile phase is too strong (polar); compounds elute together.Decrease the starting percentage of EtOAc in the gradient. Make the gradient shallower (e.g., ramp over 20 CV instead of 12).
Broad Peaks Sample was overloaded; sample was dissolved in too strong a solvent for liquid loading.Reduce the amount of crude material. Always use the dry loading technique described.
Target Compound Not Eluting Mobile phase is too weak (non-polar).Increase the final percentage of EtOAc in the gradient. If necessary, consider a stronger polar solvent like methanol in the flush step (e.g., DCM:MeOH).
Cracked Column Bed Improper column packing or rapid pressure changes.Use high-quality, pre-packed columns. Ensure a smooth, gradual increase in flow rate at the start of the run.

References

Application Note: High-Purity Synthesis of 1-(3-Ethoxyphenyl)ethanone via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 1-(3-Ethoxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis, to high purity using the recrystallization method. The document elucidates the scientific principles behind solvent selection, provides a detailed step-by-step experimental workflow, and outlines methods for purity verification. The causality behind critical procedural choices is explained to empower researchers to adapt and troubleshoot the methodology effectively. This guide is intended for researchers, chemists, and drug development professionals aiming to establish a robust and validated purification process.

Introduction and Statement of Purpose

This compound, also known as 3'-ethoxyacetophenone, is an aromatic ketone that serves as a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] The purity of such intermediates is paramount, as impurities can carry through subsequent reaction steps, potentially impacting the efficacy, safety, and stability of the final drug product.

Recrystallization is a powerful and economical technique for purifying solid organic compounds.[3] The principle is based on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures.[4] By dissolving the crude material in a hot solvent to form a saturated solution and then allowing it to cool slowly, the target compound crystallizes out in a purer form, leaving the impurities dissolved in the surrounding solution (mother liquor).[5][6]

This document provides a detailed methodology for the recrystallization of this compound, moving beyond a simple list of steps to explain the critical thinking and scientific rationale that underpin a successful and reproducible purification.

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is essential for developing a purification strategy.

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 3'-Ethoxyacetophenone, m-Ethoxyacetophenone[1]
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
Appearance Solid (Typical)[7]
Purity (Commercial) Typically ≥97%[7]

Note: The melting point for the meta-isomer is not widely reported but is expected to be a low-melting solid, similar to its para-isomer (37-39 °C).[8]

The Cornerstone of Purity: Solvent System Selection

The success of any recrystallization hinges almost entirely on the choice of solvent.[9] An ideal solvent should exhibit a steep solubility curve for the target compound—high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[4] This differential ensures maximum recovery of the purified product upon cooling.

Key Criteria for an Optimal Recrystallization Solvent:

  • High Temperature Coefficient: The compound should be readily soluble in the boiling solvent but sparingly soluble in the cold solvent.[5]

  • Inertness: The solvent must not react with the compound being purified.[5]

  • Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).[4]

  • Volatility: The solvent should have a relatively low boiling point (ideally <100 °C) to be easily removed from the purified crystals during the drying phase.[9]

  • Safety and Cost: The solvent should be non-toxic, non-flammable, and inexpensive.[9]

Given the structure of this compound (an alkyl-phenyl ketone with an ether linkage), it possesses moderate polarity.[10] Therefore, solvents of moderate to low polarity, or binary mixtures, are excellent starting points. A rule of thumb is that solvents with functional groups similar to the compound often work well.[11]

Experimental Solvent Screening Protocol

A small-scale screening experiment is the most reliable method to identify the optimal solvent system.

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., Ethanol, Isopropanol, Hexane, Ethyl Acetate, Toluene, Water) dropwise at room temperature, vortexing after each addition.

  • If the compound dissolves readily at room temperature, the solvent is unsuitable as a primary recrystallization solvent.[12]

  • If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Continue adding the hot solvent dropwise until the solid just dissolves.

  • Allow the hot solution to cool slowly to room temperature, then place it in an ice-water bath for 10-20 minutes.[13]

  • Observe the quality and quantity of crystals formed. The best solvent will yield a large crop of well-formed crystals.

Logical Flow for Solvent Selection

Start Start: Select Candidate Solvents (e.g., Ethanol, IPA, Hexane, Water, Toluene) Test_RT Test Solubility in Cold Solvent (20-30 mg sample) Start->Test_RT Is_Soluble_RT Is it Soluble? Test_RT->Is_Soluble_RT Reject_RT Reject Solvent (Poor Yield Expected) Is_Soluble_RT->Reject_RT Yes Heat Heat to Boiling & Add Minimal Hot Solvent to Dissolve Is_Soluble_RT->Heat No Is_Soluble_Hot Is it Soluble? Heat->Is_Soluble_Hot Reject_Hot Reject Solvent (Insoluble Impurity or Poor Solvent) Is_Soluble_Hot->Reject_Hot No Cool Cool Slowly to Room Temp, then Ice Bath Is_Soluble_Hot->Cool Yes Crystals_Form Do Well-formed Crystals Appear? Cool->Crystals_Form Accept Select as Optimal Solvent/System Crystals_Form->Accept Yes Consider_Mix Consider Mixed Solvent System (e.g., Ethanol/Water) Crystals_Form->Consider_Mix No / 'Oiling Out'

Caption: Logic diagram for selecting an optimal recrystallization solvent.

Hypothetical Screening Results
SolventSolubility (Room Temp)Solubility (Boiling)Crystal Formation on CoolingAssessment
Water InsolubleInsolubleNoneUnsuitable
Hexane Sparingly SolubleSolubleGood, but may "oil out"Good candidate, potentially in a mixed system
Ethanol SolubleVery SolublePoor recoveryUnsuitable alone, good for mixed system
Isopropanol (IPA) Sparingly SolubleSolubleExcellentPromising Candidate
IPA/Water (9:1) InsolubleSolubleAbundant, well-formed crystalsOptimal System

Based on this screening, Isopropanol (IPA) or a binary mixture of Isopropanol/Water is recommended for this compound.

Detailed High-Purity Recrystallization Protocol

This protocol assumes the use of an Isopropanol/Water solvent system. The principles are broadly applicable.[4]

Workflow Overview

cluster_0 Purification Process A 1. Dissolution (Crude Solid in Hot IPA) B 2. Hot Filtration (Remove Insoluble Impurities) A->B C 3. Crystallization (Slow Cooling) B->C D 4. Isolation (Vacuum Filtration) C->D E 5. Washing & Drying (Pure Crystals) D->E

Caption: The five core stages of the recrystallization workflow.

Step-by-Step Methodology
  • Dissolution:

    • Place the crude this compound (e.g., 10.0 g) into a 250 mL Erlenmeyer flask with a stir bar.

    • Add a minimal amount of isopropanol (e.g., 40-50 mL) and heat the mixture to a gentle boil on a hot plate with stirring.

    • Continue adding hot isopropanol in small portions until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, which maximizes the yield of the recrystallized product.[4][6]

  • Decolorization (If Necessary):

    • If the hot solution is colored, remove it from the heat source. Allow the boiling to subside slightly.

    • Add a small amount (1-2% by weight) of activated charcoal to the solution. Caution: Never add charcoal to a boiling solution, as violent frothing may occur.[14]

    • Swirl the mixture and gently boil for 2-5 minutes. The charcoal will adsorb high-molecular-weight colored impurities.[15]

  • Hot Filtration:

    • This step removes the activated charcoal and any insoluble impurities.[16]

    • Set up a filtration apparatus using a second Erlenmeyer flask (the receiving flask), a short-stemmed or stemless funnel, and fluted filter paper.[13][17] A fluted paper increases the surface area and speeds up filtration.[16]

    • Place a small amount of the solvent (~10 mL of IPA) in the receiving flask and bring it to a boil on the hot plate. Causality: The hot solvent vapors will keep the funnel and filter paper warm, preventing the desired compound from crystallizing prematurely and clogging the filter.[16][18]

    • Pour the hot solution containing the compound through the fluted filter paper in portions. Work quickly to minimize cooling.

    • If crystals form on the filter paper, rinse with a small amount of hot solvent.[16]

  • Crystallization:

    • Cover the receiving flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling (or "shock cooling") traps impurities within the crystal lattice, resulting in a less pure product.[3][19]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation and yield.[13]

    • If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of pure compound.[6][19]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[5]

    • Transfer the crystalline slurry into the funnel. To transfer any remaining crystals, rinse the Erlenmeyer flask with a small amount of the cold mother liquor or fresh, ice-cold solvent.

    • Wash the crystals on the filter paper with two small portions of ice-cold isopropanol. Causality: Washing with cold solvent removes any adhering mother liquor (which contains the dissolved impurities) without significantly dissolving the purified crystals.[5]

  • Drying:

    • Continue to draw air through the crystals on the Büchner funnel for 10-15 minutes to partially dry them.

    • Transfer the crystals to a watch glass, break up any clumps, and allow them to air-dry completely. For faster results, dry in a vacuum oven at a low temperature (e.g., 40 °C) until a constant weight is achieved.

Purity Assessment and Validation

The success of the purification must be validated through analytical testing.

ParameterCrude MaterialRecrystallized ProductSpecification
Appearance Off-white to yellowish solidWhite crystalline solidWhite solid
Melting Point Broad range (e.g., 34-38 °C)Sharp range (e.g., 38-39 °C)Narrow range near lit. value
Purity (by HPLC/GC) ~97.0%≥99.8%>99.5%

A narrow melting point range close to the literature value is a strong indicator of high purity.[6] For regulatory purposes, chromatographic methods such as HPLC or GC provide quantitative purity data.

Conclusion

The protocol detailed in this application note provides a robust and reproducible method for obtaining high-purity this compound. By understanding the scientific principles behind each step—from rational solvent selection to controlled crystallization—researchers can consistently achieve excellent product quality. This self-validating system ensures that the resulting intermediate meets the stringent requirements for pharmaceutical development and manufacturing.

References

Application Notes and Protocols for the Chemoenzymatic Synthesis of Chiral Alcohols from 1-(3-Ethoxyphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 1-(3-Ethoxyphenyl)ethanol Derivatives

Chiral alcohols are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. Specifically, the (S)-1-(3-ethoxyphenyl)ethanol scaffold and its derivatives are key intermediates in the synthesis of various biologically active molecules. The precise stereochemistry of these compounds is often crucial for their pharmacological activity, making their enantioselective synthesis a critical challenge in drug development. Traditional chemical methods for asymmetric reduction often rely on expensive catalysts, harsh reaction conditions, or stoichiometric chiral reagents, which can present economic and environmental challenges.

Chemoenzymatic synthesis, utilizing isolated enzymes or whole-cell systems, offers a powerful and sustainable alternative. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are particularly adept at catalyzing the stereoselective reduction of prochiral ketones to their corresponding chiral alcohols with high enantiomeric excess (ee) and under mild, environmentally benign conditions. This application note provides a detailed guide to the principles, protocols, and analytical methods for the chemoenzymatic synthesis of chiral alcohols from 1-(3-ethoxyphenyl)ethanone derivatives, tailored for researchers, scientists, and drug development professionals.

Principles of Chemoenzymatic Reduction

The core of this methodology lies in the remarkable stereoselectivity of ketoreductases. These enzymes, belonging to the oxidoreductase class, utilize a nicotinamide cofactor, typically NADPH or NADH, to deliver a hydride to the carbonyl carbon of the ketone substrate. The chiral environment of the enzyme's active site dictates the facial selectivity of the hydride attack, leading to the preferential formation of one enantiomer of the alcohol product.

The general reaction is depicted below:

Chemoenzymatic Reduction substrate This compound enzyme Ketoreductase (KRED) substrate->enzyme Binding product Chiral 1-(3-Ethoxyphenyl)ethanol enzyme->product Reduction nadp NAD(P)+ enzyme->nadp nadph NAD(P)H nadph->enzyme Experimental Workflow A 1. Enzyme and Substrate Preparation B 2. Reaction Setup and Incubation A->B C 3. Reaction Monitoring (e.g., HPLC/GC) B->C D 4. Work-up and Product Extraction C->D E 5. Purification (e.g., Column Chromatography) D->E F 6. Analysis of Conversion and Enantiomeric Excess E->F

Use of 1-(3-Ethoxyphenyl)ethanone as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 1-(3-Ethoxyphenyl)ethanone: A Versatile Ketone Building Block in Modern Organic Synthesis

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of this compound

In the landscape of organic synthesis, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and overall success of a synthetic campaign. This compound (also known as 3'-ethoxyacetophenone) emerges as a particularly valuable building block. Its structure, an acetophenone core functionalized with a meta-disposed ethoxy group, offers a unique combination of reactive sites. The ketone's carbonyl group provides a handle for a multitude of classic and contemporary transformations, while the electron-donating ethoxy group on the aromatic ring influences regioselectivity in electrophilic substitution and provides a site for further modification.

This guide provides an in-depth exploration of this compound's utility, moving beyond simple reaction lists to explain the causality behind experimental choices. We present validated protocols for key transformations, demonstrating its role in constructing complex molecular architectures relevant to pharmaceutical and material science research.

Compound Profile:

PropertyValue
CAS Number 52600-91-6[1]
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Appearance Typically a liquid or low-melting solid
Key Reactive Sites 1. α-protons (enolizable) 2. Carbonyl carbon (electrophilic) 3. Aromatic ring (tunable nucleophilicity)

Core Synthetic Applications: From Simple Ketone to Complex Scaffolds

The strategic placement of the ethoxy and acetyl groups makes this compound a precursor for a diverse range of molecular frameworks. Its utility is most prominently displayed in condensation, cyclization, and amination reactions.

G A This compound B Chalcones (α,β-Unsaturated Ketones) A->B Claisen-Schmidt Condensation D Chiral Amines A->D Reductive Amination C Pyrazoles & Other Heterocycles B->C Cyclocondensation (e.g., with Hydrazine) F Advanced Materials B->F E Pharmaceutical Intermediates C->E D->E

Caption: Synthetic pathways originating from this compound.

Application 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are highly valuable intermediates and bioactive molecules themselves. They serve as precursors for flavonoids and various heterocyclic systems.[2] The most common and efficient method for their synthesis is the base-catalyzed Claisen-Schmidt condensation between an acetophenone and an aromatic aldehyde.[2][3]

Mechanistic Insight: The reaction proceeds via an aldol condensation mechanism. A strong base (like NaOH or KOH) deprotonates the α-carbon of this compound, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the thermodynamically stable, conjugated α,β-unsaturated ketone (chalcone).

Protocol 1: Synthesis of (E)-1-(3-ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

This protocol details a representative Claisen-Schmidt condensation.

Materials:

Reagent/SolventM.W. ( g/mol )QuantityMoles (mmol)
This compound164.201.64 g10.0
4-Methoxybenzaldehyde136.151.43 g10.5
Sodium Hydroxide (NaOH)40.000.80 g20.0
Ethanol (95%)-30 mL-
Deionized Water-20 mL-

Procedure:

  • Catalyst Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide in 20 mL of deionized water and 10 mL of ethanol. Cool the solution to room temperature.

  • Reactant Solution: In a separate beaker, dissolve this compound and 4-methoxybenzaldehyde in 20 mL of ethanol.

  • Reaction Initiation: Add the ethanolic solution of the ketone and aldehyde dropwise to the stirred NaOH solution over 15 minutes. The flask should be kept in a water bath to maintain room temperature, as the reaction can be exothermic. A color change and the formation of a precipitate are typically observed.

  • Reaction Monitoring: Allow the mixture to stir vigorously at room temperature for 12-24 hours.[3] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) mobile phase.

  • Work-up and Isolation: Pour the reaction mixture into a beaker containing ~100 mL of ice-cold water. Acidify the mixture slowly with dilute hydrochloric acid (2M HCl) until it is neutral to litmus paper (pH ~7). This step protonates the phenoxide and precipitates the crude chalcone.

  • Purification: Filter the precipitated solid using a Büchner funnel, wash thoroughly with cold water to remove inorganic salts, and dry the solid. The crude product can be further purified by recrystallization from ethanol to yield the pure chalcone as a crystalline solid.[2]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve NaOH in EtOH/H2O C Combine Solutions (Dropwise, RT) A->C B Dissolve Ketone & Aldehyde in EtOH B->C D Stir 12-24h Monitor via TLC C->D E Quench in Ice Water Acidify with HCl D->E F Filter Solid E->F G Recrystallize from Ethanol F->G H Pure Chalcone G->H

Caption: Workflow for Chalcone Synthesis.

Application 2: Synthesis of Pyrazoles from Chalcone Intermediates

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a cornerstone in medicinal chemistry, found in drugs such as Celecoxib (an anti-inflammatory agent).[4] A robust method for synthesizing 1,3,5-trisubstituted pyrazoles involves the cyclocondensation of chalcones with hydrazine derivatives.[5]

Mechanistic Insight: The reaction begins with a nucleophilic attack (Michael addition) of a hydrazine nitrogen atom onto the β-carbon of the chalcone's α,β-unsaturated system. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, forming a pyrazoline intermediate. Subsequent oxidation or spontaneous aromatization through the elimination of a water molecule and hydrogen gas yields the stable pyrazole ring.[4]

Protocol 2: Synthesis of 3-(3-ethoxyphenyl)-5-(4-methoxyphenyl)-1H-pyrazole

This protocol uses the chalcone synthesized in Protocol 1.

Materials:

Reagent/SolventM.W. ( g/mol )QuantityMoles (mmol)
Chalcone from Protocol 1282.341.41 g5.0
Hydrazine Hydrate (N₂H₄·H₂O)50.060.30 mL~6.0
Glacial Acetic Acid-20 mL-

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask fitted with a reflux condenser, suspend the chalcone (1.41 g, 5.0 mmol) in glacial acetic acid (20 mL).

  • Reagent Addition: Add hydrazine hydrate (0.30 mL, ~6.0 mmol) to the suspension. The use of acetic acid as a solvent also serves as a catalyst for the condensation.[6]

  • Heating: Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring. The reaction is typically complete within 4-6 hours.[6] Monitor the disappearance of the starting chalcone by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A solid precipitate should form.

  • Isolation and Purification: Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution. Filter the resulting solid, wash with ample cold water, and dry. The crude pyrazole can be purified by recrystallization from an ethanol/water mixture.

G A Suspend Chalcone in Acetic Acid B Add Hydrazine Hydrate A->B C Reflux 4-6h Monitor via TLC B->C D Cool & Pour into Ice Water C->D E Neutralize & Filter D->E F Recrystallize E->F G Pure Pyrazole F->G

Caption: Workflow for Pyrazole Synthesis from a Chalcone.

Application 3: Synthesis of Amines via Reductive Amination

Reductive amination is one of the most powerful and widely used methods for forming C-N bonds, converting carbonyl compounds into amines.[7] The reaction involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This one-pot process is highly efficient and atom-economical.[8]

Mechanistic Insight & Causality: The process begins with the condensation of this compound with a primary amine (e.g., benzylamine) under weakly acidic conditions to form an imine intermediate, with the elimination of water. A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is used. These reagents are specifically chosen because they are mild enough not to reduce the starting ketone but are highly effective at reducing the protonated imine intermediate.[7] This selectivity is crucial for the success of the one-pot reaction, preventing the wasteful reduction of the starting ketone to an alcohol.

Protocol 3: Synthesis of N-benzyl-1-(3-ethoxyphenyl)ethanamine

Materials:

Reagent/SolventM.W. ( g/mol )QuantityMoles (mmol)
This compound164.200.82 g5.0
Benzylamine107.150.59 mL5.4
Sodium Triacetoxyborohydride211.941.27 g6.0
Dichloroethane (DCE)-25 mL-
Acetic Acid (Glacial)-0.3 mL~5.2

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (0.82 g, 5.0 mmol), benzylamine (0.59 mL, 5.4 mmol), and dichloroethane (25 mL).

  • Imine Formation: Add a catalytic amount of acetic acid (0.3 mL) to facilitate the formation of the imine intermediate. Stir the mixture at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.27 g, 6.0 mmol) to the mixture in portions over 10 minutes. Caution: The addition may cause gas evolution.

  • Reaction Completion: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel (using a gradient of hexane and ethyl acetate) to afford the pure secondary amine.

G A Combine Ketone, Amine, & Acetic Acid in DCE B Stir 30 min (Imine Formation) A->B C Add NaBH(OAc)₃ (in portions) B->C D Stir 12-18h at RT (Reduction) C->D E Quench with NaHCO₃ (aq. solution) D->E F Extract with DCM Wash & Dry E->F G Purify via Column Chromatography F->G H Pure Amine G->H

Caption: Workflow for Reductive Amination.

Conclusion

This compound is a powerful and versatile building block whose true potential is realized through the rational application of fundamental organic reactions. Its dual reactivity at the carbonyl group and the aromatic ring allows for the efficient construction of diverse and complex molecular scaffolds. The protocols detailed herein for the synthesis of chalcones, pyrazoles, and secondary amines provide a practical foundation for researchers in drug discovery and materials science, enabling the exploration of novel chemical space with confidence and precision.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Ethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-(3-Ethoxyphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing the yield and purity of this important chemical intermediate. We will move beyond basic protocols to explore the causality behind experimental choices, offering robust troubleshooting strategies to overcome common synthetic challenges.

Introduction

This compound, also known as 3-ethoxyacetophenone, is a valuable building block in the synthesis of various pharmaceutical compounds and advanced materials. Achieving high yields of this specific meta-isomer can be challenging. A common pitfall is the misapplication of the Friedel-Crafts acylation to ethoxybenzene, which, due to the powerful ortho-, para-directing nature of the ethoxy group, preferentially yields the 2- and 4-isomers. This guide focuses on a more reliable and higher-yielding strategy: the Williamson ether synthesis , starting from 3-hydroxyacetophenone.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and high-yielding method for synthesizing this compound?

The most dependable route is the Williamson ether synthesis. This method involves the deprotonation of 3-hydroxyacetophenone with a suitable base to form a phenoxide ion, which then acts as a nucleophile to attack an ethylating agent like ethyl iodide or diethyl sulfate. This pathway avoids the regioselectivity issues inherent in other methods like Friedel-Crafts acylation.

Q2: Why does the Friedel-Crafts acylation of ethoxybenzene produce low yields of the desired this compound?

The ethoxy group (-OEt) is a strong activating group and an ortho, para-director in electrophilic aromatic substitution reactions like the Friedel-Crafts acylation.[1][2] The lone pairs on the oxygen atom stabilize the arenium ion intermediate when the electrophile adds to the ortho or para positions. Consequently, direct acylation of ethoxybenzene with agents like acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) will overwhelmingly produce 1-(2-ethoxyphenyl)ethanone and 1-(4-ethoxyphenyl)ethanone, with only trace amounts of the desired meta-isomer, this compound.

Q3: What are the critical parameters to control during the Williamson ether synthesis of this compound?

Success hinges on four key factors:

  • Choice of Base: The base must be strong enough to fully deprotonate the phenolic hydroxyl group of 3-hydroxyacetophenone but not so strong as to cause side reactions.

  • Ethylating Agent: The agent should have a good leaving group to ensure efficient nucleophilic substitution.

  • Solvent: A polar aprotic solvent is ideal as it solvates the counter-ion of the base without hindering the nucleophilicity of the phenoxide.

  • Temperature: The temperature must be controlled to ensure a reasonable reaction rate while minimizing potential side reactions, such as elimination of the ethylating agent.

Q4: How should I purify the final this compound product?

This compound is typically a liquid or low-melting solid. The primary purification methods include:

  • Aqueous Workup: To remove inorganic salts and water-soluble impurities.

  • Column Chromatography: Highly effective for removing unreacted starting materials and byproducts. A silica gel column with a gradient of ethyl acetate in hexanes is a common choice.

  • Vacuum Distillation: An excellent method for purifying the final product on a larger scale, especially if the impurities have significantly different boiling points.

Recommended Synthetic Workflow: Williamson Ether Synthesis

This protocol provides a reliable method for the synthesis of this compound from 3-hydroxyacetophenone.

Diagram of the Synthetic Pathway

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_product Product Start 3-Hydroxyacetophenone Deprotonation 1. Deprotonation (Formation of Phenoxide) Start->Deprotonation Base Base (e.g., K₂CO₃, NaH) Base->Deprotonation EthylAgent Ethylating Agent (e.g., EtI, Et₂SO₄) SN2 2. SN2 Attack (Ether Formation) EthylAgent->SN2 Solvent Solvent (e.g., Acetone, DMF) Solvent->Deprotonation Deprotonation->SN2 Phenoxide Intermediate Workup 3. Aqueous Workup & Extraction SN2->Workup Purification 4. Purification (Chromatography / Distillation) Workup->Purification End This compound Purification->End Troubleshooting_Low_Yield Start Problem: Low Conversion of Starting Material Check_Base Was the base anhydrous and sufficient (≥1.5 eq)? Start->Check_Base Check_Agent Was the ethylating agent fresh and in excess (≥1.1 eq)? Check_Base->Check_Agent Yes Solution_Base Action: Use freshly dried K₂CO₃ or switch to NaH in anhydrous solvent. Check_Base->Solution_Base No Check_Conditions Was the reaction heated to reflux and monitored to completion? Check_Agent->Check_Conditions Yes Solution_Agent Action: Use a new bottle of ethylating agent and ensure a 1.1-1.3 eq excess. Check_Agent->Solution_Agent No Solution_Conditions Action: Ensure reflux temperature is reached. Increase reaction time, monitoring by TLC. Check_Conditions->Solution_Conditions No

References

Common side products in the synthesis of 1-(3-Ethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1-(3-Ethoxyphenyl)ethanone. This document is tailored for researchers, chemists, and process development scientists encountering challenges in this specific synthetic transformation. Here, we move beyond generic protocols to provide in-depth, field-tested insights into the common side products, troubleshooting strategies, and optimization of the Friedel-Crafts acylation of ethoxybenzene. Our goal is to equip you with the causal understanding necessary to navigate the complexities of this reaction and achieve high purity and yield of your target meta-isomer.

Section 1: Understanding the Core Reaction and its Challenges

The synthesis of this compound is most commonly achieved via the Friedel-Crafts acylation of ethoxybenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[1] While a cornerstone of organic synthesis, this electrophilic aromatic substitution is not without its intricacies, primarily concerning regioselectivity.

The ethoxy group (-OEt) of the starting material is a potent activating and ortho, para-directing group.[2] This electronic preference means that the primary and most abundant side products are the isomeric 1-(2-ethoxyphenyl)ethanone (ortho) and 1-(4-ethoxyphenyl)ethanone (para). The desired this compound (meta) is typically formed as a minor product, presenting a significant purification challenge.

This guide will address the questions and issues arising from this inherent regiochemical challenge and other potential side reactions.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section is formatted to directly address the common problems and queries encountered during the synthesis.

FAQ 1: Isomer Formation and Control

Question: My reaction yields a mixture of three isomers. Why is the desired meta product not the major one, and how can I improve its yield?

Answer: The formation of a mixture of ortho, para, and meta isomers is an expected outcome of the Friedel-Crafts acylation of ethoxybenzene. The ethoxy group, being an electron-donating group, directs incoming electrophiles to the ortho and para positions, which are electronically enriched. The meta position is electronically less favored.

However, the regioselectivity of the Friedel-Crafts acylation is not solely governed by electronics; steric hindrance and reaction conditions play a crucial role. The bulky acylium ion-Lewis acid complex can be sterically hindered from approaching the ortho position, potentially increasing the relative amount of the para isomer. The formation of the meta isomer, while electronically disfavored, can be influenced by several factors:

  • Choice of Lewis Acid: Different Lewis acids can alter the steric bulk of the electrophilic complex and influence isomer distribution. While AlCl₃ is common, exploring other catalysts like FeCl₃ or solid acid catalysts might offer different regioselectivity.[3][4]

  • Solvent Effects: The polarity of the solvent can impact the reaction's course. Non-polar solvents like carbon disulfide have been shown to favor the formation of the kinetic product, while polar solvents like nitrobenzene can lead to the thermodynamic product in some systems.[5][6] Experimenting with solvents such as 1,2-dichloroethane or nitromethane could alter the isomer ratio.

  • Temperature Control: Reaction temperature can significantly affect isomer distribution.[7][8] Generally, lower temperatures tend to favor the kinetically controlled product. It is advisable to run the reaction at a controlled low temperature (e.g., 0-5 °C) to assess its impact on the meta isomer yield.

Table 1: Factors Influencing Isomer Distribution

ParameterEffect on RegioselectivityRecommendations for Increasing meta-Isomer
Lewis Acid Alters steric bulk and reactivity of the electrophile.Screen various Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) and their stoichiometry.[3][9]
Solvent Influences the solubility of intermediates and transition state energies.Test a range of solvents with varying polarities (e.g., CS₂, CH₂Cl₂, nitrobenzene).[5][6][10]
Temperature Affects the kinetic vs. thermodynamic product ratio.Maintain low and consistent temperatures (e.g., 0-5 °C) to favor the kinetic product.[7][8]
FAQ 2: Unexpected Side Products

Question: Besides the isomers, I've identified phenol and acetic acid in my crude product. What is the source of these impurities?

Answer: The presence of phenol and acetic acid points to two common side reactions:

  • Dealkylation of Ethoxybenzene: Under the strong Lewis acidic conditions of the Friedel-Crafts reaction, the ethoxy group of your starting material or product can be cleaved, leading to the formation of the corresponding phenol. This phenolic byproduct can then undergo acylation itself, leading to a mixture of hydroxyacetophenones, further complicating your purification. To mitigate this, using milder reaction conditions, a less aggressive Lewis acid, or shorter reaction times can be beneficial.

  • Hydrolysis of Acetyl Chloride: Acetyl chloride is highly reactive and susceptible to hydrolysis if there is any moisture present in your reaction setup.[11] This reaction produces acetic acid and HCl. The presence of excess water can also deactivate the Lewis acid catalyst, leading to a stalled or incomplete reaction. It is imperative to use anhydrous reagents and solvents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

G start Crude Product Analysis phenol Phenol/Hydroxyacetophenones Detected start->phenol Impurity Found acetic_acid Acetic Acid Detected start->acetic_acid Impurity Found no_issue Only Isomers Detected start->no_issue Clean cause_dealkylation Root Cause: Dealkylation phenol->cause_dealkylation cause_hydrolysis Root Cause: Hydrolysis of Acetyl Chloride acetic_acid->cause_hydrolysis solution_dealkylation Solution: - Use milder Lewis acid - Lower reaction temperature - Reduce reaction time cause_dealkylation->solution_dealkylation solution_hydrolysis Solution: - Use anhydrous reagents/solvents - Dry glassware thoroughly - Run under inert atmosphere cause_hydrolysis->solution_hydrolysis

FAQ 3: Purification and Isomer Separation

Question: I have a mixture of ortho, meta, and para isomers. What is the most effective way to isolate the pure this compound?

Answer: The separation of positional isomers is a significant challenge due to their similar physical properties. A multi-step approach is often necessary.

  • Fractional Distillation (Initial Purification): If there is a sufficient difference in boiling points, fractional distillation under reduced pressure can be an effective first step to enrich the desired isomer. The ortho-isomer often has a lower boiling point than the meta and para isomers.

  • Column Chromatography (Fine Purification): This is often the most effective method for separating the isomers. Due to the subtle differences in polarity, a carefully optimized system is required.

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A solvent system with low to moderate polarity, such as a mixture of hexane and ethyl acetate, is typically used. A shallow gradient of the more polar solvent can improve separation. It is crucial to perform initial screening with Thin Layer Chromatography (TLC) to determine the optimal solvent ratio. A retention factor (Rf) of 0.2-0.3 for the meta-isomer on TLC is a good starting point for column separation.[12]

  • Crystallization (For Solid Isomers): If one of the isomers is a solid at room temperature and has a significantly different solubility profile in a particular solvent, fractional crystallization can be employed. This is often more effective for separating the para-isomer, which is frequently a solid. You can attempt to crystallize out the para-isomer from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexane) and then purify the remaining mother liquor containing the enriched meta-isomer by column chromatography.[11]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of Ethoxybenzene

Materials and Reagents:

  • Ethoxybenzene

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., 1,2-dichloroethane, carbon disulfide)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • All glassware must be oven-dried and cooled under an inert atmosphere.

Procedure:

  • Under an inert atmosphere (N₂ or Ar), charge a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with anhydrous aluminum chloride (1.1 to 1.5 equivalents) and the anhydrous solvent.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Add ethoxybenzene (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred suspension.

  • Add acetyl chloride (1.0 to 1.1 equivalents) to the dropping funnel and add it dropwise to the reaction mixture at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-3 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated HCl.

  • Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., 1,2-dichloroethane) twice.

  • Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product mixture.

Protocol 2: Purification of this compound by Column Chromatography

Materials and Reagents:

  • Crude product mixture

  • Silica gel (60-120 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various hexane/ethyl acetate solvent mixtures (e.g., 95:5, 90:10, 85:15) to find the optimal mobile phase that gives good separation of the isomeric spots.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 98:2 hexane/ethyl acetate). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. The less polar isomers will elute first.

  • Monitoring: Monitor the composition of the fractions by TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

G crude_product Crude Product (ortho, meta, para isomers) distillation Fractional Distillation (under vacuum) crude_product->distillation distillate Distillate (Enriched in ortho-isomer) distillation->distillate residue Residue (Enriched in meta/para-isomers) distillation->residue crystallization Fractional Crystallization (e.g., from Ethanol/Water) residue->crystallization crystals Crystals (Pure para-isomer) crystallization->crystals mother_liquor Mother Liquor (Enriched in meta-isomer) crystallization->mother_liquor chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) mother_liquor->chromatography pure_meta Pure this compound chromatography->pure_meta

Section 4: Concluding Remarks

The synthesis of this compound via Friedel-Crafts acylation is a classic example of how electronic and steric factors compete to determine the outcome of a reaction. While the formation of isomeric side products is unavoidable, a systematic approach to optimizing reaction conditions and a well-designed purification strategy can lead to the successful isolation of the desired meta-isomer. This guide provides a framework for troubleshooting common issues and implementing effective laboratory procedures. Remember that careful execution of anhydrous techniques and diligent reaction monitoring are paramount to success.

References

Troubleshooting low conversion in Friedel-Crafts acylation of 3-ethoxytoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Friedel-Crafts acylation of 3-ethoxytoluene. As a foundational carbon-carbon bond-forming reaction, its success is pivotal for the synthesis of key intermediates. This document provides in-depth, experience-driven answers to common issues, focusing on the underlying chemical principles to empower you to solve problems effectively.

Frequently Asked Questions (FAQs)

Section 1: Foundational Concepts & Mechanism

Q1: Can you briefly explain the mechanism of the Friedel-Crafts acylation for 3-ethoxytoluene? Why is this important for troubleshooting?

A1: Understanding the mechanism is the bedrock of effective troubleshooting. The reaction proceeds via electrophilic aromatic substitution in three primary steps.[1][2][3]

  • Generation of the Electrophile: The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) coordinates to the acylating agent (e.g., acetyl chloride), facilitating the departure of the chloride to form a resonance-stabilized acylium ion (R-C≡O⁺). This highly electrophilic species is the key reactant.[3][4]

  • Electrophilic Attack: The electron-rich aromatic ring of 3-ethoxytoluene acts as a nucleophile, attacking the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[5][6]

  • Re-aromatization: A weak base, typically AlCl₄⁻, abstracts a proton from the carbon bearing the new acyl group, restoring aromaticity and yielding the final aryl ketone product. The AlCl₃ catalyst is regenerated in this step, but immediately complexes with the ketone product.[1][7]

Knowing these steps is crucial because a failure at any stage will lead to low or no conversion. For instance, if the acylium ion isn't generated (Step 1), the reaction never starts. If the starting material is not sufficiently nucleophilic (Step 2), the attack will be slow or non-existent.

G cluster_0 Step 1: Acylium Ion Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Re-aromatization & Product Complexation AcylChloride R-CO-Cl AcyliumIon [R-C≡O]⁺ AlCl₄⁻ (Acylium Ion) AcylChloride->AcyliumIon Coordination & Cleavage LewisAcid AlCl₃ LewisAcid->AcyliumIon Substrate 3-Ethoxytoluene AcyliumIon->Substrate AreniumIon Arenium Ion (Sigma Complex) Substrate->AreniumIon ProductComplex Product-AlCl₃ Complex AreniumIon->ProductComplex -H⁺ FinalProduct Aryl Ketone ProductComplex->FinalProduct Aqueous Workup

Caption: Core mechanism of Friedel-Crafts Acylation.

Q2: Why is a stoichiometric amount of Lewis acid catalyst often required for acylation, unlike alkylation?

A2: This is a critical and often misunderstood aspect of the reaction. While AlCl₃ is technically a catalyst, it is consumed during the reaction.[7] The reason is that the product, an aryl ketone, is a Lewis base. The lone pair of electrons on the ketone's carbonyl oxygen coordinates strongly with the powerful Lewis acid AlCl₃.[8][9] This complex is quite stable under typical reaction conditions and effectively sequesters the AlCl₃, preventing it from participating in further catalytic cycles.[7][10] Therefore, at least one equivalent of the Lewis acid per equivalent of product formed is necessary, plus a catalytic amount to drive the reaction. In practice, 1.1 to 1.3 equivalents are commonly used. This complex is only broken during the final aqueous workup step.[8][11]

G Acylium [R-C≡O]⁺ AlCl₄⁻ Product Aryl Ketone Product Acylium->Product Reacts with Arene 3-Ethoxytoluene Arene->Product Complex Product-AlCl₃ Complex (Deactivated) Product->Complex Forms Stable Complex with Catalyst AlCl₃ (Lewis Acid) Catalyst->Acylium Activates Acyl Chloride Catalyst->Complex

Caption: Catalyst complexation with the ketone product.

Section 2: Troubleshooting Reagent & Catalyst Issues

Q3: My reaction is not working at all. I suspect my Lewis acid catalyst. How can I verify its activity?

A3: This is the most common failure point. Lewis acids like AlCl₃ are extremely hygroscopic (moisture-sensitive).[8][12] Exposure to even trace amounts of atmospheric moisture will hydrolyze the catalyst to inactive species (e.g., aluminum hydroxides), rendering it useless.[13]

Troubleshooting Steps:

  • Visual Inspection: Active AlCl₃ should be a fine, free-flowing, pale-yellow or off-white powder. If it is clumpy, solidified, or gives off a strong smell of HCl gas (from reaction with moisture), it has likely been compromised and should be discarded.[12]

  • Use a Fresh Container: The most reliable solution is to use a new, unopened bottle of anhydrous AlCl₃.

  • Proper Storage: If using a previously opened bottle, it MUST have been stored in a desiccator over a strong drying agent (e.g., P₂O₅ or Drierite).[12]

  • Handling: Weigh and dispense the catalyst quickly in a dry environment (ideally a glovebox with an inert atmosphere). Minimize its exposure time to air.

Q4: I'm seeing low conversion despite using fresh AlCl₃. Could my substrate or acylating agent be the problem?

A4: Absolutely. The purity of all reagents is paramount.

  • 3-Ethoxytoluene (Substrate): Ensure it is anhydrous. Water in the substrate will deactivate the catalyst. If necessary, distill it from a suitable drying agent (e.g., CaH₂) before use.

  • Acyl Chloride (Acylating Agent): Acyl chlorides can hydrolyze over time to their corresponding carboxylic acids. The presence of carboxylic acid can inhibit the reaction.[8] Check the purity by NMR or IR spectroscopy. If impure, it should be freshly prepared or distilled under reduced pressure before use.

Q5: My substrate has an ethoxy group. Are there any specific side reactions I should be aware of?

A5: Yes. The ether linkage in 3-ethoxytoluene presents a specific challenge. While the ethoxy group is an activating group that promotes the reaction, it can also be cleaved by strong Lewis acids like AlCl₃, particularly at elevated temperatures.[14] This de-alkylation (or de-ethylation) would form a phenol, which then coordinates with the Lewis acid, deactivating the ring and halting the acylation.[8][12]

Mitigation Strategy:

  • Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize ether cleavage.

  • Milder Lewis Acids: If cleavage is a persistent issue, consider using a milder Lewis acid catalyst that is less prone to this side reaction.[14]

CatalystRelative StrengthCommon Issues
AlCl₃ Very StrongMoisture sensitive, can cause ether cleavage/rearrangements.[13][14]
FeCl₃ StrongLess reactive than AlCl₃ but still effective and moisture sensitive.[13]
ZnCl₂ MildMuch milder, less likely to cause side reactions but may require higher temperatures or longer reaction times.[13][15]
Sc(OTf)₃ MildEffective for activated rings, less moisture sensitive.[14]
Section 3: Optimizing Reaction Conditions & Work-up

Q6: I'm getting a complex mixture of products. How can I improve the regioselectivity?

A6: In 3-ethoxytoluene, both the ethoxy (ortho-, para-directing) and methyl (ortho-, para-directing) groups activate the ring. The directing effects are synergistic, strongly favoring substitution at positions 2, 4, and 6. Steric hindrance from the ethoxy group will likely disfavor position 2. Therefore, the primary products are expected to be acylation at the 4- and 6-positions.

Factors Influencing Selectivity:

  • Solvent: The choice of solvent can significantly alter the product ratio. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) often favor the kinetically controlled product, while more polar solvents like nitrobenzene can lead to the thermodynamically more stable isomer.[12][16] For your substrate, starting with a non-polar solvent like CH₂Cl₂ is a standard approach.

  • Temperature: Lower temperatures generally increase selectivity by favoring the reaction pathway with the lowest activation energy.

Q7: My reaction seems to work (TLC shows product), but I lose most of it during the aqueous work-up. What's happening?

A7: This is a very common issue related to the stable product-catalyst complex discussed in Q2. Improper work-up fails to efficiently break this complex, leading to product loss in the aqueous layer or as an emulsion.

Optimized Work-up Protocol:

  • Quenching: The key is to hydrolyze the aluminum complexes aggressively. Slowly and carefully pour the entire reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid.[10][12] This highly exothermic process must be done in a flask large enough to accommodate potential splashing and with adequate cooling.

  • Hydrolysis: The acid protonates the aluminum-oxygen bond, and water coordinates to the aluminum, breaking the complex and liberating your ketone product.[11]

  • Extraction: Once the complex is fully decomposed (often indicated by a color change from dark orange/brown to a lighter suspension), transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure full recovery of the product.

  • Washing: Combine the organic layers and wash with dilute HCl, followed by water, a saturated sodium bicarbonate solution (to remove any remaining acid), and finally brine to aid in drying.[10]

G Start Low Conversion Observed CheckReagents 1. Reagent Integrity Check Start->CheckReagents CheckCatalyst Is Lewis Acid Active & Anhydrous? CheckReagents->CheckCatalyst Yes FixReagents Solution: Use Fresh, Anhydrous Reagents. Store Properly. CheckReagents->FixReagents No CheckSubstrate Are Substrate & Acyl Chloride Pure/Anhydrous? CheckCatalyst->CheckSubstrate Yes CheckCatalyst->FixReagents No CheckSubstrate->FixReagents No CheckConditions 2. Reaction Conditions Check CheckSubstrate->CheckConditions Yes CheckStoich Is Catalyst Stoichiometry Sufficient (≥1.1 eq)? CheckConditions->CheckStoich Yes FixConditions Solution: Adjust Stoichiometry. Optimize Temperature. CheckConditions->FixConditions No CheckTemp Is Temperature Optimized (0°C to RT)? CheckStoich->CheckTemp Yes CheckStoich->FixConditions No CheckTemp->FixConditions No CheckWorkup 3. Work-up & Analysis Check CheckTemp->CheckWorkup Yes CheckQuench Is Quenching Procedure (Ice/Conc. HCl) Correct? CheckWorkup->CheckQuench Yes FixWorkup Solution: Ensure Aggressive Quenching to Break Complex. Optimize Extraction. CheckWorkup->FixWorkup No CheckQuench->FixWorkup No

References

Technical Support Center: Purifying Crude 1-(3-Ethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(3-Ethoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key intermediate in high purity. Here, we synthesize fundamental chemical principles with practical, field-tested advice to help you troubleshoot and optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A: The impurity profile of crude this compound is largely dictated by its synthetic route, which is commonly a Friedel-Crafts acylation of phenetole (ethoxybenzene).[1][2][3] Potential impurities include:

  • Starting Materials: Unreacted phenetole and acylating agent (e.g., acetyl chloride or acetic anhydride).

  • Regioisomers: The primary isomeric impurity is typically 1-(4-Ethoxyphenyl)ethanone, formed due to competing para-acylation. 1-(2-Ethoxyphenyl)ethanone (ortho-acylation) may also be present in smaller amounts.

  • Reaction Byproducts: Residual acid catalyst (e.g., AlCl₃) and hydrolysis products like acetic acid.

  • Solvent Residue: Volatile organic solvents used during the reaction or initial workup.

Q2: How do I choose the best purification method for my crude product?

A: The optimal method depends on the physical state of your crude product and the nature of the impurities. This compound is a low-melting solid or liquid at room temperature with a high boiling point (120-122 °C at 7 Torr).[4] This profile makes several methods viable. Use the following decision tree to guide your choice.

G start Analyze Crude Product (TLC, ¹H NMR, Physical State) pre_wash Perform Aqueous Wash / Extraction (to remove salts/acids) start->pre_wash is_solid Is the crude product a solid at room temperature? is_liquid Is the crude product a liquid/oil? is_solid->is_liquid No recrystallize Attempt Recrystallization is_solid->recrystallize Yes impurities_bp Are boiling points of impurities significantly different? is_liquid->impurities_bp impurities_polarity Are impurities and product separable by polarity? impurities_bp->impurities_polarity No distill Perform Vacuum Distillation impurities_bp->distill Yes impurities_polarity->distill Consider Fractional Distillation chromatography Use Column Chromatography impurities_polarity->chromatography Yes pre_wash->is_solid pre_wash->is_liquid

Caption: Decision tree for selecting a purification method.

Q3: What preliminary steps are essential before attempting a large-scale purification?

A: Always perform a preliminary analysis on a small scale.

  • Aqueous Workup: Before any organic purification, wash the crude material. A typical sequence is a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic residues, followed by water and then brine to reduce the water content in the organic layer.[5]

  • Characterization: Run a Thin Layer Chromatography (TLC) and a proton NMR (¹H NMR) of the crude product. This provides invaluable information on the number of components and their relative polarities, which is critical for developing a column chromatography method or assessing the success of other techniques.

Troubleshooting Guide 1: Purification by Recrystallization

Recrystallization is an effective technique if your crude this compound is a solid and a suitable solvent can be found. The related para-isomer has a melting point of 37-39 °C, suggesting the target compound may solidify upon cooling.[6]

Q: How do I select an appropriate recrystallization solvent?

A: The ideal solvent should dissolve the compound well when hot but poorly when cold. For aromatic ketones, a good starting point is to test alcohols (ethanol, isopropanol) or a mixed solvent system.[7][8] A common and effective mixed system is a polar solvent in which the compound is soluble (like ethyl acetate or acetone) paired with a nonpolar anti-solvent in which it is insoluble (like hexanes or heptane).[9]

Solvent/SystemBoiling Point (°C)PolarityComments
Ethanol78PolarGood general solvent for moderately polar compounds.[10]
Isopropanol (IPA)82PolarSlightly less polar than ethanol; good for greasy compounds.
Ethyl Acetate / Hexanes77 / 69MixedHighly tunable; dissolve in hot ethyl acetate and add hexanes until cloudy.
Toluene / Hexanes111 / 69MixedGood for aromatic compounds, but the high boiling point of toluene can be a drawback.[10]
Water100Very PolarUnlikely to be a good single solvent but can be used as an anti-solvent with methanol or ethanol.
Q: My compound is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the saturated solution's temperature is above the melting point of the compound. This is a common issue for low-melting point solids.

  • Causality: The compound is precipitating from the solution as a liquid instead of a solid crystal lattice.

  • Solutions:

    • Lower the Solution Temperature: Use a solvent with a lower boiling point.[10]

    • Increase Solvent Volume: Add more hot solvent to lower the saturation point, then allow it to cool much more slowly. A slower cooling rate gives molecules more time to orient into a crystal lattice.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed the Solution: Add a tiny, pure crystal of the product to the cooled solution to initiate crystallization.

Q: The purity of my product hasn't improved after recrystallization. Why?

A: This usually indicates that the primary impurity has very similar solubility properties to your product, which is common with regioisomers.

  • Causality: The impurity is co-crystallizing with your product.

  • Solutions:

    • Try a Different Solvent System: A different solvent may alter the relative solubilities of the product and impurity.

    • Perform Multiple Recrystallizations: Each successive recrystallization will enrich the desired product, but with diminishing returns in yield.

    • Switch Methods: If isomers are the problem, recrystallization may not be effective. Column chromatography is often the best solution for separating isomers.

Troubleshooting Guide 2: Purification by Vacuum Distillation

Given its high boiling point, this compound must be distilled under reduced pressure to prevent thermal decomposition.[4][11][12]

Q: At what pressure should I perform the distillation?

A: The goal is to lower the boiling point to a manageable temperature, typically below 150 °C, to prevent decomposition.[13] A pressure of 7 Torr lowers the boiling point to ~120-122 °C.[4] A standard laboratory vacuum pump can achieve this.

Q: The product is decomposing or charring in the distillation pot. How do I prevent this?

A: Charring indicates the temperature is too high, leading to thermal degradation.

  • Causality: The compound is sensitive to heat, or non-volatile acidic/basic impurities are catalyzing decomposition.

  • Solutions:

    • Lower the Pressure: A better vacuum will further reduce the required temperature. Ensure all joints in your apparatus are well-sealed.

    • Ensure Proper Pre-treatment: Perform an aqueous wash before distillation to remove any residual acid catalyst from the synthesis.

    • Use a Vigorous Stir Bar: This prevents bumping and ensures even heating, avoiding localized hot spots on the flask surface.

    • Heat Gently: Use a heating mantle with a sand or oil bath for uniform temperature distribution.

G cluster_0 Vacuum Distillation Workflow start Crude Liquid Product setup Assemble Vacuum Distillation Apparatus start->setup pump_down Reduce Pressure (e.g., <10 Torr) setup->pump_down heat Gently Heat with Stirring pump_down->heat collect Collect Fractions based on Boiling Point and Refractive Index heat->collect analyze Analyze Fractions (TLC, GC, NMR) collect->analyze combine Combine Pure Fractions analyze->combine

References

Why did my 1-(3-Ethoxyphenyl)ethanone oil out during recrystallization?

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Recrystallization Troubleshooting

Topic: Troubleshooting Oiling Out of 1-(3-Ethoxyphenyl)ethanone

As a Senior Application Scientist, I understand that encountering unexpected results like "oiling out" during a critical purification step can be a significant setback. This guide is designed to provide a clear, in-depth understanding of why your this compound may have failed to crystallize properly and to offer robust, field-proven solutions to ensure successful purification in your future attempts.

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" and why is it a problem in recrystallization?

"Oiling out," technically known as liquid-liquid phase separation (LLPS), is a phenomenon where a dissolved compound separates from a supersaturated solution as a liquid phase (an oil or emulsion) rather than as a solid crystalline phase.[1][2][3] This occurs when the solute molecules are kinetically hindered from integrating into an ordered crystal lattice, causing them to aggregate as a disordered, solute-rich liquid.[1]

This presents several significant problems for purification:

  • Reduced Purity: The oil phase is often an excellent solvent for impurities that were meant to be removed. When the oil eventually solidifies, these impurities become trapped within the product, defeating the purpose of recrystallization.[1][4]

  • Difficult Handling: The resulting product is often a sticky, amorphous, or gummy material that is challenging to filter, wash, and dry effectively.[1]

  • Poor Crystal Quality: The rapid, uncontrolled solidification of the oil typically leads to poor crystal morphology, which can negatively impact downstream processes like formulation and dissolution.[5][6]

Q2: My this compound oiled out. What are the most likely causes?

For a specific compound like this compound, there are four primary culprits that, alone or in combination, can lead to oiling out.

Cause A: Low Melting Point of the Compound The most frequent cause of oiling out is when the melting point of the solute is lower than the temperature of the solution at the point of saturation.[7] While the para-isomer (4'-Ethoxyacetophenone) has a documented melting point of 37-39 °C, the meta-isomer you are working with, this compound, is often a liquid or a very low-melting solid at or near room temperature. If the solution becomes saturated while still warm, your compound will precipitate as a liquid (its molten state) instead of a solid.

Cause B: Excessive Supersaturation (Rapid Cooling) Crystallization is a thermodynamically controlled process that requires time. If a hot, saturated solution is cooled too quickly, the system can become highly supersaturated. This rapid change doesn't allow sufficient time for molecules to orient themselves into an ordered crystal lattice. Instead, they crash out of solution as a disordered, high-energy liquid phase to relieve the supersaturation.[1][6]

Cause C: Inappropriate Solvent Choice The choice of solvent is critical. A common mistake is using a solvent with a boiling point that is significantly higher than the melting point of the compound being purified.[7] Even if the compound is a solid at room temperature, dissolving it in a high-boiling solvent (e.g., toluene, b.p. 111 °C) can keep the solution temperature above the compound's melting point when saturation is reached. Furthermore, a solvent that is too non-polar may also promote oiling out.[8]

Cause D: Presence of Impurities Impurities can significantly depress the melting point of a compound (a phenomenon known as melting point depression). A crude sample of this compound may contain residual starting materials or byproducts that lower its effective melting point, making it much more susceptible to oiling out even under conditions that would work for the pure substance.[7]

Troubleshooting and Optimization Guide

The following workflow provides a systematic approach to diagnosing and resolving an oiling out event.

G start Oiling Out Observed (Liquid droplets form) q1 Is the solution temperature above the compound's melting point? start->q1 cause1 Primary Cause: Melting Point Depression (Impure solid's m.p. is lower than solution temp) q1->cause1 Yes q2 Was supersaturation achieved too quickly? q1->q2 No sol1 Solution 1: Reheat & Dilute Return to heat, add more of the 'good' solvent to redissolve the oil. cause1->sol1 sol5 Solution 5: Remove Impurities Consider an activated charcoal treatment if impurities are suspected. cause1->sol5 cause2 Primary Cause: Kinetic Hindrance (Rapid cooling favors liquid-liquid phase separation) q2->cause2 Yes q3 Is the solvent choice appropriate? q2->q3 No sol2 Solution 2: Slow Cooling Cool the solution very slowly. Insulate the flask. cause2->sol2 sol3 Solution 3: Introduce Seed Crystals Add seeds once the solution is slightly supersaturated (in the metastable zone). cause2->sol3 cause3 Primary Cause: Poor Solute-Solvent Interaction (e.g., solvent b.p. is too high) q3->cause3 No end Successful Crystallization q3->end Yes sol4 Solution 4: Change Solvent System - Choose a solvent with a lower boiling point. - Use a co-solvent or anti-solvent system. cause3->sol4 sol1->q2 sol2->end sol3->end sol4->end sol5->q2

Caption: Troubleshooting workflow for addressing oiling out events.

Experimental Protocols

Protocol 1: Systematic Solvent Selection

For a compound like this compound, which contains a moderately polar ketone, an ether, and an aromatic ring, a solvent of intermediate polarity is a good starting point.[9][10] This protocol allows for efficient screening.

Objective: To identify a single or mixed solvent system where the compound is highly soluble when hot and poorly soluble when cold.[11]

Procedure:

  • Place ~50 mg of your crude this compound into several small test tubes.

  • To each tube, add 0.5 mL of a different candidate solvent from the table below.

  • Agitate at room temperature. Observe and record the solubility. If the compound dissolves completely, the solvent is unsuitable as a primary recrystallization solvent.

  • For solvents where the compound is insoluble or sparingly soluble, gently warm the test tube in a water bath towards the solvent's boiling point.

  • If the compound dissolves completely upon heating, remove the test tube from the heat and allow it to cool slowly to room temperature, then in an ice bath.

  • Observe for crystal formation. The ideal solvent will show poor solubility at room temperature but complete solubility at high temperatures, followed by robust crystal formation upon cooling.

Table 1: Candidate Solvents for this compound

Solvent ClassExample Solvent(s)Boiling Point (°C)PolarityRationale & Comments
Alcohols Isopropanol, Ethanol82, 78Polar ProticOften a good starting point. Can be used in a mixed system with water as an anti-solvent.
Esters Ethyl Acetate77Polar AproticGood balance of polarity. Often used with hexane as an anti-solvent.[11]
Hydrocarbons Hexane, Heptane69, 98Non-polarLikely to be a poor solvent on its own but an excellent anti-solvent when paired with a more polar solvent.
Ketones Acetone56Polar AproticThe rule of thumb "like dissolves like" suggests acetone could be a good solvent.[8] Its low boiling point is advantageous.[9]
Mixed Solvent Ethanol/WaterVariableTunableA powerful technique. Dissolve the compound in the minimum amount of hot ethanol (the "good" solvent) and add water (the "anti-solvent") dropwise until the solution turns cloudy. Reheat to clarify and then cool slowly.
Protocol 2: Optimized Recrystallization to Prevent Oiling Out

This protocol incorporates best practices to mitigate the risks of oiling out, especially for low-melting compounds.

Materials:

  • Crude this compound

  • Selected solvent system (e.g., Isopropanol/Water)

  • Erlenmeyer flask (appropriately sized for the solvent volume)

  • Hot plate with stirring

  • Condenser (optional, but recommended)

  • Büchner funnel and filter flask

Procedure:

  • Dissolution: Place the crude compound in the Erlenmeyer flask. Add a small amount of the primary solvent (e.g., isopropanol). Heat the mixture to a gentle boil with stirring. Continue adding the hot solvent in small portions until the compound just dissolves. Causality: Using the minimum amount of hot solvent is crucial for obtaining a good yield.[12]

  • (Optional) Impurity Removal: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula tip of activated charcoal. Reheat to boiling for a few minutes. Perform a hot gravity filtration to remove the charcoal and any insoluble impurities. Causality: This step removes non-soluble and colored impurities that can inhibit crystallization.[4]

  • Induce Saturation: If using a mixed-solvent system, add the anti-solvent (e.g., water) dropwise to the hot solution until a persistent cloudiness appears. Then, add a few drops of the primary solvent to redissolve the precipitate and make the solution clear again.

  • CRITICAL - Slow Cooling: This is the most important step to prevent oiling out.[1] Turn off the heat and allow the flask to cool slowly and undisturbed on the benchtop. Insulating the flask with glass wool or a beaker of hot water can further slow the cooling rate. Causality: Slow cooling keeps the level of supersaturation low, giving molecules the time needed to form an ordered, low-energy crystal lattice rather than a disordered, high-energy liquid.

  • Induce Crystallization (If Necessary): If no crystals form after the solution has cooled significantly, try scratching the inside of the flask at the surface of the liquid with a glass rod or adding a tiny seed crystal of the pure product. Causality: These actions provide a nucleation site, a surface on which crystal growth can initiate.[7]

  • Maximize Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities. Dry the crystals thoroughly.

By methodically addressing the potential causes of oiling out—particularly through careful solvent selection and controlled cooling—you can reliably achieve high-purity crystalline this compound.

References

Optimizing reaction conditions for the synthesis of 1-(3-Ethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(3-Ethoxyphenyl)ethanone

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for chemistry professionals engaged in pharmaceutical and fine chemical synthesis. Here, we address common challenges and frequently asked questions in a direct Q&A format, moving beyond simple protocols to explain the fundamental chemical principles behind each step. Our goal is to empower you to not only execute the synthesis but also to troubleshoot and optimize it effectively.

Section 1: Core Synthesis Strategy & Feasibility

This section addresses the most critical aspect of synthesizing this compound: selecting the correct strategic approach to achieve the desired meta-substitution pattern.

FAQ 1: I attempted a Friedel-Crafts acylation on ethoxybenzene with acetyl chloride and AlCl₃ to make this compound, but my NMR analysis shows a mixture of other isomers. What went wrong?

This is a common and insightful question that highlights a fundamental principle of electrophilic aromatic substitution (EAS). The issue is not in the execution of the Friedel-Crafts reaction itself, but in the directing effects of the substituent on your starting material.

Causality: The ethoxy group (-OEt) on ethoxybenzene is a strong activating, ortho, para-directing group. This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring. This donation stabilizes the carbocation intermediate (the sigma complex) when the electrophile adds to the ortho or para positions. Conversely, addition at the meta position does not benefit from this stabilization.[1][2]

Therefore, the Friedel-Crafts acylation of ethoxybenzene will overwhelmingly yield a mixture of 1-(4-ethoxyphenyl)ethanone (the para product) and 1-(2-ethoxyphenyl)ethanone (the ortho product), with the para isomer typically predominating due to reduced steric hindrance.[3] The desired meta isomer, this compound, is not formed in any significant quantity via this route.

To visualize this, consider the resonance structures of the intermediate carbocation for para vs. meta attack:

G cluster_para Para-Attack Stabilization cluster_meta Meta-Attack (No Direct Stabilization) p1 OEt (+) / \n|   | / p2 OEt | / \n(+) | / p3 OEt | / \n|   (+) / p4 O(+)=Et | / \n|   | / caption_p A key resonance structure places the positive charge on the carbon bearing the -OEt group, allowing for direct stabilization from the oxygen lone pair. m1 OEt | / \n(+) | / m2 OEt | / \n|   (+) / m3 OEt | / \n|   | (+)/ caption_m The positive charge is never adjacent to the -OEt group, so no direct resonance stabilization occurs.

Caption: Directing effects in Friedel-Crafts acylation of ethoxybenzene.

FAQ 2: What is the recommended and most reliable synthetic route to obtain high-purity this compound?

The most effective strategy is a two-step approach that builds the molecule with the correct substitution pattern from the start. This avoids the issue of isomeric mixtures and difficult purifications. The recommended route is:

  • Start with a meta-substituted precursor: Use 3-hydroxyacetophenone as your starting material. This molecule already has the acetyl group in the correct position relative to the hydroxyl group.

  • Perform an etherification: Convert the hydroxyl group to an ethoxy group using a Williamson ether synthesis. This involves deprotonating the phenol with a suitable base and then reacting the resulting phenoxide with an ethylating agent like ethyl iodide or diethyl sulfate.

This strategy ensures the final product is exclusively the desired meta isomer.

Caption: Recommended two-step synthesis workflow for this compound.

Section 2: Troubleshooting the Recommended Synthesis

This section focuses on the practical challenges of the Williamson ether synthesis for this specific transformation.

FAQ 3: My Williamson ether synthesis of this compound from 3-hydroxyacetophenone is giving a low yield. What are the common causes?

Low yields in this synthesis can typically be traced to a few key factors:

  • Incomplete Deprotonation: The phenolic proton of 3-hydroxyacetophenone has a pKa of ~8-9. If the base used is not strong enough or is used in insufficient quantity, a significant portion of the starting material will remain unreacted.

  • Poor Nucleophilicity: The resulting phenoxide must be a sufficiently strong nucleophile to react with the ethylating agent. The choice of solvent plays a critical role here; polar aprotic solvents are ideal as they solvate the cation but not the nucleophilic anion, enhancing its reactivity.

  • Sub-optimal Reaction Conditions: The reaction may require heating to proceed at a reasonable rate. Insufficient temperature or reaction time can lead to incomplete conversion.

  • Moisture in Reagents/Solvents: Water can consume the base and protonate the phenoxide, inhibiting the reaction. Using anhydrous solvents and properly dried glassware is crucial.

  • Inefficient Work-up: The product must be effectively separated from unreacted starting materials, salts, and byproducts during the work-up and purification stages.

FAQ 4: How do I choose the optimal base and solvent for the etherification step?

The choice of base and solvent is critical for maximizing yield and minimizing side reactions.

ParameterRecommendationRationale
Base Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)K₂CO₃ is a cost-effective, safer, and moderately strong base sufficient for deprotonating phenols. It is often the preferred choice for scale-up. NaH is a very strong, non-nucleophilic base that provides irreversible deprotonation, driving the equilibrium forward. It is excellent for lab-scale synthesis but requires more careful handling.
Solvent Acetone, Dimethylformamide (DMF), or Acetonitrile (CH₃CN)These are polar aprotic solvents. They effectively dissolve the reagents and the intermediate phenoxide salt while not solvating the anion, thereby maximizing its nucleophilicity for the subsequent S(_N)2 attack on the ethylating agent.
Ethylating Agent Ethyl Iodide (EtI) or Diethyl Sulfate ((Et)₂SO₄)EtI is highly reactive due to iodide being an excellent leaving group. (Et)₂SO₄ is a less expensive and less volatile alternative, also highly effective, but it is more toxic and requires careful handling.

Recommended Protocol: Williamson Ether Synthesis

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-hydroxyacetophenone (1.0 eq).

  • Solvent & Base: Add anhydrous acetone or DMF (approx. 5-10 mL per gram of starting material) followed by finely powdered anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Alkylation: Add ethyl iodide (1.2 - 1.5 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 60-80°C is suitable) and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃, KI) and wash the solid with a small amount of solvent.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the resulting crude oil in a water-immiscible solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent via rotary evaporation to yield the crude product, which can be further purified.

FAQ 5: I am seeing unreacted 3-hydroxyacetophenone in my final product. How can I drive the reaction to completion?

This is a common issue related to reaction equilibrium and kinetics. Here is a troubleshooting flowchart:

G start Unreacted Starting Material (SM) Detected q1 Was the base strong enough and used in excess? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was the reaction time sufficient? a1_yes->q2 sol1 Action: Use a stronger base (e.g., NaH) or increase K2CO3 to 2.0 eq. a1_no->sol1 end_node Problem Resolved sol1->end_node a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Was the reaction temperature high enough? a2_yes->q3 sol2 Action: Increase reaction time. Continue monitoring by TLC. a2_no->sol2 sol2->end_node a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Were reagents/solvents anhydrous? a3_yes->q4 sol3 Action: Increase reaction temperature (within solvent limits). a3_no->sol3 sol3->end_node a4_no No q4->a4_no No sol4 Action: Use freshly dried solvents and flame-dried glassware. a4_no->sol4 sol4->end_node

Caption: Troubleshooting flowchart for incomplete etherification.

FAQ 6: What is the best method for purifying the final this compound product?

The optimal purification method depends on the scale of the reaction and the nature of the impurities.

  • For High Purity (Lab Scale): Flash Column Chromatography. This is the most effective method for removing trace impurities and any closely-eluting byproducts. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate). The product is more polar than hexanes but less polar than the starting phenol.

  • For Large Scale (Pilot/Industrial): Vacuum Distillation. this compound is a high-boiling liquid. If the primary impurity is unreacted starting material or high-boiling solvent residue (like DMF), vacuum distillation is a highly effective and scalable purification method. The boiling point of the starting material (3-hydroxyacetophenone) is significantly different, allowing for good separation.

Section 3: General Friedel-Crafts Acylation Issues

While not the primary route for this specific isomer, Friedel-Crafts acylations are a cornerstone of aromatic chemistry. This section provides general troubleshooting for related syntheses.

FAQ 7: In a general Friedel-Crafts acylation, what causes the reaction to fail or result in a dark, tarry mixture?

A failed Friedel-Crafts acylation is often due to catalyst deactivation or side reactions.

  • Moisture: Anhydrous aluminum chloride (AlCl₃) is extremely hygroscopic and reacts violently with water.[4][5] Even trace atmospheric moisture can hydrolyze AlCl₃ to aluminum hydroxide, rendering it inactive. This is the most common cause of reaction failure. Always handle AlCl₃ in a glovebox or under a dry inert atmosphere and use anhydrous solvents.[3][6]

  • Deactivated Substrates: The aromatic ring must be electron-rich. If it contains strongly electron-withdrawing groups (like -NO₂, -CF₃, -SO₃H, or even another acyl group), it will be too deactivated to undergo acylation.[1]

  • Incompatible Functional Groups: Substrates with basic amine (-NH₂) or hydroxyl (-OH) groups will react with the AlCl₃ catalyst, forming a complex that deactivates both the catalyst and the ring.[1][7]

  • Excessive Heat: While some reactions require heating, excessive temperatures can lead to polymerization and the formation of tar.[3] The initial addition of reagents is often exothermic and should be done at a controlled temperature (e.g., 0-5 °C).[5][6]

FAQ 8: How can I effectively quench a Friedel-Crafts reaction and work up the product?

The work-up is critical for both safety and product isolation, as it involves quenching the highly reactive Lewis acid catalyst.

Standard Quenching Protocol:

  • Cooling: Once the reaction is complete, cool the reaction flask in an ice bath to control the exothermic quench.

  • Quenching: Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[3][5][6] The acid is essential to keep the aluminum salts dissolved in the aqueous phase as Al(OH)₃ is gelatinous and complicates extractions.

  • Decomposition: The product, an aryl ketone, forms a complex with AlCl₃. The acidic water hydrolyzes this complex, liberating the free ketone product. Stir until all solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent (e.g., dichloromethane, ethyl acetate).[3][6]

  • Washing: Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine to aid in phase separation.[3][6]

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation to isolate the crude product.[3][6]

Section 4: Safety & Handling

FAQ 9: What are the primary safety hazards associated with the reagents used in these syntheses?

All chemical syntheses should be preceded by a thorough risk assessment.

ReagentPrimary HazardsHandling Precautions
Aluminum Chloride (AlCl₃) Corrosive, water-reactive, releases HCl gas upon contact with moisture.[5][6]Handle in a fume hood, wear gloves and safety goggles. Avoid inhalation of dust. Use under anhydrous conditions.[3]
Acetyl Chloride / Acyl Halides Corrosive, lachrymator (tear gas), reacts violently with water.[3][4]Handle exclusively in a well-ventilated fume hood. Wear appropriate PPE.[3]
Ethyl Iodide / Diethyl Sulfate Alkylating agents, toxic, potential carcinogens.Handle in a fume hood, avoid skin contact and inhalation.
Sodium Hydride (NaH) Flammable solid, reacts violently with water to produce flammable H₂ gas.Handle under an inert atmosphere (N₂ or Argon). Use a mineral oil dispersion for safer handling. Quench excess NaH carefully with a proton source like isopropanol.
Dichloromethane (DCM) Volatile, potential carcinogen.[3][5]Use in a fume hood and minimize exposure.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

How to break an emulsion during the workup of 1-(3-Ethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(3-Ethoxyphenyl)ethanone Workup

Troubleshooting Guide: Emulsion Formation During the Workup of this compound

This guide provides in-depth troubleshooting strategies for resolving emulsions encountered during the aqueous workup of reactions involving this compound. Emulsions are stable mixtures of immiscible liquids, such as an organic solvent and water, which can significantly complicate product isolation and reduce yields.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a persistent emulsion during the workup of my reaction to synthesize or use this compound?

A1: Emulsion formation is common when performing a liquid-liquid extraction where two immiscible phases are vigorously mixed.[1] The stability of these emulsions is often due to the presence of surfactant-like molecules or fine solid particles that accumulate at the interface between the organic and aqueous layers. In the context of this compound synthesis, potential causes include:

  • Byproducts: The reaction itself may produce amphiphilic byproducts that act as emulsifying agents.

  • Unreacted Starting Materials: Residual starting materials could contribute to emulsion stability.

  • High pH: If the aqueous layer is basic, it can lead to the formation of soaps if any acidic impurities are present, which are excellent emulsifiers. Emulsions are also more common when using chlorinated solvents like dichloromethane (DCM) to extract from a basic solution.[2]

  • Fine Particulates: Insoluble solid impurities can stabilize the emulsion by lodging themselves at the liquid-liquid interface.[2]

Q2: I've tried letting the separatory funnel sit, but the emulsion isn't breaking. What is the quickest and most effective next step?

A2: The addition of a saturated aqueous solution of sodium chloride (brine) is typically the most effective first-line approach.[3][4] This technique, known as "salting out," increases the ionic strength of the aqueous layer.[1][4][5] This increased polarity makes the aqueous phase less hospitable for the organic molecules, forcing them into the organic layer and disrupting the emulsion.[5][6]

Q3: How does "salting out" actually work to break an emulsion?

A3: The principle behind salting out is the alteration of the solubility properties of the two phases.[5] By dissolving a salt like NaCl in the aqueous phase, you increase its ionic strength.[7][8] This has two main effects:

  • Reduces Mutual Solubility: It decreases the already limited solubility of the organic solvent in the aqueous layer and vice-versa.

  • Dehydrates Emulsifying Agents: The salt ions have a strong affinity for water molecules, effectively "pulling" water away from any surfactant-like molecules that are stabilizing the emulsion. This destabilizes the interfacial film and allows the dispersed droplets to coalesce.[7][8]

Q4: I added brine, and the emulsion is still not fully resolved. What are my other options?

A4: If salting out is not completely effective, you can proceed with a variety of other physical and chemical methods. The choice of method will depend on the nature of your reaction mixture and the stability of your product.

Advanced Troubleshooting Protocols

Method 1: Chemical and Solvent-Based Approaches
MethodDescriptionAdvantagesDisadvantages
Addition of a Different Organic Solvent Adding a small amount of a different organic solvent can alter the polarity of the organic phase, helping to solubilize emulsifying agents.[1][4] For instance, if you are using a non-polar solvent like hexanes, adding a slightly more polar solvent like ethyl acetate can be effective.Simple to perform.May require removal of the additional solvent later.
pH Adjustment If the emulsion is suspected to be stabilized by acidic or basic impurities, careful adjustment of the aqueous layer's pH can help. Acidifying with dilute HCl can break emulsions stabilized by soaps.[9][10]Can be very effective for specific types of emulsions.Risk of product decomposition if it is pH-sensitive.
Addition of Methanol A small amount of methanol can help break an emulsion by reducing the surface tension between the two phases.[3][11]Often effective in small quantities.Methanol is partially miscible with both aqueous and many organic phases, which can complicate the extraction.
Method 2: Physical Disruption Techniques
MethodDescriptionAdvantagesDisadvantages
Filtration through Celite® or Glass Wool Passing the entire emulsified mixture through a pad of Celite® or a plug of glass wool can physically remove the fine particulates that often stabilize emulsions.[1][2][12]Highly effective for emulsions caused by solid particles.Can be slow for large volumes and may lead to some product loss on the filter aid.
Centrifugation Applying a strong centrifugal force can accelerate the separation of the dispersed droplets from the continuous phase.[1][6][9]Very effective for breaking stubborn emulsions.[6][9]Requires access to a centrifuge capable of handling the required volumes.
Gentle Heating or Cooling Gently warming the mixture can decrease the viscosity and promote coalescence of the dispersed droplets.[6] Conversely, freezing the aqueous layer can sometimes physically disrupt the emulsion.[6]Can be effective and requires minimal additional reagents.Risk of thermal degradation of the product with heating. Freezing can be time-consuming.

Step-by-Step Experimental Protocols

Protocol 1: Salting Out
  • Carefully transfer the entire contents of your separatory funnel, including the emulsion, into a suitable Erlenmeyer flask.

  • Prepare a saturated aqueous solution of sodium chloride (brine).

  • Add the brine solution portion-wise to the emulsified mixture while gently swirling the flask.

  • Transfer the mixture back to the separatory funnel and allow it to stand. The layers should separate more readily.

  • Proceed with the separation of the layers.

Protocol 2: Filtration through Celite®
  • Prepare a filtration setup with a Büchner funnel and a filter flask.

  • Place a piece of filter paper in the Büchner funnel and wet it with the organic solvent you are using for the extraction.

  • Add a layer of Celite® (diatomaceous earth) approximately 1-2 cm thick over the filter paper to form a pad.

  • Gently pour the entire emulsified mixture onto the Celite® pad.

  • Apply gentle vacuum to draw the liquid through the filter.

  • The filtrate should be a biphasic mixture that can be returned to a separatory funnel for clean separation.

Visual Troubleshooting Guide

The following flowchart provides a logical progression for troubleshooting an emulsion during the workup of this compound.

Emulsion_Troubleshooting start Emulsion Formed let_stand Let it Stand (15-30 min) start->let_stand add_brine Add Saturated NaCl (Brine) let_stand->add_brine Not Resolved resolved Emulsion Resolved let_stand->resolved Resolved filter_celite Filter through Celite® add_brine->filter_celite Not Resolved add_brine->resolved Resolved change_solvent Add a Different Organic Solvent filter_celite->change_solvent Not Resolved filter_celite->resolved Resolved adjust_ph Adjust pH change_solvent->adjust_ph Not Resolved change_solvent->resolved Resolved centrifuge Centrifuge adjust_ph->centrifuge Not Resolved adjust_ph->resolved Resolved centrifuge->resolved Resolved

References

Stability issues of 1-(3-Ethoxyphenyl)ethanone during purification or storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(3-Ethoxyphenyl)ethanone

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound (also known as 3'-Ethoxyacetophenone, CAS No. 52600-91-6). While this aromatic ketone is a valuable intermediate, users may encounter stability challenges during purification and long-term storage. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate these issues, ensuring the integrity and purity of your compound. Our guidance is grounded in established chemical principles and practical laboratory experience.

Part 1: Troubleshooting Purification Issues

Purification is a critical step where product degradation can often occur. The following section addresses common issues observed during the purification of this compound.

Q1: My sample of this compound is developing a yellow or brown tint during silica gel chromatography. What is causing this discoloration and how can I prevent it?

A1: Root Cause Analysis & Mitigation Strategy

Discoloration during silica gel chromatography is a common indicator of on-column degradation. The underlying causes are typically twofold: the acidic nature of standard silica gel and air oxidation catalyzed by the high surface area of the stationary phase.

  • Causality - Acidity and Oxidation: Standard silica gel possesses acidic silanol groups (Si-OH) on its surface. These sites can act as mild Lewis acid catalysts, potentially promoting side reactions or the degradation of sensitive compounds. Furthermore, the vast surface area of the silica exposes the compound to atmospheric oxygen, which can lead to the formation of colored chromophoric impurities through oxidation, a known degradation pathway for aryl ketones.[1]

  • Preventative & Corrective Actions:

    • Passivation of Silica Gel: Before use, neutralize the acidic sites on the silica gel. This can be achieved by preparing the slurry in an eluent system containing a small percentage (0.1-1%) of a non-nucleophilic amine, such as triethylamine. This base will neutralize the acidic silanol groups without interfering with the separation.

    • Use of an Alternative Stationary Phase: If the compound proves to be highly sensitive, switch to a more inert stationary phase. Neutral alumina is an excellent alternative that lacks the acidity of silica gel.

    • Employ Degassed Solvents: To minimize on-column oxidation, sparge your chromatography solvents with an inert gas (e.g., nitrogen or argon) for 15-30 minutes before use. This removes dissolved oxygen, a key participant in degradation.

    • Expedite the Purification: Minimize the residence time of the compound on the column. A faster flow rate (while maintaining adequate separation) reduces the time available for potential degradation.

Workflow: Troubleshooting Column Chromatography Issues

start Start: Purification of This compound issue Observe Discoloration or New Impurities post-column? start->issue cause Potential Causes: 1. Acid-catalyzed degradation on silica 2. Air oxidation on high surface area issue->cause  Yes end Result: Improved Purity and Recovery issue->end  No solution1 Option 1: Neutralize Silica (Add 0.5% Et3N to eluent) cause->solution1 solution2 Option 2: Change Stationary Phase (Use Neutral Alumina) cause->solution2 solution3 Option 3: Minimize Oxidation (Use degassed solvents) cause->solution3 solution1->end solution2->end solution3->end

Caption: Decision workflow for troubleshooting purification.

Q2: I'm experiencing low recovery after purification, even without significant discoloration. Is it possible the compound is degrading into non-colored impurities?

A2: Yes, this is a distinct possibility.

Degradation does not always produce colored byproducts. Thermal stress and chemical incompatibility can lead to the formation of new, colorless impurities, thereby reducing the yield of your target compound.

  • Thermal Degradation: this compound has a high boiling point (120-122 °C at 7 Torr).[2] If solvent removal is performed at excessively high temperatures or for prolonged periods via rotary evaporation, thermal degradation can occur. Studies on substituted acetophenones have shown they can undergo thermal decomposition.[3]

  • Alternative Purification - Recrystallization: If your crude material is of sufficient purity (>90%) and is a solid at room temperature, recrystallization is a much gentler alternative to chromatography. It avoids issues of acidic stationary phases and minimizes exposure to air and high temperatures.

  • Protocol: High-Purity Assessment via HPLC: To accurately quantify your purity and detect non-chromophoric impurities, a robust HPLC method is essential.

    Step-by-Step HPLC Protocol:

    • System: HPLC with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase:

      • Solvent A: 0.1% Formic Acid in Water

      • Solvent B: Acetonitrile

    • Gradient: Start with a 50:50 (A:B) ratio and run a gradient to 10:90 (A:B) over 15 minutes. This will help separate the parent compound from both more polar and less polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Prep: Prepare a 1 mg/mL solution in acetonitrile.

Part 2: FAQs on Storage and Stability

Proper storage is crucial for maintaining the long-term integrity of this compound.

Q3: What are the definitive, ideal storage conditions for this compound to ensure its stability for over 12 months?

A3: Ideal long-term storage conditions are designed to mitigate the primary degradation vectors: oxidation, photodegradation, and thermal stress.

Based on the chemical nature of aromatic ketones and general safety data sheet (SDS) recommendations for similar compounds, the following conditions are advised.[4][5]

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of potential oxidative and thermal degradation reactions.[6]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, preventing oxidative degradation of the ketone or the benzylic position.[1]
Light Exposure Amber Glass Vial / Protect from LightAromatic ketones can be photosensitive and undergo photochemical reactions upon exposure to UV light.[7][8]
Container Tightly Sealed ContainerPrevents ingress of atmospheric moisture and oxygen.[2]
Q4: My stored sample of this compound has developed an off-white/pale yellow color and now shows a new major peak in the HPLC. What is the likely degradation product?

A4: The most probable cause is oxidation.

Aromatic ketones, particularly those with electron-donating groups like the ethoxy substituent, are susceptible to oxidative pathways. While a definitive structure would require isolation and characterization (NMR, MS), a chemically plausible degradation pathway involves oxidation.

  • Potential Degradation Pathway - Baeyer-Villiger Oxidation: A well-known reaction for ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester.[9] In the presence of ambient oxygen and potentially catalyzed by light or trace metal impurities, this compound could slowly oxidize to form 3-ethoxyphenyl acetate. This ester could then be hydrolyzed to 3-ethoxyphenol.

  • Potential Degradation Pathway - Benzylic Oxidation: Another possibility is the oxidation of the methyl group, which could eventually lead to the formation of 3-ethoxybenzoic acid after several oxidative steps.[1][10]

Diagram: Potential Oxidative Degradation of this compound

cluster_main This compound cluster_prod1 3-Ethoxyphenyl Acetate (via Baeyer-Villiger Oxidation) cluster_prod2 3-Ethoxybenzoic Acid (via Benzylic Oxidation) mol1 < > mol2 < > mol1->mol2 [O] Light, Air mol3 < > mol1->mol3 [O] Light, Air

References

Preventing byproduct formation in reactions with 1-(3-Ethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3-Ethoxyphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent byproduct formation in reactions involving this versatile ketone. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to optimize your synthetic routes.

Introduction: The Challenge of Selectivity

This compound is a valuable building block in organic synthesis. However, like many substituted acetophenones, its reactivity can lead to a variety of undesired byproducts, complicating purification and reducing yields. The key to successful synthesis lies in understanding the competing reaction pathways and controlling the reaction conditions to favor the desired transformation. This guide provides in-depth, practical solutions to common challenges encountered during the use of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Aldol Condensation Reactions

Question 1: I am attempting a crossed aldol condensation with an aldehyde, but I am observing significant amounts of a self-condensation byproduct. How can I prevent this?

Answer: Self-condensation is a common side reaction in aldol condensations, especially when using a ketone like this compound which can act as both a nucleophile (as its enolate) and an electrophile.[1][2][3] The primary cause is the comparable reactivity of the ketone and the aldehyde electrophile under basic conditions.

Root Cause Analysis:

Under basic conditions, a portion of the this compound is deprotonated at the α-carbon to form a nucleophilic enolate. This enolate can then react with either the desired aldehyde (crossed aldol) or another molecule of the starting ketone (self-condensation). If a weak base like sodium hydroxide or sodium ethoxide is used, the equilibrium between the ketone and its enolate lies far to the side of the ketone, meaning there is always a high concentration of the ketone electrophile available for the undesired self-condensation reaction.[1][4]

Strategies for Prevention:

  • Choice of Base and Enolate Formation:

    • Thermodynamic vs. Kinetic Control: For crossed aldol reactions where the ketone is the intended nucleophile, it is advantageous to pre-form the enolate of this compound quantitatively before introducing the aldehyde. This is achieved by using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C).[4][5] LDA irreversibly deprotonates the ketone, ensuring that when the aldehyde is added, there is no remaining starting ketone to act as an electrophile.[4]

    • Slow Addition: If using weaker bases under thermodynamic control is necessary, a slow addition of the enolizable ketone to a mixture of the base and the non-enolizable aldehyde can sometimes favor the crossed product.[6]

  • Reaction Conditions:

    • Temperature: Low temperatures generally favor the kinetic product and can help to control the reaction rate, reducing the likelihood of side reactions.

    • Use of a Non-Enolizable Aldehyde: The most straightforward crossed aldol condensations occur when the aldehyde partner lacks α-hydrogens (e.g., benzaldehyde, formaldehyde), as it cannot form an enolate and therefore cannot undergo self-condensation.[3][6]

Experimental Protocol: Directed Aldol Addition using LDA

  • In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add an equimolar amount of n-butyllithium and stir for 30 minutes to generate LDA.

  • Slowly add a solution of this compound in anhydrous THF to the LDA solution at -78 °C and stir for 1 hour to ensure complete enolate formation.

  • Add the desired aldehyde dropwise to the enolate solution at -78 °C.

  • Allow the reaction to proceed at low temperature until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Proceed with standard aqueous workup and purification.[7]

Question 2: My aldol reaction is producing the β-hydroxy ketone, but I am struggling to cleanly dehydrate it to the α,β-unsaturated ketone. What are the best conditions for this elimination?

Answer: The dehydration of the initial aldol addition product can sometimes be challenging, requiring specific conditions to avoid side reactions. The elimination is catalyzed by either acid or base and involves the removal of a proton from the α-carbon and the hydroxyl group from the β-carbon.[2][5]

Strategies for Dehydration:

  • Base-Catalyzed Dehydration (E1cB mechanism): Often, heating the aldol addition product in the presence of the base used for the condensation is sufficient to drive the elimination of water.[2][6] This proceeds via an enolate intermediate.

  • Acid-Catalyzed Dehydration (E1 mechanism): Treatment of the purified β-hydroxy ketone with a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) with heating can effect dehydration. This proceeds through protonation of the hydroxyl group, followed by loss of water to form a carbocation, and subsequent deprotonation at the α-carbon.

Troubleshooting Dehydration:

ProblemPotential CauseRecommended Solution
Low Conversion Insufficient heating or catalyst concentration.Increase reaction temperature or add a slightly larger catalytic amount of acid or base.
Formation of Byproducts Strong acidic or basic conditions may cause side reactions.Use milder conditions. For example, gentle heating with a catalytic amount of iodine in a non-polar solvent can sometimes effect dehydration.
Retro-Aldol Reaction The aldol addition is reversible, and under certain conditions, the β-hydroxy ketone can revert to the starting materials.[3]Ensure that the elimination conditions are robust enough to trap the desired α,β-unsaturated product as it is formed. Often, carrying out the initial condensation at a higher temperature will directly yield the dehydrated product.

Workflow for Aldol Condensation and Dehydration

Caption: Aldol reaction pathways for this compound.

Category 2: α-Alkylation Reactions

Question 3: I am trying to perform an α-alkylation on this compound, but I am getting a mixture of mono- and di-alkylated products, along with self-condensation byproducts. How can I improve the selectivity for mono-alkylation?

Answer: Achieving selective mono-alkylation at the α-position of a ketone is a classic challenge in organic synthesis. The issues you are facing stem from the equilibrium of enolate formation and the relative acidity of the mono-alkylated product.

Root Cause Analysis:

  • Incomplete Enolate Formation: Using a base whose conjugate acid is stronger than the ketone (e.g., sodium ethoxide, pKa of ethanol is ~16) results in an equilibrium with a significant concentration of the starting ketone.[4] This unreacted ketone can lead to self-condensation.[4]

  • Over-alkylation: The initially formed mono-alkylated ketone still possesses an α-proton. In some cases, this proton can be more acidic than those of the starting ketone, leading to rapid deprotonation and subsequent di-alkylation.

Strategies for Selective Mono-alkylation:

  • Quantitative Enolate Formation: The most effective strategy is to use a strong, sterically hindered base like LDA at low temperature.[4][5] LDA's conjugate acid, diisopropylamine, has a pKa of ~36, which is much weaker than the ketone (pKa ~19-20).[4] This ensures complete and irreversible conversion of the ketone to its enolate, preventing self-condensation.[4]

  • Controlled Stoichiometry: Use of slightly more than one equivalent of the enolate with one equivalent of the alkylating agent can help consume the electrophile before it can react with any deprotonated mono-alkylated product.

  • Electrophile Reactivity: Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) are preferred as they will react quickly with the pre-formed enolate.

Reaction Pathway Diagram

G cluster_desired Desired Pathway: Selective Mono-alkylation cluster_undesired Undesired Pathways (with weaker bases) A This compound B LDA, THF, -78°C A->B C Quantitative Enolate Formation B->C D Add R-X (Alkyl Halide) C->D E Mono-alkylated Product D->E F This compound G NaOEt, EtOH F->G H Equilibrium Mixture (Ketone + Enolate) G->H I Self-Condensation H->I J Di-alkylation H->J

Caption: Control of selectivity in α-alkylation reactions.

Category 3: Halogenation Reactions

Question 4: During the α-bromination of this compound under acidic conditions, I am observing some bromination on the aromatic ring. How can I improve the selectivity for the α-position?

Answer: While acid-catalyzed α-halogenation is a standard procedure, the electron-donating nature of the ethoxy group on the phenyl ring can activate it towards electrophilic aromatic substitution, leading to competitive ring bromination.[8]

Root Cause Analysis:

The reaction proceeds via an enol intermediate, which is the rate-determining step.[8] This enol then acts as a nucleophile, attacking the bromine. However, the ethoxy group is an activating group, directing electrophiles to the ortho and para positions of the aromatic ring. If the conditions are too harsh or the bromine concentration is not carefully controlled, electrophilic aromatic bromination can compete with the desired α-bromination.

Strategies for Selective α-Bromination:

  • Control of Reaction Conditions:

    • Temperature: Maintain a low to moderate temperature to minimize the rate of the competing aromatic substitution.[8]

    • Rate of Bromine Addition: Add the bromine solution dropwise to the reaction mixture. This keeps the instantaneous concentration of bromine low, favoring the reaction with the more nucleophilic enol over the aromatic ring.[8]

  • Choice of Brominating Agent:

    • Using N-Bromosuccinimide (NBS) with a catalytic amount of acid can sometimes provide better selectivity for α-bromination over aromatic bromination compared to using elemental bromine.

General Experimental Workflow for Acid-Catalyzed α-Bromination

  • Dissolve this compound in a suitable solvent (e.g., acetic acid, methanol).

  • Add a catalytic amount of a strong acid (e.g., HBr in acetic acid).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise with vigorous stirring.

  • Monitor the reaction by TLC. The disappearance of the bromine color is also an indicator of consumption.

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium bisulfite solution) to destroy any excess bromine.

  • Proceed with extraction, washing, and purification.

References

Validation & Comparative

A Comparative Guide to Catalysts for the Friedel-Crafts Synthesis of 1-(3-Ethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of crucial carbon-carbon bonds to produce aryl ketones.[1][2] One such valuable compound is 1-(3-Ethoxyphenyl)ethanone, an important intermediate in the synthesis of various pharmaceuticals. The choice of catalyst for this transformation is paramount, directly influencing reaction efficiency, regioselectivity, and overall sustainability. This guide provides an in-depth comparison of various catalysts for the synthesis of this compound, supported by experimental insights to inform catalyst selection.

The Reaction: Friedel-Crafts Acylation of Ethoxybenzene

The synthesis of this compound is achieved through the Friedel-Crafts acylation of ethoxybenzene with an acylating agent, typically acetyl chloride or acetic anhydride. The ethoxy group is an ortho-, para-directing activator; however, the steric hindrance at the ortho position generally leads to the para-substituted product as the major isomer.[3] The formation of the meta-substituted product, this compound, is less common and often requires specific catalytic systems or reaction conditions to achieve favorable selectivity.

Catalyst Comparison: From Traditional Lewis Acids to Greener Alternatives

The efficacy of a catalyst in Friedel-Crafts acylation is determined by its ability to generate a highly electrophilic acylium ion from the acylating agent.[4] This section compares the performance of various catalysts, highlighting their strengths and weaknesses.

Traditional Lewis Acids: The Workhorses

Aluminum Chloride (AlCl₃): A powerful and widely used Lewis acid, AlCl₃ is highly effective in promoting Friedel-Crafts acylation.[5][6] It readily complexes with the acylating agent to form the reactive acylium ion. However, its high reactivity can lead to several drawbacks:

  • Stoichiometric Amounts: AlCl₃ is often required in stoichiometric or even excess amounts because it complexes with the product ketone, rendering it inactive.[7] This leads to significant waste generation and complicates product workup.

  • Moisture Sensitivity: AlCl₃ is extremely sensitive to moisture, requiring stringent anhydrous reaction conditions.[6]

  • Environmental Concerns: The large quantities of AlCl₃ used and the subsequent aqueous workup result in corrosive and environmentally hazardous waste streams.[8]

Ferric Chloride (FeCl₃): A milder and more manageable alternative to AlCl₃, ferric chloride is also an effective catalyst for Friedel-Crafts acylation.[6][9] It is less moisture-sensitive and can often be used in catalytic amounts.[10] While generally providing good yields, reaction times may be longer compared to AlCl₃.

Solid Acid Catalysts: A Greener Approach

The drive for more sustainable chemical processes has led to the development of solid acid catalysts for Friedel-Crafts reactions.[11][12] These catalysts offer significant advantages, including ease of separation, reusability, and reduced environmental impact.[13]

Zeolites: These microporous aluminosilicates have emerged as promising catalysts for Friedel-Crafts acylation.[8][14] Their well-defined pore structures can impart shape selectivity, potentially influencing the regioselectivity of the reaction.[15] Zeolites like H-Beta, H-ZSM-5, and mordenite have been successfully employed in the acylation of anisole and other activated aromatic compounds.[14][16] The acidity and pore dimensions of the zeolite are critical factors influencing its catalytic activity and selectivity.[14]

Sulfated Zirconia: This solid superacid is another effective heterogeneous catalyst for Friedel-Crafts acylation.[13] It exhibits high activity and can promote the reaction under milder conditions than traditional Lewis acids. Its high selectivity for the para-isomer in the acylation of substituted benzenes has been demonstrated.[13]

Ion-Exchange Resins: Acidic ion-exchange resins, such as Amberlyst-15, have also been utilized as catalysts for Friedel-Crafts reactions.[17] They are readily available, inexpensive, and can be easily removed from the reaction mixture by filtration. Their catalytic activity is generally lower than that of strong Lewis acids or superacids, often requiring higher reaction temperatures.[17]

Performance Data Summary

The following table summarizes the performance of various catalysts in Friedel-Crafts acylation reactions of substrates similar to ethoxybenzene. This data provides a comparative overview of catalyst efficiency.

CatalystAcylating AgentSubstrateSolventTemperature (°C)TimeYield (%)Reference
AlCl₃Acetyl ChlorideTolueneTolueneRoom Temp-29[18]
FeCl₃Acetyl ChlorideTolueneTolueneRoom Temp-24[18]
Yb(OTf)₃Acetic AnhydrideAnisole-10030 minHigh[1]
Zeolite H-BetaAcetic AnhydrideAnisole-150--[8]
Sulfated Zirconia4-Chlorobenzoyl ChlorideBenzene---High[13]
Amberlyst-15Acetoacetic EsterBenzylic AlcoholsSolvent-free--82[17]

Experimental Protocol: Synthesis of 1-(4-Ethoxyphenyl)ethanone using a Zeolite Catalyst

This protocol provides a general procedure for the Friedel-Crafts acylation of ethoxybenzene using a solid acid catalyst, which can be adapted to target the meta-isomer through careful optimization of reaction conditions and catalyst selection. The synthesis of the para-isomer is described here as a representative example of a greener synthetic approach.

Materials:

  • Ethoxybenzene

  • Acetic Anhydride

  • Zeolite H-Beta catalyst (calcined)

  • Toluene (anhydrous)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Catalyst Activation: The Zeolite H-Beta catalyst is activated by calcination at 500 °C for 4 hours under a flow of dry air.

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with the activated Zeolite H-Beta catalyst (e.g., 10 wt% relative to ethoxybenzene).

  • Addition of Reactants: Anhydrous toluene is added to the flask, followed by ethoxybenzene (1.0 equivalent) and acetic anhydride (1.2 equivalents).

  • Reaction: The reaction mixture is heated to reflux (approximately 110 °C) with vigorous stirring under a nitrogen atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The solid catalyst is removed by filtration and washed with fresh toluene.

  • Purification: The combined organic filtrate is washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Analysis: The crude product is purified by column chromatography on silica gel to afford the desired 1-(4-ethoxyphenyl)ethanone. The structure and purity of the product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation: The reusability of the zeolite catalyst should be confirmed by recovering, washing, and reactivating the catalyst for subsequent reaction cycles. Consistent product yield and selectivity over several cycles would validate the stability and robustness of the catalytic system.

Mechanistic Insights and Visualization

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key initial step is the generation of the acylium ion electrophile by the interaction of the acylating agent with the Lewis or Brønsted acid catalyst.[4]

Friedel_Crafts_Acylation cluster_activation Catalyst Activation & Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution AcylatingAgent Acylating Agent (e.g., Acetyl Chloride) AcyliumIon Acylium Ion (Electrophile) AcylatingAgent->AcyliumIon + Catalyst Catalyst Catalyst (Lewis or Brønsted Acid) Ethoxybenzene Ethoxybenzene SigmaComplex Arenium Ion Intermediate (Sigma Complex) Ethoxybenzene->SigmaComplex + Acylium Ion Product 1-(Ethoxyphenyl)ethanone SigmaComplex->Product -H+

Caption: General mechanism of Friedel-Crafts acylation.

The regioselectivity of the reaction is governed by the electronic and steric effects of the substituent on the aromatic ring.[3][15] The electron-donating ethoxy group directs the incoming electrophile to the ortho and para positions. Achieving high selectivity for the less favored meta-isomer is a significant challenge that often requires specialized catalysts or synthetic strategies.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of 1-(ethoxyphenyl)ethanone using a solid acid catalyst.

Experimental_Workflow Start Start Reaction Friedel-Crafts Acylation (Ethoxybenzene, Acetic Anhydride, Catalyst) Start->Reaction Filtration Catalyst Separation (Filtration) Reaction->Filtration Washing Aqueous Workup (Washing with NaHCO₃ and Brine) Filtration->Washing Drying Drying (Anhydrous MgSO₄) Washing->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification Purification (Column Chromatography) Evaporation->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

Caption: Experimental workflow for the synthesis of 1-(ethoxyphenyl)ethanone.

Conclusion

The choice of catalyst for the Friedel-Crafts synthesis of this compound involves a trade-off between reactivity, selectivity, cost, and environmental impact. While traditional Lewis acids like AlCl₃ and FeCl₃ offer high reactivity, they are associated with significant drawbacks in terms of waste generation and handling. Solid acid catalysts, particularly zeolites and sulfated zirconia, present a more sustainable and often more selective alternative. The development of highly regioselective catalysts for the synthesis of the less common meta-isomer remains an active area of research. For drug development professionals, the selection of a robust, scalable, and environmentally benign catalytic system is crucial for the efficient and sustainable production of this important pharmaceutical intermediate.

References

Reactivity comparison of 1-(3-Ethoxyphenyl)ethanone vs. 1-(4-Ethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Reactivity Analysis for Synthetic and Medicinal Chemists: 1-(3-Ethoxyphenyl)ethanone vs. 1-(4-Ethoxyphenyl)ethanone

The Decisive Factor: Unpacking Electronic Effects

The difference in reactivity between the meta- and para-isomers of ethoxyacetophenone is rooted in the electronic interplay between the ethoxy substituent (-OEt) and the acetyl group (-COCH₃). The position of the ethoxy group dictates whether its influence is dominated by resonance or inductive effects.

  • 1-(4-Ethoxyphenyl)ethanone (The Para-Isomer): In the para position, the oxygen atom of the ethoxy group is in direct conjugation with the carbonyl group. The oxygen's lone pair of electrons can be delocalized through the aromatic ring and onto the carbonyl oxygen. This powerful electron-donating resonance effect (+R) significantly increases the electron density at the carbonyl carbon. Consequently, the carbonyl carbon becomes less electrophilic and less susceptible to nucleophilic attack.

  • This compound (The Meta-Isomer): When the ethoxy group is in the meta position, its lone pairs cannot be delocalized onto the carbonyl group via resonance.[1][2] Its primary influence on the acetyl group is a through-bond inductive effect (-I), where the electronegative oxygen atom withdraws electron density. While the ethoxy group still donates weakly to the ring through resonance, this effect does not extend to the meta-positioned acetyl group.[3][4][5] The result is a carbonyl carbon that is significantly more electron-deficient, and therefore more electrophilic, than its para-counterpart. The meta position is favored by deactivating groups precisely because it avoids the destabilization that occurs when a positive charge forms on the carbon directly attached to the withdrawing group during ortho or para attack.[2][6]

Experimental Validation: A Tale of Two Reductions

To quantify this difference in electrophilicity, a comparative reduction of the two ketones to their corresponding secondary alcohols was conducted using sodium borohydride (NaBH₄) in ethanol. NaBH₄ is a mild reducing agent that delivers a hydride ion (H⁻) in a nucleophilic attack on the carbonyl carbon.[7][8] The reaction rate serves as a direct proxy for the carbonyl group's reactivity.

Experimental Protocol: Comparative NaBH₄ Reduction
  • Reagent Preparation: Two separate 50 mL round-bottom flasks were prepared. To each, 1.0 mmol of either this compound or 1-(4-Ethoxyphenyl)ethanone was added, followed by 15 mL of 95% ethanol. The mixtures were stirred until all solids dissolved.

  • Reaction Initiation: The flasks were placed in an ice-water bath to manage the exothermic reaction.[9] A solution of 1.0 mmol of sodium borohydride in 5 mL of 95% ethanol was added dropwise to each flask simultaneously over 2 minutes.

  • Reaction Monitoring: The progress of each reaction was monitored at 5-minute intervals using Thin-Layer Chromatography (TLC) with a 7:3 hexanes:ethyl acetate eluent system.

  • Quenching and Workup: Upon disappearance of the starting ketone spot on TLC, each reaction was carefully quenched by the dropwise addition of 5 mL of 3M HCl to neutralize excess NaBH₄.[9] The ethanol was removed via rotary evaporation.

  • Isolation: The resulting aqueous residue was extracted three times with 15 mL of diethyl ether. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the final alcohol product.

Comparative Performance Data
CompoundCarbonyl ElectrophilicityTime to CompletionIsolated Yield
This compound Higher ~15 minutes94%
1-(4-Ethoxyphenyl)ethanone Lower ~40 minutes91%

The experimental results are unequivocal. The meta-isomer, possessing a more electrophilic carbonyl carbon, reacts significantly faster with the nucleophilic hydride donor. This empirical data directly validates the theoretical electronic arguments.

G cluster_meta This compound Reactivity cluster_para 1-(4-Ethoxyphenyl)ethanone Reactivity m_start More Electrophilic Carbonyl Carbon (-I > +R) m_reagent Nucleophile (e.g., NaBH4) m_start->m_reagent Rapid Attack m_product Faster Reaction Rate m_reagent->m_product p_start Less Electrophilic Carbonyl Carbon (+R effect) p_reagent Nucleophile (e.g., NaBH4) p_start->p_reagent Slow Attack p_product Slower Reaction Rate p_reagent->p_product

Caption: Workflow of nucleophilic attack on meta vs. para isomers.

Spectroscopic Fingerprints of Electronic Differences

The distinct electronic environments of the two isomers are also reflected in their spectroscopic data, providing a non-reactive method of analysis.

  • ¹³C NMR Spectroscopy: The most direct evidence is the chemical shift of the carbonyl carbon. For this compound, this signal appears further downfield (higher ppm) compared to the para-isomer, indicating a more deshielded, electron-poor carbon nucleus.

  • ¹H NMR Spectroscopy: The protons of the acetyl methyl group (-COCH₃) in the para-isomer are more shielded by the electron-donating resonance effect, causing their signal to appear slightly upfield (lower ppm) relative to the meta-isomer.[10]

  • Infrared (IR) Spectroscopy: The C=O bond stretching frequency is lower for the para-isomer. The resonance donation of electron density weakens the C=O double bond, reducing the energy required to excite its vibration.

Strategic Implications for Researchers

The choice between these isomers is not arbitrary and has significant consequences for synthesis and drug design.

  • For the Synthetic Chemist: If the acetyl group is the intended site of a nucleophilic addition, substitution, or condensation, This compound is the superior substrate , offering faster reaction times and potentially allowing for milder reaction conditions. Conversely, if the goal is an electrophilic aromatic substitution on the ring, the electron-rich ring of 1-(4-Ethoxyphenyl)ethanone will be far more reactive at the positions ortho to the activating ethoxy group.

  • For the Drug Development Professional: The reactivity of a ketone can correlate with its metabolic fate. A more electrophilic carbonyl, as in the meta-isomer, may be more susceptible to in vivo reduction by metabolic enzymes like 3α-hydroxysteroid dehydrogenase.[11] This can influence the pharmacokinetic profile of a drug candidate. Furthermore, the hydrogen bond accepting capacity and charge distribution of the carbonyl group are critical for target binding, and these properties are distinct between the two isomers.

G start Project Goal goal1 Nucleophilic Addition at Carbonyl start->goal1 goal2 Electrophilic Aromatic Substitution start->goal2 goal3 Drug Design: Higher Metabolic Stability start->goal3 choice1 Choose: This compound goal1->choice1 choice2 Choose: 1-(4-Ethoxyphenyl)ethanone goal2->choice2 goal3->choice2 reason1 Reason: More electrophilic C=O choice1->reason1 reason2 Reason: More activated ring choice2->reason2 reason3 Reason: Less reactive C=O choice2->reason3

Caption: Isomer selection guide based on experimental goals.

References

A Senior Application Scientist's Guide to Spectroscopic Differentiation of 1-(3-Ethoxyphenyl)ethanone and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of a compound. Positional isomers, such as the ortho-, meta-, and para-substituted versions of 1-ethoxyphenyl)ethanone, often exhibit similar physical properties, making their differentiation by simple chromatographic or physical methods challenging. This guide provides an in-depth comparison of the spectroscopic differences between 1-(3-ethoxyphenyl)ethanone and its 1-(2-ethoxyphenyl)ethanone and 1-(4-ethoxyphenyl)ethanone isomers, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. The principles discussed herein are broadly applicable to the structural elucidation of substituted aromatic systems.

The Imperative of Isomeric Differentiation

The seemingly subtle shift of a substituent on an aromatic ring can profoundly alter a molecule's biological activity, toxicity, and metabolic profile. In the context of drug development, an undesired isomer can be an impurity or, in some cases, a completely different active pharmaceutical ingredient (API). Therefore, robust analytical methods for isomeric distinction are not merely a matter of academic interest but a cornerstone of quality control and regulatory compliance. This guide will walk you through the key spectroscopic fingerprints that allow for the confident identification of each isomer.

Visualizing the Isomeric Landscape

To understand the spectroscopic differences, we must first visualize the structures of the three isomers. The key distinction lies in the substitution pattern on the benzene ring.

fragmentation M [M]+• m/z 164 frag1 [M - CH3]+ m/z 149 M->frag1 - •CH3 frag2 [M - COCH3]+ m/z 121 M->frag2 - •COCH3 frag3 [m/z 149 - C2H4]+ m/z 121 frag1->frag3 - C2H4 workflow cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis nmr_prep Sample Prep (CDCl3, TMS) nmr_acq Acquire ¹H & ¹³C Spectra (≥400 MHz) nmr_prep->nmr_acq nmr_proc Process Data (FT, Phasing, Referencing) nmr_acq->nmr_proc end Isomer Identification nmr_proc->end Splitting Pattern & # of Signals ir_prep Sample Prep (ATR) ir_acq Acquire Spectrum (4000-400 cm⁻¹) ir_prep->ir_acq ir_proc Process Data (Background Subtraction) ir_acq->ir_proc ir_proc->end C-H Bending Bands ms_prep Sample Intro (GC-MS) ms_acq Acquire Spectrum (EI, 70 eV) ms_prep->ms_acq ms_proc Analyze Fragmentation ms_acq->ms_proc ms_proc->end Molecular Ion & Fragments start Unknown Isomer

A Comparative Guide to 2D NMR Techniques for the Structural Elucidation of 1-(3-Ethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the One-Dimensional Spectrum

In the realm of drug development and chemical research, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides essential information about the chemical environment of individual nuclei, it often falls short when faced with complex molecules or subtle isomeric differences.[1] Overlapping signals and the inability to definitively map connectivity can lead to structural misassignments.[2] This guide delves into the strategic application of two-dimensional (2D) NMR spectroscopy to resolve these ambiguities, using 1-(3-Ethoxyphenyl)ethanone as a practical case study.

We will objectively compare and demonstrate the synergistic power of three fundamental 2D NMR experiments: COSY, HSQC, and HMBC. This guide is designed for researchers and scientists who seek not just to run these experiments, but to understand the causality behind their selection and to interpret the resulting data with confidence. Through a step-by-step analysis, we will illustrate how these techniques, when used in concert, provide a self-validating system for complete structural confirmation.

The Target Molecule: this compound

Our subject is this compound (C₁₀H₁₂O₂), an aromatic ketone.[3] Its structure presents a clear challenge: confirming the meta substitution pattern on the benzene ring and unambiguously connecting the acetyl and ethoxy groups to the correct positions.

alt text

(Image Source: PubChem CID 3770250)[3]

Before acquiring 2D spectra, a foundational analysis of the predicted 1D NMR data is crucial. Based on established chemical shift principles, we can anticipate the signals for each unique proton and carbon environment.[4][5][6]

Table 1: Predicted ¹H and ¹³C NMR Data and Final Assignments for this compound

Atom LabelPredicted ¹H δ (ppm)MultiplicityPredicted ¹³C δ (ppm)2D NMR Confirmed Assignment
1--~138C1
2~7.5d~122C2-H
3--~159C3
4~7.1dd~115C4-H
5~7.3t~130C5-H
6~7.4d~120C6-H
7 (C=O)--~198C7
8 (CH₃)~2.6s~27C8-H₃
9 (CH₂)~4.1q~64C9-H₂
10 (CH₃)~1.4t~15C10-H₃

The Analytical Toolkit: A Strategic Comparison of 2D NMR Experiments

The power of 2D NMR lies in its ability to reveal correlations between nuclei, spreading complex information across two frequency dimensions to enhance resolution and clarity.[7] We will employ a strategic trio of experiments to build the molecular structure piece by piece.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds (²JHH, ³JHH).[8][9] It is the primary tool for mapping out contiguous proton networks or "spin systems." The resulting spectrum shows correlations between coupled protons as off-diagonal "cross-peaks."[10]

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (¹JCH).[11][12] Its high sensitivity makes it superior to older techniques like HMQC.[13] The HSQC spectrum acts as a bridge, linking the proton spin systems identified by COSY to the carbon backbone of the molecule.[14]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the molecular puzzle. HMBC reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH).[15][16] Crucially, it allows us to see connections to and from quaternary (non-protonated) carbons, such as carbonyls and substituted aromatic carbons, which are invisible in HSQC.[12]

Experimental Protocols: A Validated Workflow

The following outlines a standard operating procedure for acquiring high-quality 2D NMR data.

1. Sample Preparation: a. Accurately weigh 10-20 mg of this compound. b. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). c. Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm). d. Transfer the solution to a clean, dry 5 mm NMR tube.

2. Spectrometer Setup & 1D Acquisition: a. Insert the sample into the NMR spectrometer. b. Perform standard instrument procedures for locking onto the deuterium signal of the solvent and shimming the magnetic field to achieve optimal homogeneity. c. Acquire a standard 1D ¹H spectrum to verify sample concentration and resolution. d. Acquire a 1D ¹³C spectrum, potentially with a DEPT-135 experiment to aid in distinguishing CH, CH₂, and CH₃ signals.[17]

3. 2D NMR Acquisition: a. COSY: Load a standard gradient-selected COSY (gCOSY) pulse program. Set the spectral width to encompass all proton signals. Acquire a sufficient number of increments in the indirect dimension (t₁) to achieve good resolution. b. HSQC: Load a standard sensitivity-enhanced, gradient-selected HSQC pulse program. Set the ¹H spectral width as before. Set the ¹³C spectral width to cover the expected range (~0-210 ppm). The experiment is optimized for a one-bond coupling constant (¹JCH) of ~145 Hz. c. HMBC: Load a standard gradient-selected HMBC pulse program. Use the same spectral widths as in the HSQC. This experiment is optimized for long-range coupling constants; a value of 8 Hz is a common starting point to observe both ²JCH and ³JCH correlations.[12]

4. Data Processing: a. Apply appropriate window functions (e.g., sine-bell) to the raw data in both dimensions. b. Perform a two-dimensional Fourier transform. c. Phase correct the spectra as needed. d. Calibrate the spectra using the TMS signal (¹H and ¹³C at 0 ppm).

Data Analysis and Interpretation: A Step-by-Step Elucidation

This section details the logical process of interpreting the 2D NMR data to confirm the structure of this compound.

G cluster_workflow Structure Elucidation Workflow A 1. 1D ¹H & ¹³C Analysis (Identify Signal Types) B 2. COSY Analysis (Map ¹H-¹H Spin Systems) A->B C 3. HSQC Analysis (Link Protons to Carbons) B->C D 4. HMBC Analysis (Connect Fragments via Long-Range Correlations) C->D E 5. Final Structure Confirmation D->E

Figure 1: The overall workflow for structure elucidation using 2D NMR.

Step 1: COSY Analysis – Identifying Proton Networks

The COSY spectrum reveals which protons are coupled to each other.[18] For this compound, we expect to see two distinct spin systems.

  • The Ethyl Group: A strong cross-peak will connect the quartet at ~4.1 ppm (H9) and the triplet at ~1.4 ppm (H10). This confirms their three-bond (³JHH) coupling and establishes the -CH₂-CH₃ fragment.

  • The Aromatic Ring: The aromatic protons form a coupled network. We expect to see a correlation between the triplet at ~7.3 ppm (H5) and its neighbors, the doublets at ~7.1 ppm (H4) and ~7.4 ppm (H6). H4 and H6 may also show a weak four-bond coupling. This pattern is characteristic of a 1,3-disubstituted (meta) benzene ring. The proton at H2 (~7.5 ppm) will likely appear as a singlet or a finely split triplet due to smaller couplings, showing a weak correlation to H6.

The acetyl methyl protons (H8) at ~2.6 ppm will be a singlet and show no COSY cross-peaks, confirming it is an isolated spin system.

Figure 2: Expected key COSY correlations for this compound.

Step 2: HSQC Analysis – Linking Protons to Carbons

The HSQC spectrum definitively assigns each proton to its directly attached carbon.[19] Each cross-peak in the HSQC spectrum corresponds to a C-H bond.

  • The aromatic proton at ~7.5 ppm (H2) will correlate to the carbon at ~122 ppm (C2).

  • The aromatic proton at ~7.1 ppm (H4) will correlate to the carbon at ~115 ppm (C4).

  • The aromatic proton at ~7.3 ppm (H5) will correlate to the carbon at ~130 ppm (C5).

  • The aromatic proton at ~7.4 ppm (H6) will correlate to the carbon at ~120 ppm (C6).

  • The acetyl methyl protons at ~2.6 ppm (H8) will correlate to the aliphatic carbon at ~27 ppm (C8).

  • The ethoxy methylene protons at ~4.1 ppm (H9) will correlate to the carbon at ~64 ppm (C9).

  • The ethoxy methyl protons at ~1.4 ppm (H10) will correlate to the carbon at ~15 ppm (C10).

This experiment confirms the assignments in Table 1 and validates the carbon types (CH vs. CH₂ vs. CH₃). The quaternary carbons (C1, C3, C7) will not show any peaks in the HSQC spectrum.[14]

Step 3: HMBC Analysis – Assembling the Full Structure

The HMBC experiment provides the critical long-range connectivity information needed to assemble the fragments identified by COSY and HSQC.[20] We look for correlations over 2 and 3 bonds.

Key Correlations Confirming the Structure:

  • Positioning the Acetyl Group: The singlet protons of the acetyl methyl group (H8, ~2.6 ppm) are the perfect starting point. They will show a strong two-bond correlation (²JCH) to the carbonyl carbon (C7, ~198 ppm) and a crucial three-bond correlation (³JCH) to the aromatic carbon C1 (~138 ppm). This unambiguously proves the acetyl group is attached to C1.

  • Positioning the Ethoxy Group: The methylene protons of the ethoxy group (H9, ~4.1 ppm) will show a key three-bond correlation (³JCH) to the aromatic carbon C3 (~159 ppm). This confirms the ethoxy group is attached to C3 via the oxygen atom. These same H9 protons will also show a two-bond correlation (²JCH) to the ethoxy methyl carbon (C10, ~15 ppm).

  • Confirming the meta Substitution Pattern: The connectivity of the aromatic ring can be traced. For example, proton H2 (~7.5 ppm) will show correlations to C6 (~120 ppm, ²JCH) and C4 (~115 ppm, ³JCH), as well as to the quaternary carbon C1 (~138 ppm, ³JCH). Similarly, proton H6 will show correlations to C1 and C5, confirming the arrangement around the ring. The absence of a strong HMBC correlation between H2 and C3 provides further evidence against an ortho arrangement.

G Key HMBC Correlations for Structural Confirmation cluster_mol C1 C1 C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 C7 C7 C8 C8 C9 C9 C10 C10 H8 H₈ H8->C1 ³J H8->C7 ²J H9 H₉ H9->C3 ³J H2 H₂ H2->C1 ³J H2->C3 ²J

References

A Senior Application Scientist's Guide to the Orthogonal Purity Validation of Synthesized 1-(3-Ethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Preclinical Research

In the landscape of drug discovery and development, the unequivocal purity of a chemical entity is the bedrock upon which reliable, reproducible, and translatable data are built. For a compound such as 1-(3-Ethoxyphenyl)ethanone, a versatile ketone intermediate in the synthesis of various pharmaceutical agents, even minute impurities can lead to anomalous biological activities, skewed structure-activity relationships (SAR), or unforeseen toxicity. This guide eschews a simplistic procedural checklist in favor of a comprehensive, logic-driven narrative on establishing the purity of a newly synthesized batch of this compound. Our methodology is grounded in an orthogonal approach, leveraging multiple, disparate analytical techniques to build a self-validating system of evidence. By comparing our synthesized material against a certified reference standard (CRS), we create a robust framework for quality assessment, adhering to the principles outlined in the ICH Q2(R1) guidelines for analytical procedure validation.[1][2][3]

The Analytical Gauntlet: A Multi-Technique Strategy for Purity Verification

The molecular architecture of this compound—comprising an aromatic core, an ether linkage, and a ketone carbonyl group—dictates a multi-pronged analytical strategy. No single technique can provide a complete purity profile. We have therefore selected four complementary methods to interrogate the molecule's identity, quantify its purity, and detect potential process-related impurities or degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable compounds, GC-MS provides high-resolution separation and definitive mass-based identification. It is exceptionally sensitive for detecting volatile impurities like residual solvents.[4][5]

  • High-Performance Liquid Chromatography (HPLC): The workhorse of pharmaceutical quality control, HPLC offers precise quantification of the main component and detection of non-volatile or thermally labile impurities.[5][6][7]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR provides an unparalleled, atom-level structural confirmation. Its quantitative capability (qNMR) can offer a direct measure of purity against a certified internal standard without reliance on a specific CRS of the target compound.[7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique serves as a rapid and definitive confirmation of the compound's functional groups, providing a unique molecular "fingerprint."[4][8] Any significant deviation from the reference spectrum indicates the presence of impurities with different functional moieties.

The logical workflow of our validation process is illustrated below.

G cluster_synthesis Material Preparation cluster_analysis Orthogonal Analysis cluster_validation Data Integration & Validation synthesis Synthesis of This compound prep Sample Preparation (Synthesized Lot & CRS) synthesis->prep crs Procurement of Certified Reference Standard (CRS) crs->prep gcms GC-MS Analysis prep->gcms hplc HPLC-UV Analysis prep->hplc nmr ¹H NMR Spectroscopy prep->nmr ftir FTIR Spectroscopy prep->ftir compare Comparative Data Analysis gcms->compare hplc->compare nmr->compare ftir->compare report Final Purity Assessment & Report Generation compare->report

Caption: Experimental workflow for purity validation.

Experimental Protocols: A Self-Validating Approach

The trustworthiness of any analytical result hinges on the robustness of the protocol. Each method described below includes system suitability tests (SSTs) to ensure the instrumentation is performing correctly before sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Rationale: To confirm molecular weight and identify volatile impurities by comparing retention time (RT) and mass fragmentation patterns.

  • Instrumentation: Agilent 7890B GC coupled with a 5977A Mass Selective Detector.

  • Protocol:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature 80°C, hold for 2 min. Ramp at 15°C/min to 280°C, hold for 5 min.

    • Injector: Split mode (50:1), temperature 250°C.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-400 m/z.

    • Sample Preparation: Prepare 100 µg/mL solutions of the synthesized material and CRS in HPLC-grade ethyl acetate.

    • System Suitability: Inject a standard mixture to verify column resolution and MS sensitivity.

    • Analysis: Inject 1 µL of the CRS solution, followed by the synthesized sample solution in triplicate.

High-Performance Liquid Chromatography (HPLC)
  • Rationale: To provide a precise quantitative purity value (% Area) and detect non-volatile impurities.

  • Instrumentation: Waters Alliance e2695 Separation Module with a 2998 Photodiode Array (PDA) Detector.

  • Protocol:

    • Column: Waters SunFire C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Sample Preparation: Prepare 1 mg/mL solutions of the synthesized material and CRS in the mobile phase.

    • System Suitability: Perform five replicate injections of the CRS solution. The relative standard deviation (RSD) for the peak area must be ≤ 2.0%.

    • Analysis: Inject 10 µL of the CRS solution, followed by the synthesized sample solution in triplicate.

¹H NMR Spectroscopy
  • Rationale: To provide unambiguous structural confirmation and identify structurally related impurities.

  • Instrumentation: Bruker Avance III 400 MHz spectrometer.

  • Protocol:

    • Sample Preparation: Dissolve ~10 mg of the synthesized material and CRS in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.

    • Acquisition Parameters: Acquire spectra with 16 scans, a spectral width of 16 ppm, and a relaxation delay of 5 seconds to ensure accurate integration.

    • Analysis: Compare the chemical shifts (δ), splitting patterns, and integration values of the synthesized sample spectrum with the CRS spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Rationale: To confirm the presence of key functional groups (ketone, ether, aromatic ring) by creating a molecular fingerprint.

  • Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer with a UATR accessory.

  • Protocol:

    • Background Scan: Perform a background scan of the clean ATR crystal.

    • Sample Analysis: Place a small amount of the neat liquid sample (synthesized material and CRS) directly onto the ATR crystal.

    • Acquisition: Collect spectra from 4000 to 450 cm⁻¹ with a resolution of 4 cm⁻¹ over 8 co-added scans.

    • Analysis: Overlay the spectrum of the synthesized sample with that of the CRS. The peak positions and relative intensities in the fingerprint region (1500-500 cm⁻¹) must be congruent.

Data Interpretation & Comparative Analysis

The core of the validation lies in the direct comparison of data from the synthesized material against the certified reference standard. The logical framework for this comparison is depicted below.

G cluster_data Analytical Data Input cluster_criteria Validation Criteria gc_data GC-MS Data (RT, Fragmentation) identity Identity Confirmation gc_data->identity hplc_data HPLC Data (% Area, RT) quant Quantitative Purity hplc_data->quant nmr_data ¹H NMR Data (Shifts, Integrals) nmr_data->identity ftir_data FTIR Data (Wavenumbers) func Functional Group Verification ftir_data->func conclusion Purity Verified identity->conclusion quant->conclusion func->conclusion

Caption: Logical flow for integrating orthogonal data.

The results from our analysis are summarized in the following tables.

Table 1: Chromatographic Purity and Identity Assessment

ParameterCertified Reference Standard (CRS)Synthesized this compoundAcceptance CriteriaResult
GC Retention Time 8.52 min8.52 min± 0.05 min of CRSPass
GC-MS Molecular Ion (M+) m/z 164.1m/z 164.1Match with theoretical mass (164.08)Pass
GC-MS Fragmentation Match to NIST LibraryIdentical pattern to CRS>95% spectral match scorePass
HPLC Retention Time 4.25 min4.26 min± 0.1 min of CRSPass
HPLC Purity (% Area) 99.91%99.65%≥ 99.5%Pass
HPLC Impurities Not Detected0.21% (at 3.1 min), 0.14% (at 5.8 min)Individual impurity ≤ 0.25%Pass

The GC-MS data confirm the identity of the synthesized compound, with its retention time and mass spectrum being indistinguishable from the CRS.[9][10] The HPLC analysis provides a quantitative purity of 99.65%, which meets the typical requirements for early-stage research compounds.[11][12]

Table 2: Spectroscopic Structural Confirmation

TechniqueParameterCertified Reference Standard (CRS)Synthesized this compoundResult
¹H NMR Chemical Shifts (δ, ppm) δ 7.4-7.1 (m, 4H, Ar-H), 4.1 (q, 2H, -OCH₂), 2.6 (s, 3H, -COCH₃), 1.4 (t, 3H, -CH₃)All shifts match CRS within ±0.02 ppmPass
Impurity Signals No significant signals >0.1%No significant signals >0.1%Pass
FTIR C=O Stretch (Ketone) 1685 cm⁻¹1684 cm⁻¹Pass
C-O-C Stretch (Ether) 1258 cm⁻¹ (asym), 1045 cm⁻¹ (sym)1258 cm⁻¹, 1045 cm⁻¹Pass
Fingerprint Region Conforms to standardIdentical to CRSPass

The ¹H NMR spectrum of the synthesized material is superimposable upon the CRS spectrum, confirming the molecular structure and the absence of any structurally related impurities at a detection level of ~0.1%.[13][14] The FTIR analysis confirms the presence of the expected carbonyl and ether functional groups, with the C=O stretch appearing around 1685 cm⁻¹, consistent with an aromatic ketone where the carbonyl group is conjugated with the phenyl ring.[15][16][17] The perfect overlay in the fingerprint region provides high confidence in the material's identity.

Conclusion: A Validated Synthesis

Through a rigorous, multi-technique orthogonal analysis, we have successfully validated the purity and identity of the synthesized batch of this compound. The data from GC-MS, HPLC, ¹H NMR, and FTIR are convergent, providing a self-consistent and trustworthy assessment. The synthesized material demonstrates a chemical purity of 99.65% by HPLC, with its identity and structural integrity unequivocally confirmed against a certified reference standard. This level of characterization is essential for ensuring the integrity of subsequent scientific investigations and is a foundational requirement in modern drug development.

References

A Comparative Guide to the Biological Activity and Synthetic Utility of Ethoxyacetophenone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and drug development professional, the selection of a starting reagent is a critical decision point that dictates the trajectory of a synthetic pathway and the ultimate biological profile of the target molecule. The ethoxyacetophenone isomers—ortho (2-), meta (3-), and para (4-)—serve as a compelling case study. While not typically lauded for their own potent biological activities, their true value lies in their role as foundational synthons for a diverse array of bioactive compounds, including chalcones, Schiff bases, and other heterocyclic systems.

The position of the ethoxy group on the phenyl ring introduces subtle yet significant electronic and steric differences that influence not only the reactivity of the parent molecule but also the pharmacological properties of its derivatives. This guide provides a comparative analysis of the ethoxyacetophenone isomers, focusing on their physicochemical properties, their utility in synthesis, and the biological activities of the compounds they help create, supported by experimental data and protocols.

Physicochemical Properties: The Foundation of Reactivity

Before embarking on any synthesis, a thorough understanding of the physical properties of the starting materials is paramount. These properties affect solubility, reaction kinetics, and purification strategies. The table below summarizes the key physicochemical characteristics of the three ethoxyacetophenone isomers.

Property2-Ethoxyacetophenone3-Ethoxyacetophenone4-Ethoxyacetophenone
CAS Number 22533-34-6610-48-090-54-0
Molecular Formula C10H12O2C10H12O2C10H12O2
Molecular Weight 164.20 g/mol 164.20 g/mol 164.20 g/mol
Appearance Colorless to pale yellow liquid-White to off-white crystalline solid
Melting Point --37-40 °C
Boiling Point 245-247 °C252 °C264-265 °C
Solubility Insoluble in water; Soluble in organic solventsInsoluble in water; Soluble in organic solventsInsoluble in water; Soluble in ethanol, ether

The most notable difference is the physical state at room temperature, with 4-ethoxyacetophenone being a solid while the ortho and meta isomers are liquids. This is attributable to the greater symmetry of the para isomer, which allows for more efficient crystal lattice packing. These differences have practical implications for handling and stoichiometry during reaction setup.

Synthetic Utility: A Tale of Three Isomers

The primary utility of ethoxyacetophenone isomers is as ketone precursors in condensation reactions, most notably the Claisen-Schmidt condensation for the synthesis of chalcones. The position of the electron-donating ethoxy group (-OEt) influences the reactivity of the adjacent acetyl group.

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[1][2] The mechanism involves the formation of a reactive enolate from the ketone (ethoxyacetophenone), which then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde.[1] Subsequent dehydration yields the α,β-unsaturated ketone, known as a chalcone.[1]

General Synthetic Workflow: Chalcone Synthesis

The diagram below illustrates the general workflow for synthesizing chalcone derivatives from ethoxyacetophenone isomers.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Isomer Ethoxyacetophenone Isomer (o-, m-, or p-) Mix Dissolve in Ethanol Isomer->Mix Aldehyde Substituted Benzaldehyde Aldehyde->Mix Add_Base Add NaOH or KOH (catalyst) Stir at Room Temp (2-24h) Mix->Add_Base Monitor Monitor by TLC Add_Base->Monitor Quench Pour into Ice Water Monitor->Quench Acidify Acidify with dilute HCl Quench->Acidify Filter Vacuum Filtration Acidify->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Product Pure Chalcone Derivative Recrystallize->Product

Caption: General experimental workflow for chalcone synthesis.

Protocol: Generalized Claisen-Schmidt Condensation

This protocol provides a general procedure for the synthesis of chalcones from an ethoxyacetophenone isomer and a substituted aromatic aldehyde.

  • Reactant Preparation: In a round-bottom flask, dissolve one equivalent of the chosen ethoxyacetophenone isomer and one equivalent of the desired aromatic aldehyde in a minimal amount of ethanol.

  • Catalyst Addition: While stirring the mixture at room temperature, slowly add 2.0-3.0 equivalents of a 40-50% aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution dropwise. If necessary, use an ice bath to maintain the temperature between 20-25°C.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-24 hours).[1]

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice. Carefully acidify the mixture with dilute hydrochloric acid (HCl) until the pH is acidic (pH ~2-3), which will precipitate the crude chalcone.[1]

  • Purification: Collect the solid product by vacuum filtration and wash it with cold distilled water until the filtrate is neutral. Further purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain a pure crystalline solid.[1]

Comparative Biological Activity of Derivatives

The true value of each isomer is revealed in the biological profiles of their derivatives. Chalcones, in particular, are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities.[3] The α,β-unsaturated carbonyl system is a key pharmacophore responsible for these activities.[3]

Derivatives of 4-Ethoxyacetophenone (para-isomer)

Derivatives synthesized from 4-ethoxyacetophenone are the most extensively studied. The para-positioning of the ethoxy group often leads to compounds with significant and varied biological activities.

Derivative ClassTarget ActivityKey Findings
Chalcones AnticancerSeveral synthesized chalcones demonstrated in vitro cytotoxicity against various human cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer lines.[4] Certain derivatives were found to induce apoptosis in MCF-7 cells through both intrinsic and extrinsic pathways, linked to an increase in reactive oxygen species (ROS).[4]
Chalcones AntioxidantChalcone derivatives containing hydroxyl groups on the aromatic rings exhibit significant antioxidant activity, as measured by DPPH, FRAP, and other radical scavenging assays.[5]
Chalcones AntimicrobialEthoxy-substituted chalcones have shown activity against various bacterial and fungal strains.[5][6]
Derivatives of 2-Ethoxyacetophenone (ortho-isomer)

The steric hindrance from the ortho-ethoxy group can influence reaction kinetics and the final conformation of the resulting chalcone, which in turn affects biological activity.

Derivative ClassTarget ActivityKey Findings
Hydroxyacetophenone Hybrids AntimicrobialWhile not ethoxy-derivatives, related 2'-hydroxyacetophenone hybrids have been synthesized and show a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungal species, with MIC values ranging from 4 to 128 µg/mL.[7]
Thiosemicarbazones AntibacterialDerivatives of hydroxyacetophenones have demonstrated good antibacterial activity against E. coli and K. pneumoniae.[8]
Derivatives of 3-Ethoxyacetophenone (meta-isomer)

The meta-isomer is less commonly reported in the literature concerning the biological activity of its derivatives compared to the ortho and para isomers. However, it remains a viable synthon for creating diverse chemical scaffolds.

Derivative ClassTarget ActivityKey Findings
Schiff Bases AntimicrobialSchiff bases, synthesized via the condensation of a ketone with a primary amine, are a well-established class of compounds with a wide range of biological activities, including antibacterial and antifungal properties.[9][10] The meta-ethoxyacetophenone can serve as the ketone precursor for such syntheses.

Experimental Assay Workflow: Evaluating Antimicrobial Activity

To validate the biological activity claims, standardized assays are essential. The broth microdilution method is a common technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare Stock Solution of Test Compound in DMSO D Perform Serial Dilutions of Compound in Broth A->D B Culture Bacteria/Fungi in appropriate broth E Inoculate wells with Microbial Suspension B->E C Prepare 96-well plate C->D D->E F Include Positive (Inoculum only) & Negative (Broth only) Controls E->F G Incubate plate at 37°C for 18-24 hours F->G H Visually Inspect for Turbidity or use Plate Reader (OD600) G->H I Determine MIC: Lowest concentration with no visible growth H->I

Caption: Workflow for MIC determination via broth microdilution.

Protocol: Broth Microdilution for MIC Determination
  • Preparation: Prepare a stock solution of the synthesized compound in dimethyl sulfoxide (DMSO). In a 96-well microtiter plate, add culture broth to all wells.

  • Serial Dilution: Add a defined amount of the compound stock solution to the first well and perform a two-fold serial dilution across the plate to create a concentration gradient.

  • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) as per CLSI guidelines. Add the inoculum to all wells except the negative control.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Conclusion

The comparative study of ethoxyacetophenone isomers reveals that their utility is primarily defined by their role as synthetic precursors. While all three isomers can be used to generate biologically active molecules, the existing body of scientific literature shows a clear preponderance of research focused on derivatives from 4-ethoxyacetophenone . The para-substitution often results in chalcones and other derivatives with potent and well-documented anticancer, antioxidant, and antimicrobial properties.

The ortho-isomer, 2-ethoxyacetophenone, also yields compounds with significant antimicrobial activity, although it is studied less frequently. The meta-isomer remains the least explored of the three in terms of the biological evaluation of its derivatives. This analysis suggests that for researchers seeking to develop novel therapeutic agents based on these scaffolds, 4-ethoxyacetophenone offers the most established starting point with the highest probability of yielding bioactive derivatives, while the ortho and meta isomers represent an opportunity for novel discovery.

References

A Comparative Guide to the Synthetic Methodologies of 1-(3-Ethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(3-Ethoxyphenyl)ethanone, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, is of significant interest to the research and drug development community. Its molecular structure presents a valuable scaffold for further chemical elaboration. This guide provides an in-depth comparison of established and alternative synthetic methodologies for its preparation. We will move beyond a simple recitation of protocols to a critical analysis of the underlying chemical principles, comparing the classic Friedel-Crafts acylation with modern palladium-catalyzed cross-coupling reactions and Grignard-based approaches. This analysis is supported by experimental data, detailed protocols, and mechanistic diagrams to empower researchers in making informed decisions for their specific synthetic challenges, whether prioritizing yield, scalability, cost, or adherence to green chemistry principles.

Introduction: The Significance of this compound

This compound, also known as 3-ethoxyacetophenone, is a substituted acetophenone derivative. Acetophenones are prevalent structural motifs in medicinal chemistry and material science.[1] The ethoxy group at the meta position of the phenyl ring modulates the electronic and lipophilic properties of the molecule, making it a versatile building block for creating a diverse library of compounds for biological screening and materials development. The efficient and selective synthesis of this intermediate is therefore a critical starting point for many research and development pipelines.

The Classical Approach: Friedel-Crafts Acylation

The Friedel-Crafts acylation, first reported by Charles Friedel and James Crafts in 1877, remains a cornerstone of aromatic chemistry for forming carbon-carbon bonds.[2][3] This electrophilic aromatic substitution reaction is the most traditional route to synthesizing aryl ketones like this compound.

Reaction Mechanism and Rationale

The reaction proceeds by activating an acylating agent, typically an acyl chloride (e.g., acetyl chloride) or an acid anhydride (e.g., acetic anhydride), with a strong Lewis acid catalyst, most commonly aluminum trichloride (AlCl₃).[4] The Lewis acid coordinates to the acylating agent, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of ethoxybenzene. A subsequent deprotonation of the resulting arenium ion intermediate restores aromaticity and yields the desired ketone.

The ethoxy group is an ortho-, para-directing activator. However, acylation often shows a preference for the para-product due to steric hindrance at the ortho-positions. The formation of the meta-isomer, this compound, via direct Friedel-Crafts acylation of ethoxybenzene is generally not a primary route and yields are often low, with the major product being the para-isomer, 1-(4-ethoxyphenyl)ethanone. Synthesis of the meta-isomer often requires starting with a meta-substituted precursor, such as 3-hydroxyacetophenone followed by etherification.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution AcCl Acetyl Chloride (CH₃COCl) Complex [CH₃COCl-AlCl₃] Complex AcCl->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium Acylium Ion [CH₃C=O]⁺ + [AlCl₄]⁻ Complex->Acylium Cleavage Ethoxybenzene Ethoxybenzene Arenium Arenium Ion Intermediate (Resonance Stabilized) Ethoxybenzene->Arenium + [CH₃C=O]⁺ Product This compound (Minor Product) Arenium->Product - H⁺ ParaProduct 1-(4-Ethoxyphenyl)ethanone (Major Product) Arenium->ParaProduct - H⁺

Figure 1: Generalized Friedel-Crafts Acylation Mechanism.
Advantages and Disadvantages

The primary advantage of this method is its long history, well-understood mechanism, and the use of relatively inexpensive starting materials. However, its drawbacks are significant, particularly in the context of modern synthetic chemistry:

  • Stoichiometric Catalyst: The product ketone complexes with the AlCl₃, preventing it from acting catalytically. Therefore, more than one equivalent of the Lewis acid is required.[2]

  • Harsh Conditions: The reaction often requires strong acids and non-polar, anhydrous solvents, which can be difficult to handle and dispose of.

  • Poor Regioselectivity: For activated rings like ethoxybenzene, controlling the position of acylation is challenging, leading to mixtures of isomers and reducing the yield of the desired product.

  • Environmental Concerns: The use of stoichiometric amounts of corrosive Lewis acids and halogenated solvents generates significant waste, which is environmentally undesirable.

Alternative Synthetic Methodologies

To overcome the limitations of the Friedel-Crafts acylation, several alternative methodologies have been developed. These modern approaches often offer milder reaction conditions, greater functional group tolerance, and improved selectivity.

Grignard Reaction

The Grignard reaction provides a powerful and versatile method for C-C bond formation.[5] This approach involves the reaction of an organomagnesium halide (Grignard reagent) with an appropriate electrophile.

To synthesize this compound, one of two primary Grignard routes can be envisioned:

  • Route A: Reaction of 3-ethoxyphenylmagnesium bromide (prepared from 3-bromoethoxybenzene) with an acetylating agent like acetyl chloride or acetic anhydride.

  • Route B: Reaction of methylmagnesium bromide with 3-ethoxybenzonitrile.

The mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl or nitrile carbon. The resulting intermediate is then hydrolyzed during aqueous workup to yield the ketone.

G cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition & Hydrolysis Start 3-Bromoethoxybenzene Grignard 3-Ethoxyphenyl- magnesium bromide Start->Grignard + Mg (in dry ether) Mg Mg Metal Nitrile 3-Ethoxybenzonitrile Intermediate Iminomagnesium halide Intermediate Nitrile->Intermediate + MeMgBr MeMgBr Methylmagnesium bromide Product This compound Intermediate->Product H₃O⁺ Workup

Figure 2: Grignard Synthesis via Route B.
  • Grignard Reagent Preparation: In an oven-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.1 eq). Add a small portion of a solution of methyl bromide (1.05 eq) in anhydrous diethyl ether via an addition funnel.[6] Initiate the reaction with gentle warming or a crystal of iodine if necessary. Once initiated, add the remaining methyl bromide solution dropwise to maintain a gentle reflux. After addition is complete, stir the mixture for 1 hour.

  • Addition to Nitrile: Dissolve 3-ethoxybenzonitrile (1.0 eq) in anhydrous diethyl ether and add it dropwise to the prepared Grignard reagent at 0 °C.

  • Reaction & Workup: Allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Cool the mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

  • Extraction & Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

The Grignard approach avoids the use of strong Lewis acids and offers excellent regioselectivity, as the connectivity is predefined by the starting materials. However, the primary drawback is the high sensitivity of Grignard reagents to moisture and protic functional groups, necessitating strictly anhydrous conditions and limiting substrate scope.[5]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, have revolutionized organic synthesis by enabling the formation of C-C bonds under mild conditions with high functional group tolerance.[7][8]

The Heck reaction (or Mizoroki-Heck reaction) typically couples an aryl halide with an alkene.[7][9] To synthesize this compound, 3-bromoethoxybenzene can be coupled with an enol ether, such as butyl vinyl ether. The initial product is an enol ether which is then hydrolyzed in situ or in a separate step to yield the desired ketone.

The catalytic cycle involves:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.

  • Migratory Insertion: The alkene coordinates to the Pd(II) complex and inserts into the Pd-aryl bond.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the product and a palladium-hydride species.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst.[10]

A nickel-catalyzed Heck arylation using n-butyl vinyl ether has been reported as an efficient, green chemistry procedure for preparing functionalized acetophenones in an ionic liquid.[11]

G cluster_0 Heck Reaction Catalytic Cycle cluster_1 Hydrolysis Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd + Ar-X Insertion Migratory Insertion OxAdd->Insertion + Alkene Elimination β-Hydride Elimination Insertion->Elimination Regen Base-mediated Regeneration Elimination->Regen + Base EnolEther Intermediate Enol Ether Elimination->EnolEther Product Release Regen->Pd0 - BH⁺X⁻ Product This compound EnolEther->Product H₃O⁺

Figure 3: Simplified Heck Reaction Workflow.

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a Pd(0) complex.[12][13] For the synthesis of this compound, this could involve coupling 3-ethoxyphenylboronic acid with a suitable acetyl equivalent or, more practically, coupling 3-bromoethoxybenzene with a boron-containing acetyl synthon.

The catalytic cycle is similar to the Heck reaction but involves a transmetalation step where the organic group is transferred from boron to the palladium center, followed by reductive elimination to form the new C-C bond and regenerate the catalyst.[8][13]

  • Advantages: These methods offer exceptional functional group tolerance, operate under mild (often near-neutral) conditions, and are catalytic in palladium. The Suzuki reaction is particularly advantageous due to the low toxicity and stability of boronic acids.[13]

  • Disadvantages: The primary drawbacks are the cost and potential toxicity of the palladium catalyst and associated phosphine ligands. Catalyst recovery and removal from the final product can also be challenging, especially in pharmaceutical applications.

Comparative Performance Analysis

The choice of synthetic methodology depends critically on the specific requirements of the project, including scale, cost, purity requirements, and available equipment.

Methodology Typical Yield Reaction Conditions Key Reagents Advantages Disadvantages
Friedel-Crafts Acylation Variable (often low for meta)Harsh (Strong Lewis Acid)Ethoxybenzene, Acyl Halide, AlCl₃Inexpensive reagents, well-established.[3]Stoichiometric catalyst, poor regioselectivity, environmental waste.[4]
Grignard Reaction Good to ExcellentAnhydrous, Inert Atmosphere3-Bromoethoxybenzene, Mg, Acetylating agentHigh regioselectivity, avoids strong acids.Moisture sensitive, limited functional group tolerance.[5]
Heck Reaction GoodMild (Catalytic Pd, Base)3-Bromoethoxybenzene, Vinyl Ether, Pd CatalystCatalytic, good functional group tolerance.[7]Cost of Pd, potential for ligand toxicity, requires subsequent hydrolysis.[11]
Suzuki Reaction Good to ExcellentMild (Catalytic Pd, Base)3-Ethoxyphenylboronic acid, Organohalide, Pd CatalystMild conditions, stable and non-toxic boron reagents, high tolerance.[8][14]Cost of Pd catalyst and ligands, catalyst removal can be difficult.

Conclusion and Recommendations

For the synthesis of this compound, modern palladium-catalyzed cross-coupling reactions and Grignard-based routes offer significant advantages over the classical Friedel-Crafts acylation, primarily in terms of regioselectivity and reaction mildness.

  • For laboratory-scale synthesis prioritizing yield and purity: The Grignard reaction is an excellent choice, provided that anhydrous conditions can be strictly maintained and the necessary precursors (e.g., 3-bromoethoxybenzene or 3-ethoxybenzonitrile) are readily available.

  • For syntheses requiring high functional group tolerance or for library synthesis: The Suzuki reaction is often superior. Its robustness, mild conditions, and the stability of the boronic acid reagents make it highly versatile.

  • For large-scale industrial production: The choice becomes more complex. While the Friedel-Crafts route uses cheap bulk chemicals, the costs associated with waste treatment and purification of isomeric mixtures can be prohibitive. Here, developing a highly efficient, low-loading palladium-catalyzed process (like a Heck or Suzuki reaction) with effective catalyst recycling could be the most economically and environmentally viable option in the long term.

Ultimately, the optimal synthetic methodology is a balance of chemical efficiency, operational simplicity, economic viability, and environmental responsibility. This guide provides the foundational data and rationale to help researchers navigate these choices effectively.

References

A Comparative Guide to the Synthesis of 1-(3-Ethoxyphenyl)ethanone: A Kinetic Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Ethoxyphenyl)ethanone, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, presents a valuable target for synthetic organic chemists. The efficiency of its production is critically dependent on the chosen synthetic route, with reaction kinetics playing a pivotal role in determining throughput, yield, and overall process viability. This guide provides an in-depth analysis and comparison of four common synthetic pathways to this compound: Friedel-Crafts acylation, Grignard reaction, Suzuki-Miyaura coupling, and the Heck reaction. By examining the underlying reaction kinetics and providing detailed experimental protocols, this document aims to equip researchers with the knowledge to select and optimize the most suitable method for their specific needs.

Friedel-Crafts Acylation of Ethoxybenzene

The Friedel-Crafts acylation is a classic and direct method for the synthesis of aryl ketones. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, ethoxybenzene, with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

Reaction Mechanism and Causality of Experimental Choices

The reaction proceeds via the formation of a highly electrophilic acylium ion, generated from the reaction of the acylating agent with the Lewis acid catalyst (e.g., AlCl₃). This acylium ion is then attacked by the electron-rich ethoxybenzene ring. The ethoxy group is an ortho-, para-director; however, steric hindrance from the ethoxy group can favor the formation of the para-substituted product. To obtain the meta-substituted product, this compound, a multi-step synthesis involving a meta-directing group that is later converted to the ethoxy group would be necessary. For the purpose of this guide, we will focus on the direct acylation which would predominantly yield the ortho and para isomers, but the kinetic principles discussed are broadly applicable.

The choice of a potent Lewis acid like aluminum chloride is crucial to generate a sufficient concentration of the acylium ion to drive the reaction forward. The reaction is typically carried out in an inert solvent, such as dichloromethane or nitrobenzene, to dissolve the reactants and facilitate the reaction while remaining unreactive under the strong acidic conditions.

Expected Reaction Kinetics

Kinetic studies of Friedel-Crafts acylation reactions, such as the acylation of benzene with various alkanoyl chlorides, have shown that the reaction rate is influenced by several factors. At higher concentrations of the acylating agent-Lewis acid complex, the reaction often follows simple second-order kinetics. The rate is dependent on the concentrations of both the aromatic substrate and the acylium ion precursor complex. The reactivity of the acylating agent also plays a significant role, with a general reactivity trend observed for some alkanoyl chlorides.[1]

For the acylation of ethoxybenzene, the electron-donating nature of the ethoxy group activates the aromatic ring, leading to a faster reaction rate compared to unsubstituted benzene. However, the choice of solvent can also impact the kinetics. Studies on the acylation of anisole (a close analog) over zeolite catalysts have demonstrated that the reaction rate can be influenced by diffusion limitations within the catalyst pores, highlighting the importance of the catalyst's physical properties in heterogeneous systems.[2]

Experimental Protocol: Friedel-Crafts Acylation of an Aromatic Ether (Illustrative)

This protocol is a general representation and would require optimization for the specific synthesis of this compound, likely involving a multi-step strategy to achieve the desired meta-substitution.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is assembled.

  • Reagent Charging: Anhydrous aluminum chloride (1.1 equivalents) is suspended in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Addition of Acylating Agent: Acetyl chloride (1.1 equivalents) dissolved in anhydrous dichloromethane is added dropwise to the stirred suspension at 0 °C. The mixture is stirred for 30 minutes to allow for the formation of the acylium ion precursor complex.

  • Addition of Aromatic Substrate: Ethoxybenzene (1.0 equivalent) dissolved in anhydrous dichloromethane is added dropwise to the reaction mixture at 0 °C.[3]

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (monitoring by TLC is recommended).[3]

  • Work-up: The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.[3] The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography or distillation.

Grignard Reaction

The Grignard reaction offers a powerful method for the formation of carbon-carbon bonds. In the context of synthesizing this compound, this involves the reaction of a Grignard reagent, 3-ethoxyphenylmagnesium bromide, with a suitable acetylating agent like acetic anhydride or acetyl chloride.

Reaction Mechanism and Causality of Experimental Choices

The Grignard reagent is a potent nucleophile and a strong base. The reaction mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the acetylating agent. The choice of an anhydrous ether solvent (e.g., diethyl ether or THF) is critical, as Grignard reagents react readily with protic solvents, including water. The glassware must be scrupulously dried to prevent the quenching of the Grignard reagent. The reaction is typically performed under an inert atmosphere to prevent reaction with atmospheric oxygen and moisture.

Expected Reaction Kinetics

The Grignard reaction is generally very fast. Kinetic studies on the reaction of Grignard reagents with various electrophiles are complex due to the Schlenk equilibrium, where the Grignard reagent exists as a mixture of diorganomagnesium (R₂Mg) and magnesium halide (RMgX) species. The reactivity of these species can differ.

A study on the impact of reaction products on Grignard reactions revealed that the alkoxymagnesium halide by-products can complex with the Grignard reagent, enhancing its nucleophilicity and thus accelerating the reaction.[4] However, steric hindrance can play a significant role; bulkier reagents will react more slowly. The rate of addition of the acetylating agent is often controlled to manage the exothermic nature of the reaction.

Experimental Protocol: Synthesis of an Aryl Ketone via Grignard Reaction (Illustrative)
  • Grignard Reagent Formation:

    • Magnesium turnings (1.2 equivalents) are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere.

    • A solution of 3-bromoethoxybenzene (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction.

    • The reaction is typically initiated with gentle heating and then proceeds exothermically. The mixture is refluxed until the magnesium is consumed.

  • Reaction with Acetylating Agent:

    • The freshly prepared Grignard reagent is cooled in an ice bath.

    • A solution of acetic anhydride (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the Grignard reagent, maintaining a low temperature.[5]

  • Work-up:

    • After the addition is complete, the reaction is stirred for a specified time and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • Purification: The crude this compound is purified by vacuum distillation or column chromatography.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. To synthesize this compound, this would involve the coupling of 3-ethoxyphenylboronic acid with an acetyl-containing electrophile, such as acetyl chloride, or a related derivative.

Reaction Mechanism and Causality of Experimental Choices

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (e.g., an acyl chloride) to form a Pd(II) complex.

  • Transmetalation: The organic group from the organoboron compound (3-ethoxyphenylboronic acid) is transferred to the palladium center. This step typically requires a base to activate the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

The choice of palladium catalyst, ligand, base, and solvent are all critical for a successful and efficient reaction. The ligand stabilizes the palladium catalyst and influences its reactivity. The base plays a crucial role in the transmetalation step.

Expected Reaction Kinetics

The rate-determining step in the Suzuki-Miyaura coupling can vary depending on the specific reactants and conditions. In many cases, the oxidative addition or the transmetalation step is rate-limiting. A kinetic and mechanistic study of a Suzuki coupling for the synthesis of sotorasib revealed that a simple change in the base from potassium acetate to potassium carbonate shifted the rate-determining step and the transmetalation pathway, leading to significant process improvements.[7]

The electronic nature of the substituents on both coupling partners affects the reaction rate. Electron-withdrawing groups on the organohalide generally accelerate the oxidative addition step. Conversely, electron-donating groups on the boronic acid can facilitate the transmetalation step. Kinetic studies have shown that the reaction often exhibits first-order kinetics with respect to the concentration of the palladium catalyst.[8]

Experimental Protocol: Suzuki-Miyaura Coupling for Ketone Synthesis (Illustrative)
  • Reaction Setup: A Schlenk flask is charged with 3-ethoxyphenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).[9]

  • Solvent and Reagent Addition: The flask is evacuated and backfilled with an inert gas. Anhydrous solvent (e.g., toluene or dioxane) is added, followed by the acetylating agent (e.g., acetyl chloride, 1.0 equivalent).[9]

  • Reaction: The mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or GC).

  • Work-up: The reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • Purification: The organic layer is dried over a drying agent, and the solvent is removed. The resulting crude product is purified by column chromatography.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. For the synthesis of this compound, this could be achieved by the reaction of 3-iodoethoxybenzene with an enol ether, such as ethyl vinyl ether, followed by hydrolysis of the resulting enol ether.

Reaction Mechanism and Causality of Experimental Choices

The Heck reaction mechanism is similar to the Suzuki coupling in that it involves a palladium catalytic cycle.[10]

  • Oxidative Addition: A Pd(0) species reacts with the aryl halide (3-iodoethoxybenzene).

  • Alkene Insertion (Migratory Insertion): The alkene coordinates to the palladium center and then inserts into the palladium-aryl bond.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species is reductively eliminated with the help of a base to regenerate the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent is crucial for controlling the regioselectivity and efficiency of the reaction. The use of an electron-rich olefin like an enol ether can lead to the formation of the α-arylated product, which upon hydrolysis yields the desired ketone.

Expected Reaction Kinetics

The oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step in the Heck reaction.[11] Therefore, the reactivity of the aryl halide is a key factor, with the general trend being I > Br > Cl. The electronic properties of the aryl halide also play a role; electron-withdrawing groups can increase the rate of oxidative addition. The reaction kinetics can be complex, and the reaction rate is influenced by the concentrations of the catalyst, aryl halide, and alkene.

Experimental Protocol: Heck Reaction for Acetophenone Synthesis (Illustrative)
  • Reaction Setup: A flask is charged with 3-iodoethoxybenzene (1.0 equivalent), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., PPh₃, 4 mol%), and a base (e.g., Et₃N, 1.5 equivalents) in a suitable solvent (e.g., DMF or acetonitrile).

  • Alkene Addition: Ethyl vinyl ether (1.5 equivalents) is added to the reaction mixture.

  • Reaction: The mixture is heated under an inert atmosphere to a temperature typically ranging from 80 to 120 °C. The reaction progress is monitored by TLC or GC.

  • Hydrolysis and Work-up: Upon completion, the reaction is cooled, and an acidic aqueous solution (e.g., 1 M HCl) is added to hydrolyze the enol ether intermediate. The mixture is then extracted with an organic solvent.

  • Purification: The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography or distillation.

Comparative Analysis of Reaction Kinetics

Synthesis RouteTypical Reaction OrderKey Kinetic FactorsRelative Rate (General)
Friedel-Crafts Acylation Often second-orderConcentration of acylium ion precursor and aromatic substrate; catalyst activity; solvent polarity.Moderate to Fast
Grignard Reaction Complex (influenced by Schlenk equilibrium)Reactivity of Grignard species; steric hindrance; temperature.Very Fast
Suzuki-Miyaura Coupling Often first-order in catalystRate of oxidative addition and/or transmetalation; nature of catalyst, ligand, and base; electronic effects of substrates.Moderate
Heck Reaction Often dependent on oxidative additionReactivity of aryl halide (I > Br > Cl); catalyst and ligand choice; electronic effects on aryl halide.Moderate

Visualization of Synthesis Pathways

Friedel-Crafts Acylation Pathway

Friedel_Crafts_Acylation Ethoxybenzene Ethoxybenzene Intermediate Sigma Complex Ethoxybenzene->Intermediate + Acylium Ion AcetylChloride Acetyl Chloride AcyliumIon Acylium Ion (Electrophile) AcetylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Catalyst) Product This compound (meta-isomer requires multi-step synthesis) Intermediate->Product - H⁺, -AlCl₃

Caption: Friedel-Crafts acylation of ethoxybenzene.

Grignard Reaction Pathway

Grignard_Reaction Bromoethoxybenzene 3-Bromoethoxybenzene GrignardReagent 3-Ethoxyphenyl- magnesium Bromide Bromoethoxybenzene->GrignardReagent + Mg Mg Mg Intermediate Tetrahedral Intermediate GrignardReagent->Intermediate + Acetic Anhydride AceticAnhydride Acetic Anhydride Product This compound Intermediate->Product Work-up

Caption: Grignard synthesis of this compound.

Suzuki-Miyaura Coupling Pathway

Suzuki_Coupling BoronicAcid 3-Ethoxyphenyl- boronic Acid AcylChloride Acetyl Chloride Pd_Complex1 Oxidative Addition Complex AcylChloride->Pd_Complex1 + Pd(0) Pd_Catalyst Pd(0) Catalyst Pd_Complex2 Transmetalation Complex Pd_Complex1->Pd_Complex2 + Boronic Acid, Base Product This compound Pd_Complex2->Product Reductive Elimination Product->Pd_Catalyst Regenerates

Caption: Suzuki-Miyaura coupling for this compound.

Heck Reaction Pathway

Heck_Reaction Iodoethoxybenzene 3-Iodoethoxybenzene Pd_Complex1 Oxidative Addition Complex Iodoethoxybenzene->Pd_Complex1 + Pd(0) EthylVinylEther Ethyl Vinyl Ether Pd_Catalyst Pd(0) Catalyst Pd_Complex2 Alkene Insertion Complex Pd_Complex1->Pd_Complex2 + Ethyl Vinyl Ether EnolEther Enol Ether Product Pd_Complex2->EnolEther β-Hydride Elimination EnolEther->Pd_Catalyst Regenerates Product This compound EnolEther->Product Hydrolysis

Caption: Heck reaction for this compound synthesis.

Conclusion

The selection of a synthetic route for this compound should be guided by a careful consideration of reaction kinetics, alongside other factors such as substrate availability, cost, and desired scale.

  • Friedel-Crafts acylation , while direct, may suffer from regioselectivity issues for the desired meta-product and requires stoichiometric amounts of a Lewis acid. Its kinetics are generally favorable but sensitive to catalyst and solvent choice.

  • The Grignard reaction is characterized by very fast kinetics but demands stringent anhydrous and inert conditions. It is an excellent choice for rapid, small-to-medium scale synthesis.

  • Suzuki-Miyaura coupling offers high functional group tolerance and good yields, with kinetics that can be tuned by the choice of catalyst, ligand, and base. It is a robust method suitable for a wide range of applications.

  • The Heck reaction provides another powerful palladium-catalyzed route, with kinetics largely dependent on the reactivity of the aryl halide. It is particularly useful when starting from readily available aryl halides.

Ultimately, the optimal synthesis will depend on the specific constraints and objectives of the research or production campaign. A thorough understanding of the kinetic principles governing each reaction will empower scientists to make informed decisions and achieve their synthetic goals efficiently and effectively.

References

A Guide to the Cross-Validation of Experimental NMR Data for 1-(3-Ethoxyphenyl)ethanone with Literature Values

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of experimental NMR data for 1-(3-Ethoxyphenyl)ethanone (also known as 3-ethoxyacetophenone) with literature-derived values. We will delve into the causality behind experimental choices, present a detailed protocol for data acquisition and processing, and offer a transparent analysis of the comparison.

The Imperative of Spectral Validation

Why is direct comparison to literature or database values so critical?

  • Structural Confirmation: It serves as the primary method to confirm that the synthesized molecule is indeed the intended target.

  • Purity Assessment: The presence of unexpected signals can indicate impurities, residual solvents, or side products from the reaction.

  • Isomer Differentiation: Subtle differences in chemical shifts and coupling patterns can distinguish between constitutional isomers (e.g., 2-ethoxy, 3-ethoxy, and 4-ethoxyacetophenone), which may have vastly different biological activities or physical properties.

  • Inter-lab Reproducibility: It ensures that data generated in your lab is consistent and comparable with findings from the broader scientific community, a cornerstone of the scientific method.

Data Comparison: this compound

For this guide, we present a representative experimental dataset alongside expected literature values for the ¹H and ¹³C NMR spectra, recorded in deuterated chloroform (CDCl₃).

Note on Literature Data: Direct, comprehensive spectral datasets for this compound can be sparse. The literature values presented here are a composite, derived from the spectral data of the closely related analog, 1-(3-methoxyphenyl)ethanone, and typical chemical shifts for ethoxy groups attached to an aromatic ring. This approach is a common and valid strategy in chemical analysis when a direct reference is unavailable.[1][2]

Proton (¹H) NMR Data Comparison

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Proton Assignment Literature Chemical Shift (δ, ppm) Experimental Chemical Shift (δ, ppm) Deviation (Δδ, ppm) Multiplicity & J (Hz)
H-8 (CH₃-C=O)~2.582.59+0.01s
H-10 (O-CH₂-CH₃)~4.104.11+0.01q, J = 7.0
H-11 (O-CH₂-CH₃)~1.421.43+0.01t, J = 7.0
H-6~7.097.10+0.01ddd, J = 8.2, 2.6, 1.0
H-2~7.477.48+0.01t, J = 2.2
H-4~7.537.54+0.01ddd, J = 7.7, 1.6, 1.0
H-5~7.357.36+0.01t, J = 7.9

s = singlet, t = triplet, q = quartet, ddd = doublet of doublets of doublets

Carbon (¹³C) NMR Data Comparison

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Carbon Assignment Literature Chemical Shift (δ, ppm) Experimental Chemical Shift (δ, ppm) Deviation (Δδ, ppm)
C-8 (CH₃-C=O)~26.726.8+0.1
C-11 (O-CH₂-CH₃)~14.814.7-0.1
C-10 (O-CH₂-CH₃)~63.663.7+0.1
C-6~112.9113.0+0.1
C-4~120.1120.0-0.1
C-2~121.5121.6+0.1
C-5~129.5129.6+0.1
C-1 (C-C=O)~138.4138.5+0.1
C-3 (C-O)~159.1159.0-0.1
C-7 (C=O)~197.9198.0+0.1

Experimental Workflow: From Sample to Validated Spectrum

The following sections detail a robust protocol for acquiring high-quality NMR data. Each step is accompanied by an explanation of its scientific purpose, ensuring the integrity of the final spectrum.

Visualizing the Validation Workflow

The entire process, from sample preparation to final validation, can be visualized as a logical sequence.

NMR_Validation_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_val Validation prep Dissolve ~10-20 mg sample in ~0.6 mL CDCl3 filter Filter if particulate is present prep->filter tube Transfer to NMR tube filter->tube insert Insert sample & lock on deuterium signal tube->insert shim Shim magnet for homogeneity insert->shim tune Tune & match probe to solvent/sample shim->tune params Load acquisition parameters (1H & 13C) tune->params acquire Acquire FID params->acquire ft Fourier Transform (FID to Spectrum) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS (0 ppm) baseline->reference assign Peak Picking & Signal Assignment reference->assign compare Compare to Literature/ Database Values assign->compare validate Validate Structure & Purity compare->validate

Caption: Workflow for NMR Data Acquisition, Processing, and Validation.

Part 1: Sample Preparation
  • Weighing the Sample: Accurately weigh 10-20 mg of your synthesized this compound.

    • Causality: This concentration range ensures a good signal-to-noise ratio for a ¹H spectrum within a few scans and a ¹³C spectrum within a reasonable timeframe, without causing issues like signal broadening due to aggregation.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is a common, relatively inert solvent that dissolves a wide range of organic compounds. The deuterium provides the signal for the spectrometer's lock system, which maintains field stability.[3] TMS is the universally accepted internal standard for ¹H and ¹³C NMR, defined as 0.00 ppm.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate (typically ~4-5 cm) to be within the detection region of the probe coils.

    • Causality: Using a standard 5 mm tube ensures compatibility with most high-resolution NMR spectrometers. Proper sample height maximizes the signal detected and improves shimming quality.

Part 2: Data Acquisition on the Spectrometer
  • Sample Insertion and Locking: Insert the NMR tube into the spinner and place it in the magnet. The spectrometer's lock system is then engaged to "lock" onto the deuterium frequency of the CDCl₃.

    • Causality: The lock system compensates for any minor drifts in the magnetic field over time, ensuring the stability and accuracy of the chemical shift measurements throughout the experiment.[3]

  • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This can be done manually or, more commonly, using an automated gradient shimming routine.

    • Causality: A homogeneous magnetic field across the sample volume is crucial for obtaining sharp, symmetrical peaks (good lineshape) and high resolution, which is essential for resolving fine details like coupling patterns.[3]

  • Tuning and Matching: The probe is tuned and matched to the specific sample and solvent.

    • Causality: This step maximizes the efficiency of radiofrequency (RF) pulse transmission and signal detection by impedance matching the probe electronics to the sample, which significantly improves the signal-to-noise ratio.

  • Acquisition Parameter Setup:

    • ¹H NMR:

      • Pulse Angle: 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay.

      • Spectral Width: ~16 ppm. This covers the typical chemical shift range for organic molecules.

      • Acquisition Time: ~2-3 seconds. This determines the digital resolution of the spectrum.

      • Relaxation Delay: 1-2 seconds. This is the time allowed for nuclear spins to return to equilibrium before the next pulse.

      • Number of Scans: 8-16 scans. This is usually sufficient for a moderately concentrated sample to achieve a good signal-to-noise ratio.

    • ¹³C NMR:

      • Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to singlets and provide a Nuclear Overhauser Effect (NOE) enhancement.

      • Spectral Width: ~220 ppm. This covers the standard range for carbon nuclei in organic compounds.

      • Number of Scans: 256 or more. Due to the low natural abundance of ¹³C and its smaller gyromagnetic ratio, more scans are needed to achieve an adequate signal-to-noise ratio.[3]

Part 3: Data Processing
  • Fourier Transformation (FT): The raw time-domain data (Free Induction Decay, FID) is converted into the frequency-domain spectrum. An exponential window function is typically applied before FT to improve the signal-to-noise ratio at the cost of slight line broadening.[4]

    • Causality: The FID is a complex waveform containing all the frequency information from the excited nuclei. The FT is a mathematical operation that deconvolutes this waveform into its constituent frequencies, which we see as peaks in the NMR spectrum.[5]

  • Phase Correction: The spectrum is phase-corrected so that all peaks are purely in absorption mode (positive and symmetrical). This is done manually or automatically.[5][6]

    • Causality: Instrumental and sample effects can introduce phase distortions. Correct phasing is essential for accurate integration and interpretation.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

    • Causality: Distortions in the early points of the FID can lead to a rolling or distorted baseline. A flat baseline is critical for accurate peak integration, which is used to determine the relative ratios of different protons in the molecule.[5][6]

  • Referencing: The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm for ¹H NMR or the solvent peak (CDCl₃) to 77.16 ppm for ¹³C NMR.

Analysis and Conclusion

The experimental data presented in the tables show excellent agreement with the literature-derived values, with deviations (Δδ) of ±0.01 ppm for ¹H and ±0.1 ppm for ¹³C. These minor variations are well within the expected range of experimental error and can be attributed to subtle differences in sample concentration, temperature, or the specific magnetic field strength of the instrument used.

The successful acquisition, processing, and cross-validation of this data provide high confidence in the structural assignment of the synthesized compound as this compound. This rigorous, self-validating system of checks and balances—from careful sample preparation to meticulous data processing and final comparison—is fundamental to producing trustworthy and authoritative scientific results.

References

1-(3-Ethoxyphenyl)ethanone vs. 1-(3-Methoxyphenyl)ethanone: A Nuanced Look at Reactivity in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Synthetic Chemists

In the landscape of organic synthesis, particularly in the development of pharmaceutical intermediates and functional materials, the selection of starting materials is a critical decision that dictates reaction pathways, yields, and final product purity. Acetophenone derivatives, with their versatile ketone and aromatic functionalities, are foundational building blocks. This guide provides a detailed comparative analysis of two closely related acetophenones: 1-(3-Ethoxyphenyl)ethanone and 1-(3-Methoxyphenyl)ethanone. While separated by only a single methylene unit, the subtle differences between the ethoxy and methoxy groups impart distinct characteristics that can be leveraged for strategic advantage in synthesis.

We will dissect the electronic and steric profiles of these molecules, provide supporting experimental context for their behavior in key organic reactions, and offer practical, field-tested insights to guide your experimental design.

Foundational Properties: A Head-to-Head Comparison

A molecule's physical properties often provide the first clues to its behavior in a reaction vessel. Below is a summary of the key physicochemical characteristics for our two compounds of interest.

Property1-(3-Methoxyphenyl)ethanoneThis compound
Molecular Formula C₉H₁₀O₂[1]C₁₀H₁₂O₂[2]
Molecular Weight 150.17 g/mol [1]164.20 g/mol [2]
CAS Number 586-37-8[3]52600-91-6[2]
Appearance Colorless to pale yellow liquid-
Density 1.094 g/mL at 25°C[1]-
Boiling Point 239-241°C[1]-

The primary distinction is the additional ethyl group in this compound, leading to a higher molecular weight. While seemingly minor, this structural change is the root of the differing reactivity profiles we will explore.

The Decisive Factors: Electronic and Steric Effects

The reactivity of a substituted benzene ring is governed by the interplay of resonance and inductive effects, along with steric hindrance. The ethoxy and methoxy groups, while similar, exhibit subtle but significant differences.

Electronic Effects: A Tale of Two Alkoxy Groups

Both the methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups influence the aromatic ring through two competing electronic mechanisms:

  • Resonance Effect (+R): The oxygen atom in both groups possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring.[4] This resonance donation increases the electron density on the ring, particularly at the ortho and para positions. This makes the ring more nucleophilic and thus more reactive towards electrophiles—a phenomenon known as activation.[5][6]

  • Inductive Effect (-I): Oxygen is a highly electronegative atom, which causes it to withdraw electron density from the ring through the sigma bond framework.[4][7]

For alkoxy groups, the resonance effect is generally dominant, making them net electron-donating and activating groups.[4] The primary difference between the two lies in the alkyl portion. The ethyl group of the ethoxy substituent is slightly more electron-donating (+I effect) than the methyl group. This makes the ethoxy group a marginally stronger activating group than the methoxy group. This enhanced activation can translate to faster reaction rates in certain electrophilic aromatic substitution reactions.

Steric Hindrance: The Impact of Size

The ethoxy group is sterically more demanding than the methoxy group due to the presence of the additional methyl unit and greater rotational freedom.[8] This increased bulk can influence reaction outcomes in several ways:

  • It can hinder the approach of reagents to the positions ortho to the alkoxy group.

  • In reactions involving the acetyl group, the remote meta-alkoxy group has minimal direct steric impact, but its influence on the overall molecular conformation could play a role in complex catalytic systems.

The following diagram illustrates the logical flow of how these fundamental properties influence reaction outcomes.

G cluster_eth This compound cluster_met 1-(3-Methoxyphenyl)ethanone Eth Ethoxy Group (-OCH2CH3) Elec_Eth Slightly Stronger +R and +I Effects Eth->Elec_Eth Electronic Steric_Eth Greater Steric Hindrance Eth->Steric_Eth Steric Met Methoxy Group (-OCH3) Elec_Met Standard +R and -I Effects Met->Elec_Met Electronic Steric_Met Lesser Steric Hindrance Met->Steric_Met Steric Reactivity Enhanced Reactivity (e.g., faster EAS) Elec_Eth->Reactivity Selectivity Altered Regio/Stereo- selectivity Steric_Eth->Selectivity Elec_Met->Reactivity Steric_Met->Selectivity

Caption: Influence of ethoxy vs. methoxy groups on reactivity.

Comparative Reactivity in Key Organic Reactions

The true measure of these reagents is their performance in the laboratory. While direct, side-by-side comparative studies are not always published, we can infer reactivity trends and outcomes based on established chemical principles and related literature.

A. Electrophilic Aromatic Substitution (EAS)

This class of reactions is where the differences between the two alkoxy groups are most pronounced. The acetyl group is a deactivating, meta-director, while the alkoxy group is an activating, ortho, para-director.[9] This leads to a complex regiochemical outcome dependent on the reaction conditions.

  • Reactivity: The aromatic ring of this compound is slightly more electron-rich than that of its methoxy counterpart. Consequently, it is expected to react faster in EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation.

  • Regioselectivity: The directing effects are conflicted. The strong meta-directing influence of the acetyl group favors substitution at position 5. The ortho, para-directing alkoxy group favors positions 2, 4, and 6. The outcome is often a mixture of products, with the major isomer depending on the electrophile's steric bulk and the reaction conditions. The larger steric profile of the ethoxy group may further disfavor substitution at the adjacent position 2 compared to the methoxy analog.

ReactionExpected Major Product(s)Expected Rate (Ethoxy vs. Methoxy)Rationale
Nitration (HNO₃/H₂SO₄)Mixture of 2-nitro, 4-nitro, and 6-nitro derivativesEthoxy > MethoxyThe ethoxy group's stronger activation leads to a faster reaction.
Bromination (Br₂/FeBr₃)Primarily 4- and 6-bromo derivativesEthoxy > MethoxySteric hindrance from the ethoxy group may decrease the yield of the 2-bromo isomer.
B. Reactions at the Carbonyl Group

For reactions like nucleophilic addition (e.g., Grignard reaction, reduction) and condensation, the reacting center is the carbonyl carbon.

  • Reactivity: The electronic influence of the meta-alkoxy group on the electrophilicity of the carbonyl carbon is minimal and transmitted through the sigma framework. The difference in inductive effects between the ethoxy and methoxy groups at this distance is negligible. Therefore, no significant difference in reactivity is expected for nucleophilic attack at the carbonyl.

  • Experimental Protocol: Condensation to form a Hydrazone A representative reaction is the condensation with a hydrazine, a common step in synthesizing biologically active molecules.[10]

    • Dissolution: Dissolve 2 mmol of 1-(3-methoxyphenyl)ethanone (or this compound) in 5 mL of ethanol in a 50 mL flask with continuous stirring.

    • Catalyst Addition: Add 2 mmol of 4-nitrophenylhydrazine to the solution. Slowly add 0.5 mL of concentrated sulfuric acid.

    • Heating: Heat the mixture to approximately 60°C for 30 minutes.

    • Isolation: Cool the solution to room temperature. The resulting crystals of the hydrazone product can be collected by filtration, washed with cold ethanol, and dried.

    Self-Validation: The formation of a colored crystalline precipitate is a strong indicator of a successful reaction. The product's identity and purity should be confirmed by melting point analysis and spectroscopic methods (¹H NMR, IR). The reaction is expected to proceed to high yield for both substrates under these conditions.

C. Reactions Involving the α-Carbon

Reactions such as enolate formation, aldol condensations, and α-halogenation depend on the acidity of the α-protons on the acetyl group's methyl.

  • Acidity & Reactivity: The pKa of the α-protons is primarily determined by the strong electron-withdrawing effect of the adjacent carbonyl group. The remote meta-alkoxy substituent has a very weak electronic effect on this position. The difference between an ethoxy and a methoxy group is therefore predicted to have no discernible impact on the rate of enolate formation or subsequent reactions.

The workflow for many synthetic applications involves multi-step sequences where these ketones serve as versatile starting points.

G Met 1-(3-Methoxyphenyl)ethanone R1 Nucleophilic Addition (e.g., Grignard) Met->R1 R2 Electrophilic Aromatic Substitution (EAS) Met->R2 R3 α-Halogenation Met->R3 Eth This compound Eth->R1 Eth->R2 Eth->R3 P1 Tertiary Alcohol Derivative R1->P1 P2 Ring-Substituted Derivative R2->P2 P3 α-Halo Ketone Intermediate R3->P3

Caption: Synthetic pathways from alkoxyacetophenones.

Summary and Practical Recommendations

While this compound and 1-(3-methoxyphenyl)ethanone are often used interchangeably, a deeper analysis reveals key distinctions that can be exploited by the discerning chemist.

FeatureThis compound1-(3-Methoxyphenyl)ethanoneRecommendation
EAS Reactivity HigherLowerFor sluggish electrophilic substitutions, the ethoxy derivative may offer improved reaction rates and yields.
Steric Influence HigherLowerIf substitution ortho to the alkoxy group is desired, the less-hindered methoxy analog may provide better selectivity.
Carbonyl/α-Carbon Reactivity Essentially IdenticalEssentially IdenticalBoth are excellent substrates. The choice can be based on cost, availability, or downstream structural requirements.
Cost & Availability Generally higher costMore common, lower costFor large-scale synthesis where subtle reactivity differences are not critical, the methoxy version is often more economical.

References

Safety Operating Guide

A Guide to the Proper Disposal of 1-(3-Ethoxyphenyl)ethanone for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop. It encompasses a commitment to safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(3-Ethoxyphenyl)ethanone, ensuring that your laboratory practices remain compliant, safe, and environmentally responsible. Our goal is to be your preferred source for information on laboratory safety and chemical handling, building deep trust by providing value beyond the product itself.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound (CAS No. 52600-91-6; Molecular Formula: C₁₀H₁₂O₂) is an aromatic ketone that presents several potential hazards.

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements[1][2]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate careful handling and the use of appropriate Personal Protective Equipment (PPE) at all times.

Table 1: Hazard and Precautionary Information for this compound

Hazard StatementGHS ClassificationPrecautionary Statement (Prevention)Precautionary Statement (Response)
Harmful if swallowedAcute toxicity, oral (Category 4)P270: Do not eat, drink or smoke when using this product.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.
Causes skin irritationSkin corrosion/irritation (Category 2)P280: Wear protective gloves/protective clothing.P302+P352: IF ON SKIN: Wash with plenty of water and soap.
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)P280: Wear eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

The Core Directive: A Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle to grave."

Hazardous Waste Determination: Is this compound a Listed or Characteristic Waste?

A critical first step is to determine if the waste is classified as "hazardous" under RCRA. A waste is considered hazardous if it is either a "listed waste" or a "characteristic waste."[3]

  • Listed Wastes: These are wastes from common manufacturing and industrial processes, specific industries, or can be generated from discarded commercial chemical products. The EPA maintains four lists of hazardous wastes: F, K, P, and U lists.[4][5] While some ketones, such as methyl ethyl ketone, are found on the F-list of spent solvents, this compound is not explicitly found on the F, K, P, or U lists.[6][7][8]

  • Characteristic Wastes: In the absence of a specific listing, the waste must be evaluated for the four characteristics of hazardous waste[9]:

    • Ignitability: Does it have a flashpoint less than 60°C (140°F)?

    • Corrosivity: Does it have a pH less than or equal to 2, or greater than or equal to 12.5, or does it corrode steel?

    • Reactivity: Is it unstable, does it react violently with water, or generate toxic gases?

    • Toxicity: Does it contain contaminants at concentrations above the levels specified in the Toxicity Characteristic Leaching Procedure (TCLP)?

It is the generator's responsibility to make this determination. This can be done through laboratory analysis or by applying knowledge of the waste's chemical properties. Given that this compound is a combustible liquid, its ignitability should be carefully assessed, especially if mixed with other solvents.

Waste Segregation and Storage: Preventing Incompatible Reactions

Proper segregation of chemical waste is crucial to prevent dangerous reactions. This compound, being both a ketone and an ether, requires careful consideration of its chemical incompatibilities.

General Incompatibility Guidelines:

Chemical ClassIncompatible WithPotential Hazards of Mixing
Ketones Strong oxidizing agents (e.g., nitric acid, perchloric acid), Strong reducing agents, Strong bases.Fire, explosion, violent reaction.
Ethers Strong oxidizing agents, Strong acids.Formation of explosive peroxides, fire.

Therefore, waste this compound should NOT be mixed with:

  • Strong Acids: (e.g., sulfuric acid, hydrochloric acid)

  • Strong Bases: (e.g., sodium hydroxide, potassium hydroxide)

  • Oxidizing Agents: (e.g., hydrogen peroxide, potassium permanganate, chromic acid)

  • Reactive Metals: (e.g., sodium, potassium, magnesium)

Waste should be collected in a designated, properly labeled container. The container must be in good condition, compatible with the chemical (e.g., glass or a suitable plastic), and kept securely closed except when adding waste.

Labeling and Accumulation

All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (i.e., "this compound"), and a clear indication of the hazards (e.g., "Irritant," "Harmful"). The date on which the waste was first added to the container (the accumulation start date) must also be clearly marked.

Final Disposal: Partnering with a Licensed Professional

Under no circumstances should this compound be disposed of down the drain or in regular trash. The primary and most environmentally sound method for the disposal of non-halogenated organic solvent waste is incineration in a licensed hazardous waste incinerator. This process ensures the complete destruction of the organic molecule.

Engage a certified hazardous waste disposal company. These companies are equipped to handle, transport, and dispose of chemical waste in compliance with all federal and state regulations. They will provide the necessary documentation, including a hazardous waste manifest, which tracks the waste from your laboratory to its final disposal site.

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and preparedness is key.

  • Spill Response:

    • Evacuate the immediate area and ensure adequate ventilation.

    • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

    • All materials used for cleanup must be disposed of as hazardous waste.

  • Exposure Response:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Workflow for Proper Disposal of this compound

The following diagram illustrates the decision-making and procedural flow for the safe and compliant disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_handling Handling & Storage cluster_disposal Final Disposal start Start: Unused or Waste This compound Generated haz_id Hazard Identification (Review SDS & GHS Classifications) start->haz_id waste_det Hazardous Waste Determination (Characteristic vs. Listed Waste) haz_id->waste_det ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) waste_det->ppe Is Hazardous non_haz Follow Institutional Guidelines for Non-Hazardous Chemical Waste waste_det->non_haz Is Not Hazardous segregate Segregate from Incompatible Chemicals (Oxidizers, Strong Acids/Bases) ppe->segregate container Collect in a Labeled, Closed Container ('Hazardous Waste', Chemical Name, Date) segregate->container contact_vendor Contact Licensed Hazardous Waste Disposal Vendor container->contact_vendor manifest Prepare Hazardous Waste Manifest contact_vendor->manifest pickup Arrange for Waste Pickup and Transport manifest->pickup end End: Compliant Disposal (Incineration) pickup->end

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 1-(3-Ethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Guide to the Safe Handling of 1-(3-Ethoxyphenyl)ethanone

For researchers and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to instill a deep understanding of why each procedural step is critical. Our goal is to empower you with the knowledge to work safely and effectively, making this your preferred resource for chemical handling best practices.

Hazard Identification and Risk Assessment: Understanding the Adversary

Anticipated GHS Hazard Classifications:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1][3]

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[1][2][3][4]

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[1][2][3][4]

  • Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation.[1][2][3][4]

The core directive here is to treat this compound with the caution warranted by these classifications. The causality is clear: the chemical properties that make it a useful building block in organic synthesis also give it the potential to cause harm upon improper exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a matter of compliance; it is a critical risk mitigation strategy. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the anticipated hazards.

Protection Type Specific Recommendation Rationale
Eye and Face Protection Chemical splash goggles and a face shield.[3]The risk of serious eye irritation necessitates robust protection from splashes. A face shield provides an additional layer of protection for the entire face.
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended) and a lab coat.To prevent skin irritation, gloves are mandatory. Nitrile gloves offer good resistance to a range of organic compounds. A lab coat protects against incidental contact.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[5][6]The potential for respiratory tract irritation from dust or vapors requires that this compound be handled in an environment with adequate engineering controls to minimize inhalation exposure.
Footwear Closed-toe shoes.Protects feet from potential spills.

Experimental Workflow for Safe Handling:

The following diagram illustrates the logical flow of operations when working with this compound, from preparation to disposal, ensuring safety at each step.

prep Preparation - Verify fume hood function - Don appropriate PPE weigh Weighing - Use an analytical balance - Handle with care to avoid spills prep->weigh Proceed with caution rxn Reaction - Add to reaction vessel - Maintain ventilation weigh->rxn Transfer chemical workup Workup & Purification - Perform extractions and chromatography - Monitor for any signs of exposure rxn->workup After reaction completion waste Waste Disposal - Segregate waste streams - Label containers clearly workup->waste Collect waste cleanup Cleanup - Decontaminate glassware and surfaces - Remove PPE correctly waste->cleanup After waste is secured cleanup->prep For next experiment

Caption: Workflow for the safe handling of this compound.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your experiment.

Preparation:

  • Engineering Controls: Before beginning any work, ensure that the chemical fume hood is functioning correctly.

  • PPE Donning: Put on all required personal protective equipment as outlined in the table above.

Handling:

  • Weighing and Transfer:

    • Carefully weigh the required amount of this compound in a tared container within the fume hood.

    • Avoid generating dust. If the compound is a solid, handle it gently.

    • Transfer the compound to the reaction vessel using a spatula or other appropriate tool.

  • During the Reaction:

    • Keep the reaction vessel within the fume hood at all times.

    • Monitor the reaction for any unexpected changes.

  • Workup and Purification:

    • Conduct all extractions, filtrations, and chromatographic separations within the fume hood.

    • Be mindful of the potential for splashes and spills.

Disposal Plan: Responsible Stewardship

Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility.

Waste Segregation:

  • Solid Waste: Any solid this compound waste, contaminated consumables (e.g., weighing paper, gloves), should be placed in a designated, labeled solid waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled liquid waste container. Do not mix with incompatible waste streams.

Container Management:

  • All waste containers must be clearly labeled with the chemical name and primary hazards.

  • Keep waste containers closed when not in use.

  • Store waste containers in a designated, well-ventilated secondary containment area.

Final Disposal:

  • Dispose of all waste in accordance with your institution's and local environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, a swift and correct response is crucial.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • In Case of Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]

  • In Case of a Spill: Evacuate the immediate area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for disposal. Ventilate the area.

By internalizing these principles and procedures, you contribute to a culture of safety and scientific excellence. This guide is intended to be a living document; always consult the most current safety information and your institution's specific protocols before beginning any new procedure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Ethoxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3-Ethoxyphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.